Triphenyl silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNYQDSIDKVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789-25-3 | |
| Record name | Triphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for triphenylsilane (B1312308) (Ph₃SiH), a versatile organosilicon compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details prevalent experimental protocols, quantitative data, and process workflows to aid researchers in the effective preparation and purification of this valuable reagent.
Introduction to Triphenylsilane
Triphenylsilane is a colorless, crystalline solid composed of three phenyl groups and one hydrogen atom attached to a central silicon atom. Its unique chemical properties make it a powerful reducing agent, a stable protecting group, and a precursor for various organosilicon compounds. In the context of drug development, the incorporation of a bulky and lipophilic triphenylsilyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.
Synthesis of Triphenylsilane
Two primary methods for the synthesis of triphenylsilane are widely employed: the Grignard reaction and the reduction of a triorganosilyl halide.
Grignard Reaction Method
The Grignard reaction is a well-established and versatile method for forming carbon-silicon bonds. In the synthesis of triphenylsilane, a phenyl Grignard reagent, typically phenylmagnesium bromide, is reacted with a silicon precursor such as trichlorosilane (B8805176) or silicon tetrachloride.
Experimental Protocol: Synthesis of Triphenylsilane via Grignard Reaction
-
Step 1: Preparation of Phenylmagnesium Bromide.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Maintain a gentle reflux until the magnesium is consumed.
-
-
Step 2: Reaction with Trichlorosilane.
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Slowly add a mixture of trichlorosilane and anhydrous ether (volume ratio of ether to trichlorosilane between 1.00:1 and 1.25:1) dropwise to the Grignard reagent, maintaining a controlled temperature.
-
After the addition is complete, stir the mixture for an additional 2 hours.
-
-
Step 3: Work-up and Isolation of Crude Product.
-
Quench the reaction by carefully pouring the mixture into a 20% sulfuric acid solution with stirring.
-
Separate the upper organic phase.
-
Subject the organic phase to reduced pressure distillation to obtain crude triphenylsilane.
-
Reduction of Triphenylchlorosilane
Another common route to triphenylsilane involves the reduction of triphenylchlorosilane (Ph₃SiCl). This method utilizes a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to replace the chlorine atom with a hydrogen atom.
Experimental Protocol: Synthesis of Triphenylsilane by Reduction of Triphenylchlorosilane
-
Step 1: Reaction Setup.
-
In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) in an anhydrous solvent such as diethyl ether, tetrahydrofuran (THF), or acetonitrile.
-
Cool the suspension in an ice bath.
-
-
Step 2: Addition of Triphenylchlorosilane.
-
Dissolve triphenylchlorosilane in the same anhydrous solvent.
-
Add the triphenylchlorosilane solution dropwise to the cooled suspension of the reducing agent with continuous stirring.
-
-
Step 3: Reaction and Work-up.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 15 minutes for NaBH₄ in acetonitrile).
-
Carefully quench the reaction by the slow addition of water or an acidic solution to neutralize the excess reducing agent and reaction byproducts.
-
Extract the product into an organic solvent (e.g., diethyl ether or n-hexane).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude triphenylsilane.
-
Quantitative Data for Synthesis Methods
| Synthesis Method | Key Reagents | Solvent | Typical Yield | Purity of Crude Product | Reference |
| Grignard Reaction | Bromobenzene, Magnesium, Trichlorosilane | Diethyl ether or THF | Moderate to High | Variable | |
| Reduction | Triphenylchlorosilane, Sodium Borohydride | Acetonitrile | 65% | Not specified | |
| Reduction | Triphenylchlorosilane, Lithium Aluminum Hydride | Diethyl ether or THF | High | Not specified |
Purification of Triphenylsilane
The crude triphenylsilane obtained from synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The most common purification techniques are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Purification of Triphenylsilane by Recrystallization
-
Step 1: Dissolution.
-
Place the crude triphenylsilane in a flask.
-
Add a minimal amount of a suitable solvent (e.g., anhydrous ethanol) and heat the mixture in a constant temperature water bath (e.g., 40°C) with stirring until the solid is completely dissolved.
-
-
Step 2: Cooling and Crystallization.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator (e.g., -10°C for 9 hours) to maximize crystal formation.
-
-
Step 3: Isolation of Pure Crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified triphenylsilane crystals.
-
Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For triphenylsilane, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or toluene, is typically used.
Quantitative Data for Purification Methods
| Purification Method | Solvent/Mobile Phase | Expected Purity | Key Considerations |
| Recrystallization | Anhydrous Ethanol | High | Slow cooling is crucial for forming pure crystals. |
| Recrystallization | Hexane/Acetone, Hexane/THF | High | Good for removing minor impurities. |
| Column Chromatography | Hexanes/Ethyl Acetate | >95% | Can be time-consuming but offers excellent separation. |
Visualizations of Workflows
Caption: Workflow for the synthesis of triphenylsilane via the Grignard reaction.
Caption: Workflow for the synthesis of triphenylsilane via reduction of triphenylchlorosilane.
Caption: General purification workflow for triphenylsilane.
Safety Precautions
Working with the reagents and products involved in the synthesis of triphenylsilane requires adherence to strict safety protocols.
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood, away from sources of ignition.
-
Triphenylchlorosilane: This compound is corrosive and will react with moisture to produce hydrogen chloride gas. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Triphenylsilane: While relatively stable, triphenylsilane should be handled in a well-ventilated fume hood. Contact with eyes and skin should be avoided.
Conclusion
The synthesis and purification of triphenylsilane can be achieved through well-established chemical methodologies. The Grignard reaction and the reduction of triphenylchlorosilane are the most common synthetic routes, each with its own advantages and considerations. Proper purification, primarily through recrystallization or column chromatography, is essential to obtain high-purity triphenylsilane suitable for demanding applications in research, development, and manufacturing. Careful attention to experimental protocols and safety precautions is paramount for the successful and safe handling of this versatile chemical compound.
Physical and chemical properties of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Triphenylsilane. The information is presented to support its application in research, particularly in the field of drug development and organic synthesis.
Physical Properties
Triphenylsilane is a white, crystalline solid at room temperature.[1] Its key physical properties are summarized in the tables below, followed by detailed experimental protocols for their determination.
Quantitative Physical Data
| Property | Value | Reference |
| Molecular Formula | C18H16Si | [2][3][4] |
| Molecular Weight | 260.41 g/mol | [2][3][4] |
| Melting Point | 43-45 °C | [3][5][6] |
| Boiling Point | 152 °C at 2 mmHg184 °C at 6 mmHg | [3][7][8] |
| Density | 1.152 g/cm³ | [9] |
| Refractive Index | 1.616 | [3] |
| Flash Point | 76 °C (169 °F) | [3][10] |
Solubility
| Solvent | Solubility | Reference |
| Water | Decomposes/Reacts | [3][11] |
| Methanol | Soluble | [8][11] |
| Organic Solvents | Generally Soluble | [1][3] |
Experimental Protocols: Physical Properties
Melting Point Determination (Capillary Method)
The melting point of Triphenylsilane can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Triphenylsilane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound like Triphenylsilane, this range is expected to be narrow.
Boiling Point Determination (Reduced Pressure)
Due to its high boiling point at atmospheric pressure, the boiling point of Triphenylsilane is typically determined under reduced pressure to prevent decomposition.
Methodology:
-
Apparatus: A micro-distillation apparatus or a Thiele tube setup suitable for vacuum can be used.
-
Sample Preparation: A small quantity of Triphenylsilane is placed in a small boiling flask or a test tube. A boiling chip or a fine capillary (sealed at the upper end) is added to ensure smooth boiling.
-
Procedure: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 2 mmHg). The sample is then gently heated.
-
Measurement: The temperature at which a steady stream of bubbles emerges from the capillary and the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.
Density Determination (Displacement Method)
The density of solid Triphenylsilane can be determined using the liquid displacement method, given that it does not dissolve in the chosen liquid. A non-reactive, non-solvent liquid of known density is required.
Methodology:
-
Mass Measurement: The mass of a sample of Triphenylsilane is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a non-solvent liquid (e.g., a hydrocarbon solvent in which Triphenylsilane is insoluble) and the initial volume is recorded. The weighed Triphenylsilane sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the Triphenylsilane sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Determination (Qualitative)
A qualitative assessment of Triphenylsilane's solubility in various solvents can be performed through direct observation.
Methodology:
-
Sample Preparation: A small, measured amount of Triphenylsilane (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of methanol) is added to the test tube.
-
Observation: The mixture is agitated or vortexed for a set period. The sample is visually inspected to determine if it has completely dissolved. If it dissolves, it is recorded as "soluble." If it remains as a solid, it is "insoluble." Note that Triphenylsilane reacts with water.[3][11]
Chemical Properties
Triphenylsilane is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and in hydrosilylation reactions.[1][12] It is sensitive to air and incompatible with oxidizing agents.[11]
Reactivity and Key Reactions
-
Reducing Agent: Triphenylsilane is an effective reducing agent for a variety of functional groups.[1]
-
Hydrosilylation: It participates in the hydrosilylation of alkenes and alkynes, a reaction that forms new silicon-carbon bonds.[11][13] This reaction is of significant importance in the synthesis of organosilicon compounds.
-
Synthesis of other Organosilicon Compounds: It serves as a precursor for the synthesis of other valuable organosilicon compounds, such as bromosilanes and silyl (B83357) ethers.[11]
Synthesis of Triphenylsilane (Grignard Method)
A common method for the synthesis of Triphenylsilane is through the Grignard reaction, involving the reaction of a phenylmagnesium halide with a silicon halide.[14]
Methodology:
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent.
-
Reaction with Silane: The prepared Grignard reagent is then reacted with a suitable silane, such as trichlorosilane, in an appropriate solvent.
-
Workup and Purification: The reaction mixture is subsequently hydrolyzed, and the organic layer is separated. Triphenylsilane is then isolated and purified, typically by distillation or recrystallization.[14]
Hydrosilylation of an Alkene
The platinum-catalyzed hydrosilylation of an alkene with Triphenylsilane is a key application, leading to the formation of an alkyltriphenylsilane.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of Triphenylsilane exhibits characteristic absorption bands corresponding to its functional groups.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3070-3050 | C-H stretching (aromatic) |
| ~2100 | Si-H stretching |
| ~1430 | Si-Phenyl |
| ~1100 | Si-Phenyl |
Experimental Protocol (KBr Pellet):
-
Sample Preparation: A small amount of Triphenylsilane is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture is compressed under high pressure using a pellet press to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Triphenylsilane.
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.
-
Si-H Proton: A singlet around δ 5.5 ppm.
¹³C NMR:
-
Signals corresponding to the aromatic carbons of the phenyl groups.
²⁹Si NMR:
-
A characteristic signal for the silicon atom.
Experimental Protocol (Solution NMR):
-
Sample Preparation: A small amount of Triphenylsilane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Analysis: The NMR tube is placed in the probe of an NMR spectrometer. The desired spectra (¹H, ¹³C, ²⁹Si) are acquired using appropriate pulse sequences and parameters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Triphenylsilane.
Expected Fragments:
-
Molecular Ion (M⁺): m/z = 260
-
Loss of Hydrogen (M-1)⁺: m/z = 259
-
Fragments corresponding to the loss of phenyl groups.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of Triphenylsilane is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.ws [chem.ws]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scribd.com [scribd.com]
- 10. mt.com [mt.com]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. rsc.org [rsc.org]
- 14. wjec.co.uk [wjec.co.uk]
A Comprehensive Technical Guide to Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of triphenylsilane (B1312308), a versatile organosilicon compound. It covers its fundamental properties, synthesis, and diverse applications, with a focus on its relevance in research and drug development.
Core Properties of Triphenylsilane
Triphenylsilane, with the chemical formula (C₆H₅)₃SiH, is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and one hydrogen atom. It is also known by other names such as 1,1′,1′′-Silylidynetrisbenzene and Triphenylhydrosilane.[1]
Molecular and Physical Properties
A summary of the key quantitative data for triphenylsilane is presented in the table below.
| Property | Value | Reference |
| CAS Number | 789-25-3 | [1] |
| Molecular Formula | C₁₈H₁₆Si | [1][2] |
| Molecular Weight | 260.41 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [2][3] |
| Melting Point | 43-45 °C | |
| Boiling Point | 152 °C at 2 mmHg | |
| Flash Point | 76 °C (closed cup) | |
| Purity (GC) | >96.0% to 99.0% | [3] |
Molecular Structure
The molecular structure of triphenylsilane consists of a tetrahedral silicon atom at the center. Three of the vertices are occupied by phenyl groups, and the fourth is a hydrogen atom. This structure is key to its reactivity, particularly the Si-H bond which is central to its utility as a reducing agent.
// Node colors Si [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; H [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.3,-0.75!"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.3,-0.75!"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0, -1.5!"]; // This C is hidden behind the phenyl group representation
// Phenyl group representations P1 [label="Ph", shape=plaintext, fontcolor="#202124", pos="-2, -1.5!"]; P2 [label="Ph", shape=plaintext, fontcolor="#202124", pos="2, -1.5!"]; P3 [label="Ph", shape=plaintext, fontcolor="#202124", pos="0, -2.5!"];
// Edges Si -> H [color="#5F6368"]; Si -> C1 [color="#5F6368"]; Si -> C2 [color="#5F6368"]; Si -> C3 [color="#5F6368"];
// Invisible edges for layout of Phenyl groups edge [style=invis]; C1 -> P1; C2 -> P2; C3 -> P3;
} केंद Caption: Molecular structure of triphenylsilane.
Synthesis and Reactivity
Triphenylsilane is typically synthesized through the reaction of trichlorosilane (B8805176) with a Grignard reagent, such as phenylmagnesium bromide. The reactivity of triphenylsilane is dominated by the Si-H bond, which allows it to act as a mild and selective reducing agent.
General Synthesis Workflow
Applications in Research and Drug Development
Triphenylsilane's utility as a reducing agent is a cornerstone of its application in organic synthesis. It is particularly effective for the reduction of organic halides and compares favorably with other reducing agents like tri-n-butyltin hydride in the reduction of enones to ketones.[2] Its selectivity is also demonstrated in the reduction of cyclic hemiacetals and the conversion of O-acetyl furanoses and pyranoses to deoxy sugars.[2]
Furthermore, triphenylsilane serves as a reactant or reagent in several catalytic reactions. These include:
-
Catalytic hydrogen-deuterium exchange reactions of silanes.[2]
-
Oxidation by carbon nanotube-gold nanohybrids.[2]
-
Hydrolysis by ruthenium complexes.[2]
-
Hydrosilylation to produce enolsilanes.[2]
-
Synthesis of bromosilanes.[2]
-
Ozone oxidation of silyl-alkenes for the synthesis of α-O-silylated acyloin derivatives.[2]
It is also employed in the synthesis of hydrido silyl (B83357) and bis(silyl) bis(imidazolinylidene) nickel complexes.[2]
Experimental Protocols
Example Protocol: Reduction of an Aldehyde to an Alcohol
This protocol provides a general methodology for the reduction of an aldehyde to its corresponding primary alcohol using triphenylsilane, often in the presence of a catalyst.
Materials:
-
Aldehyde substrate
-
Triphenylsilane
-
Catalyst (e.g., a Lewis acid or a transition metal complex)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde substrate and the catalyst in the anhydrous solvent.
-
Add triphenylsilane to the solution (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the addition of a protic solvent (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica (B1680970) gel.
Logical Flow of the Experimental Protocol
Safety and Handling
Triphenylsilane is an off-white solid that is soluble in most organic solvents.[2] It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place.[3] The compound is a combustible solid.
References
The Reactivity of Triphenylsilane: A Comprehensive Guide for Synthetic Chemists
An in-depth technical guide for researchers, scientists, and drug development professionals on the diverse reactivity of triphenylsilane (B1312308) with common functional groups.
Triphenylsilane (Ph3SiH) has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, coupled with its stability and ease of handling, makes it an invaluable tool for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of triphenylsilane with key functional groups, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.
Reduction of Carbonyl Compounds
Triphenylsilane is an effective reducing agent for various carbonyl-containing compounds, including aldehydes, ketones, and esters. The outcome of these reductions is often dependent on the chosen catalyst and reaction conditions.
Aldehydes and Ketones
The hydrosilylation of aldehydes and ketones using triphenylsilane, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), proceeds efficiently to afford the corresponding silyl (B83357) ethers. These intermediates can be readily hydrolyzed to yield the desired alcohols. Mechanistic studies suggest an unusual pathway where the borane (B79455) activates the silane (B1218182) via hydride abstraction, generating a highly reactive silylium (B1239981) species that then coordinates to the carbonyl oxygen.[1][2]
Table 1: B(C6F5)3-Catalyzed Hydrosilylation of Aldehydes and Ketones with Triphenylsilane
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| Benzaldehyde (B42025) | 2 | Benzyloxytriphenylsilane | 96 |
| Acetophenone | 2 | (1-Phenylethoxy)triphenylsilane | 95 |
| Cyclohexanone | 2 | (Cyclohexyloxy)triphenylsilane | 85 |
| 4-Nitrobenzaldehyde | 2 | (4-Nitrobenzyloxy)triphenylsilane | 75 |
Data sourced from mechanistic studies on B(C6F5)3-catalyzed hydrosilations.[1][2]
Experimental Protocol: B(C6F5)3-Catalyzed Reduction of Benzaldehyde
A stock solution is prepared by dissolving triphenylsilane (2.00 g) and tris(pentafluorophenyl)borane (0.079 g, 2 mol%) in toluene (B28343) in a 10.0 mL volumetric flask. In a separate vial equipped with a magnetic stir bar, 0.5 mL of the stock solution is added. To this, benzaldehyde (0.5 mL) is introduced, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product silyl ether is isolated using standard purification techniques.[2]
Esters
The reduction of esters with triphenylsilane can lead to either alcohols or hydrocarbons, depending on the reaction conditions. Under radical conditions, using a radical initiator such as 1,1-di-tert-butyl peroxide (DTBP), esters can be deoxygenated to the corresponding hydrocarbons.[3] Acetate esters generally provide the best results in these radical deoxygenations.[3]
Table 2: Radical Deoxygenation of Esters with Triphenylsilane
| Substrate | Initiator | Product | Yield (%) |
| Benzyl (B1604629) Acetate | DTBP | Toluene | High |
| 1-Adamantyl Acetate | DTBP | Adamantane | High |
| Cholesteryl Acetate | DTBP | Cholestane | High |
Yields are generally high as reported in the literature for radical deoxygenations.[3]
Experimental Protocol: Radical Deoxygenation of Benzyl Acetate
A mixture of benzyl acetate, triphenylsilane, and a catalytic amount of 1,1-di-tert-butyl peroxide (DTBP) is heated at 140 °C. The reaction is carried out under an inert atmosphere. The progress of the deoxygenation is monitored by GC or TLC. After completion, the reaction mixture is cooled, and the hydrocarbon product is isolated by purification, typically column chromatography.[3]
Reactions with Alcohols
Triphenylsilane serves a dual role in its reactions with alcohols: as a protecting group precursor and as a reagent for deoxygenation.
Silylation of Alcohols (Protection)
Alcohols can be converted to their corresponding triphenylsilyl ethers, which are robust protecting groups.[3] This transformation can be mediated by various transition metal catalysts (e.g., Pd, Cu, Au) or by a simple and economical combination of KOH/18-crown-6 (B118740).[3] The triphenylsilyl group offers significantly greater stability towards acidic hydrolysis compared to the more common trimethylsilyl (B98337) (TMS) group.
Table 3: Silylation of Alcohols with Triphenylsilane
| Alcohol | Catalyst/Reagent | Product | Yield (%) |
| Benzyl Alcohol | KOH/18-crown-6 | Benzyloxytriphenylsilane | 93 |
| 1-Octanol | Pd catalyst | Octyloxytriphenylsilane | Excellent |
| Phenol | B(C6F5)3 | Phenoxytriphenylsilane | Excellent |
Yields reported as excellent in the source.[3]
Experimental Protocol: Protection of Benzyl Alcohol
To a solution of benzyl alcohol in a suitable solvent, triphenylsilane and a catalytic amount of potassium hydroxide (B78521) and 18-crown-6 are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up to isolate the protected alcohol.[3]
Deoxygenation of Alcohols
Primary alcohols can be reduced to the corresponding deoxygenated products using triphenylsilane in the presence of a catalytic amount of B(C6F5)3.[4] In contrast, secondary and tertiary alcohols typically yield triphenylsilyl ethers under these conditions.[4] Tertiary alcohols can also be deoxygenated under ionic conditions using triphenylsilane in combination with trifluoroacetic acid.[3]
Experimental Protocol: Ionic Deoxygenation of a Tertiary Alcohol
To a solution of the tertiary alcohol in dichloromethane, triphenylsilane is added, followed by the slow addition of trifluoroacetic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched, and the product is extracted and purified.[3]
Reactivity with Halides
Triphenylsilane is a valuable reagent for the dehalogenation of organic halides, offering a less toxic alternative to organotin hydrides like tri-n-butyltin hydride.[5] These reactions typically proceed via a radical mechanism.
Experimental Protocol: Radical Dehalogenation of Bromoadamantane
A solution of bromoadamantane, triphenylsilane, and a radical initiator (e.g., AIBN or DTBP) in a suitable solvent like benzene (B151609) or toluene is heated under reflux. The reaction progress is monitored by GC. After the starting material is consumed, the solvent is removed, and the product, adamantane, is isolated and purified.
Hydrosilylation of Alkenes and Alkynes
The addition of the Si-H bond of triphenylsilane across the double or triple bond of alkenes and alkynes, known as hydrosilylation, is a powerful method for the synthesis of organosilanes. These reactions are typically catalyzed by transition metals or Lewis acids.
Alkenes
The hydrosilylation of alkenes with triphenylsilane can be catalyzed by Lewis acids such as B(C6F5)3, leading to the formation of alkyltriphenylsilanes.[6] The mechanism involves the generation of a silylium species that adds across the double bond, followed by hydride trapping of the resulting carbocation.[6]
Experimental Protocol: B(C6F5)3-Catalyzed Hydrosilylation of 1-Octene (B94956)
To a solution of 1-octene in a dry solvent such as dichloromethane, a catalytic amount of B(C6F5)3 is added, followed by the addition of triphenylsilane. The reaction is stirred at room temperature and monitored by GC for the formation of octyltriphenylsilane. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[6]
Alkynes
Transition metal-catalyzed hydrosilylation of alkynes with triphenylsilane provides access to vinylsilanes, which are versatile synthetic intermediates. The stereochemical and regiochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate key reaction mechanisms and a general experimental workflow.
Caption: B(C6F5)3-catalyzed hydrosilylation mechanism.
Caption: Experimental workflow for radical deoxygenation.
Ionic Hydrogenation of Imines
Triphenylsilane, in combination with a Brønsted or Lewis acid, can be used for the ionic hydrogenation of imines to the corresponding amines. This reaction proceeds through the formation of an iminium ion, which is subsequently reduced by the hydride transfer from triphenylsilane.
Table 4: Ionic Hydrogenation of Imines with Triphenylsilane
| Imine Substrate | Acid | Product | Yield (%) |
| N-Benzylideneaniline | Trifluoroacetic Acid | N-Benzylaniline | High |
| N-(4-Methoxybenzylidene)aniline | Trifluoroacetic Acid | N-(4-Methoxybenzyl)aniline | High |
Ionic hydrogenations with silanes are known to give high yields for suitable substrates.
Experimental Protocol: Ionic Hydrogenation of N-Benzylideneaniline
To a solution of N-benzylideneaniline in a chlorinated solvent like dichloromethane, triphenylsilane is added. The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise. The reaction is allowed to warm to room temperature and is stirred until completion (monitored by TLC). A standard aqueous workup followed by purification yields the desired amine.
Caption: Mechanism of ionic hydrogenation of an imine.
This guide highlights the significant and varied reactivity of triphenylsilane, underscoring its importance as a reagent in contemporary organic synthesis. The provided data, protocols, and mechanistic diagrams are intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Triphenylsilane Reduction Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilane (B1312308) (Ph3SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a nuanced approach to the reduction of a wide array of functional groups. Its utility stems from a dualistic reactivity profile, capable of participating in both radical and ionic reduction pathways. This allows for a high degree of selectivity and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core mechanisms governing triphenylsilane reduction reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanistic Dichotomy: Radical vs. Ionic Pathways
The reductive capability of triphenylsilane is primarily dictated by the reaction conditions, which can be tailored to favor either a free-radical or an ionic mechanism. This control over the reaction pathway is a key advantage, allowing for the selective reduction of specific functional groups within a molecule.
Free-Radical Mechanism
Under neutral or radical-initiating conditions, triphenylsilane acts as a hydrogen atom donor.[1] This pathway is particularly effective for the deoxygenation of esters and the reduction of alkyl halides.[1][2] The reaction is typically initiated by a radical initiator, such as 1,1-di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN), at elevated temperatures.[2]
The generally accepted mechanism for the radical reduction of an alkyl halide (R-X) is a chain reaction:
-
Initiation: The radical initiator (In-In) decomposes upon heating to generate initiator radicals (In•).
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from triphenylsilane to generate a triphenylsilyl radical (Ph3Si•).
-
The triphenylsilyl radical abstracts the halogen atom from the alkyl halide to form a triphenylsilyl halide (Ph3SiX) and an alkyl radical (R•).
-
The alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane to yield the reduced alkane (R-H) and regenerate the triphenylsilyl radical, which continues the chain.
-
Ionic Mechanism
In the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), or a strong Brønsted acid, triphenylsilane functions as a hydride donor.[1][2] This ionic pathway is highly effective for the reduction of carbonyl compounds (ketones, aldehydes) and for the deoxygenation of alcohols that can form stable carbocation intermediates.[1][2]
The mechanism for the Lewis acid-catalyzed reduction of a ketone (R2C=O) involves the following steps:
-
Activation: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.
-
Hydride Transfer: Triphenylsilane delivers a hydride ion (H-) to the activated carbonyl carbon, forming a silyloxy intermediate.
-
Hydrolysis: The silyloxy intermediate is then hydrolyzed during workup to yield the corresponding alcohol.
Quantitative Data Summary
The following tables summarize the yields of various functional group reductions using triphenylsilane under different reaction conditions.
Table 1: Radical Deoxygenation of Esters[2]
| Substrate (Acetate Ester) | Product | Initiator | Temperature (°C) | Yield (%) |
| 1-Adamantyl acetate (B1210297) | Adamantane | DTBP | 140 | 95 |
| Cyclododecyl acetate | Cyclododecane | DTBP | 140 | 90 |
| Menthyl acetate | Menthane | DTBP | 140 | 85 |
| 2-Norbornyl acetate | Norbornane | DTBP | 140 | 78 |
Table 2: Ionic Reduction of Ketones with Ph3SiH/B(C6F5)3[3]
| Substrate (Ketone) | Product (Alcohol) | Equivalents of Ph3SiH | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | 3 | 89 | 91 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | >99 |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 3 | 81 | >99 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 3 | >99 | 98 |
| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 3 | >99 | 97 |
Table 3: Reduction of Alkyl Halides[4][5]
| Substrate | Product | Catalyst/Initiator | Reductant | Yield (%) |
| 1-Bromooctane | Octane | Alkanethiol/AIBN | Et3SiH | ~100 |
| 1-Chlorooctane | Octane | Alkanethiol/AIBN | Et3SiH | ~100 |
| 1,1,1,3-Tetrachloropropane | 1,1,3-Trichloropropane | (α-diimine)NbCl3 | PhSiH3 | 85 |
| Benzyl bromide | Toluene (B28343) | (α-diimine)NbCl3 | PhSiH3 | >99 |
Note: While some data points in Table 3 utilize silanes other than triphenylsilane, they are included to provide a broader context of silane (B1218182) reactivity in these reductions.
Detailed Experimental Protocols
General Protocol for Radical Deoxygenation of an Acetate Ester[2]
Materials:
-
Acetate ester (1.0 mmol)
-
Triphenylsilane (1.5 mmol)
-
1,1-Di-tert-butyl peroxide (DTBP, 0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
A solution of the acetate ester, triphenylsilane, and DTBP in toluene is placed in a sealed tube.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The sealed tube is heated at 140 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired alkane.
General Protocol for Lewis Acid-Catalyzed Reduction of a Ketone[3]
Materials:
-
Ketone (0.5 mmol)
-
Triphenylsilane (1.5 mmol)
-
Tris(pentafluorophenyl)borane (B(C6F5)3, 5 mol%)
-
Dichloromethane (B109758) (DCM, 2 mL)
Procedure:
-
To a solution of the ketone in dichloromethane is added tris(pentafluorophenyl)borane at room temperature under an inert atmosphere.
-
Triphenylsilane is then added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-24 hours).
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to give the corresponding alcohol.
Conclusion
Triphenylsilane is a powerful and selective reducing agent whose reactivity can be finely tuned to proceed through either radical or ionic pathways. This dualistic nature, coupled with its relatively low toxicity and the ease of removal of its byproducts, makes it a highly attractive reagent in the synthesis of complex organic molecules. For professionals in drug development, a thorough understanding of the mechanistic nuances of triphenylsilane reductions is crucial for the strategic design of synthetic routes that are both efficient and highly selective. The data and protocols presented in this guide offer a solid foundation for the practical application of triphenylsilane in a research and development setting.
References
The Role of Triphenylsilane in Radical Chain Reactions: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the role of triphenylsilane (B1312308) (Ph3SiH) in radical chain reactions, a cornerstone of modern synthetic organic chemistry. Triphenylsilane has emerged as a versatile and less toxic alternative to traditional reagents like organotin hydrides for mediating a variety of radical-based transformations. This document elucidates the core principles of triphenylsilane's reactivity, its application in key synthetic methodologies including deoxygenation, dehalogenation, hydrosilylation, and Giese-type reactions, and provides detailed experimental protocols. Quantitative data are summarized for comparative analysis, and reaction mechanisms are illustrated through detailed diagrams to provide a comprehensive resource for professionals in chemical research and drug development.
Core Principles of Triphenylsilane-Mediated Radical Reactions
Triphenylsilane's utility in radical chemistry stems from its capacity to act as an efficient hydrogen-atom donor, generating the triphenylsilyl radical (Ph₃Si•). The Si-H bond in triphenylsilane is sufficiently weak to be cleaved by a radical initiator, yet strong enough to ensure the reagent's stability under normal conditions.
The general mechanism for a triphenylsilane-mediated radical chain reaction involves three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), upon heating or photolysis. The initiator radical (In•) then abstracts a hydrogen atom from triphenylsilane to generate the key triphenylsilyl radical (Ph₃Si•).
-
Propagation: This stage consists of a series of steps that form the desired product and regenerate the chain-carrying radical. For instance, in a reductive dehalogenation, the Ph₃Si• radical abstracts a halogen atom from an organic halide (R-X) to form an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane, yielding the dehalogenated product (R-H) and regenerating the Ph₃Si• radical, which continues the chain.
-
Termination: The radical chain is terminated when two radical species combine. Due to the low concentration of radicals, termination events are rare compared to propagation steps.
Below is a generalized workflow for a triphenylsilane-mediated radical chain reaction.
Key Applications and Experimental Protocols
Deoxygenation of Alcohols (Barton-McCombie Reaction)
The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an organic molecule. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or thiocarbonate. The subsequent radical chain reaction with triphenylsilane effects the deoxygenation. Triphenylsilane offers a less toxic alternative to the traditionally used tributyltin hydride.
Mechanism: The Ph₃Si• radical, generated from Ph₃SiH, attacks the sulfur atom of the thiocarbonyl derivative. This leads to the fragmentation of the C-O bond, generating an alkyl radical. This alkyl radical then abstracts a hydrogen atom from Ph₃SiH to yield the deoxygenated product and regenerate the Ph₃Si• radical.
Quantitative Data: Triphenylsilane is an effective reducing agent for the deoxygenation of various alcohol derivatives. Yields are generally high for secondary and tertiary alcohols.
| Substrate (Thiocarbonyl Derivative) | Radical Initiator | Temperature (°C) | Product Yield (%) | Reference |
| Secondary Alcohol Xanthate | DTBP | 125 | 90 | |
| Secondary Alcohol Xanthate | Et₃B (cat.) | Room Temp. | 93 | |
| Primary Alcohol Acetate | DTBP | 140 | High | |
| Secondary Alcohol Acetate | DTBP | 140 | High | |
| Tertiary Alcohol Acetate | DTBP | 140 | High |
Detailed Experimental Protocol: Deoxygenation of a Secondary Alcohol Xanthate
-
Preparation of the Xanthate:
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (CS₂) (5.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the S-methyl xanthate.
-
-
Deoxygenation Step:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified xanthate (1.0 equiv) and triphenylsilane (2.0 equiv) in a suitable solvent such as toluene.
-
Add a catalytic amount of a radical initiator, for example, di-tert-butyl peroxide (DTBP) (0.2 equiv).
-
Heat the reaction mixture to reflux (or the optimal temperature for the chosen initiator, e.g., 125-140 °C for DTBP) and monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the deoxygenated product.
-
Reductive Dehalogenation
Triphenylsilane is also a competent reagent for the reductive dehalogenation of organic halides. This reaction provides a method for removing halogen atoms under mild, neutral conditions.
Mechanism: The mechanism is a classic radical chain process. The triphenylsilyl radical abstracts the halogen atom from the alkyl halide to generate an alkyl radical. This alkyl radical then abstracts a hydrogen atom from triphenylsilane to furnish the alkane product and regenerate the silyl (B83357) radical.
Quantitative Data:
| Substrate | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromooctane | AIBN | Benzene (B151609) | 80 | High | |
| Alkyl Iodide | Et₃B/O₂ | CH₂Cl₂ | Room Temp. | Good | |
| Aryl Halide | - | - | - | - |
Detailed Experimental Protocol: Radical Dehalogenation of an Alkyl Bromide
-
To a solution of the alkyl bromide (1.0 equiv) and triphenylsilane (1.5 equiv) in benzene, add a catalytic amount of AIBN (0.1 equiv).
-
Degas the solution using a freeze-pump-thaw cycle (3 times) to remove oxygen, which can interfere with radical reactions.
-
Heat the mixture at 80 °C under an inert atmosphere for several hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography to remove triphenylsilyl bromide and any remaining starting materials.
Radical Hydrosilylation of Alkenes
Hydrosilylation is the addition of a Si-H bond across a C-C double or triple bond. While often catalyzed by transition metals, a radical-chain pathway is also effective, particularly for terminal alkenes. Triphenylsilane can be used in these reactions, often requiring a thiol co-catalyst to facilitate the process through polarity reversal catalysis.
Mechanism with Polarity Reversal Catalysis: In the absence of a catalyst, the hydrogen atom transfer from triphenylsilane to the nucleophilic alkyl radical adduct can be slow. A thiol (R'SH) can accelerate this step. The alkyl radical abstracts a hydrogen from the thiol (a polarity-matched, fast step). The resulting thiyl radical (R'S•) then abstracts a hydrogen from triphenylsilane (also a fast step) to regenerate the thiol and produce the Ph₃Si• radical, which continues the chain.
Quantitative Data:
| Alkene Substrate | Catalyst System | Initiator | Yield (%) | Reference |
| Electron-rich terminal alkene | Methyl thioglycolate (5-10 mol%) | Di-tert-butyl hyponitrite | Good | |
| Terminal alkene | tert-Dodecanethiol | Di-tert-butyl hyponitrite | Good |
Detailed Experimental Protocol: Thiol-Catalyzed Hydrosilylation
-
In a reaction vessel, combine the terminal alkene (1.0 equiv), triphenylsilane (1.2 equiv), and the thiol catalyst (e.g., methyl thioglycolate, 0.1 equiv) in a suitable solvent like benzene or dioxane.
-
Add the radical initiator (e.g., di-tert-butyl hyponitrite, 5 mol%).
-
Degas the mixture and heat under an inert atmosphere at the appropriate temperature for the initiator (e.g., 60 °C for di-tert-butyl hyponitrite).
-
Monitor the reaction for the consumption of the alkene.
-
After completion, cool the reaction and concentrate the solvent.
-
Purify the product via column chromatography or distillation to obtain the hydrosilylated product.
Giese and Giese-Type Reactions
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). Triphenylsilane can be employed as a mediator in these reactions, for instance, by generating an alkyl radical from an alkyl halide, which then adds to the acceptor.
Mechanism: An alkyl radical (R•), generated via halogen abstraction from an alkyl halide by Ph₃Si•, adds to an electron-deficient alkene. The resulting radical adduct then abstracts a hydrogen atom from triphenylsilane to afford the final product and regenerate the Ph₃Si• radical.
Quantitative Data: The scope of silyl-mediated Giese reactions is broad, accommodating various alkyl bromides and Michael acceptors.
| Alkyl Bromide | Michael Acceptor | Photocatalyst | Silane (B1218182) | Yield (%) | Reference |
| Cyclohexyl bromide | α,β-unsaturated ester | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | High | |
| Various alkyl bromides | α,β-unsaturated amides | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | Good to High |
Note: While many modern Giese reactions utilize tris(trimethylsilyl)silane (B43935) due to its higher reactivity, the principles are applicable to triphenylsilane, although reaction conditions may need to be adjusted.
Detailed Experimental Protocol: A Photoredox-Catalyzed Giese-Type Reaction
-
In a vial, combine the alkyl bromide (1.5 equiv), the Michael acceptor (1.0 equiv), triphenylsilane (or a more reactive silane like (Me₃Si)₃SiH) (1.2 equiv), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
-
Dissolve the components in a suitable degassed solvent (e.g., acetonitrile (B52724) or DMF).
-
Stir the reaction mixture under an inert atmosphere and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by an appropriate method (LC-MS, GC, TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the Giese adduct.
Conclusion
Triphenylsilane is a highly valuable reagent in the arsenal (B13267) of synthetic chemists, offering a milder and less toxic alternative for a range of radical chain reactions. Its efficacy in deoxygenation, dehalogenation, hydrosilylation, and Giese-type reactions underscores its versatility. Understanding the fundamental mechanisms, including the role of initiators and polarity reversal catalysts, allows researchers to harness the full potential of this reagent. The detailed protocols and comparative data presented in this guide are intended to facilitate the application of triphenylsilane in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.
Triphenylsilane as a Hydride Donor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (B1312308) ((C₆H₅)₃SiH) has emerged as a versatile and powerful hydride donor in modern organic synthesis. Its unique reactivity profile, coupled with the relatively low toxicity of its silicon-based byproducts, has made it an attractive alternative to traditional reducing agents like tin hydrides.[1][2] This technical guide provides a comprehensive overview of the core applications of triphenylsilane as a hydride donor, focusing on its role in reductions and hydrosilylations under various catalytic conditions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Physical and Chemical Properties
Triphenylsilane is a white, crystalline solid at room temperature with a melting point of 43-47°C and a boiling point of 152°C at 2 mmHg.[3] It is soluble in most common organic solvents.[3] The silicon-hydrogen bond in triphenylsilane is the source of its hydridic character and is key to its reactivity as a reducing agent.
Synthesis of Triphenylsilane
A common and scalable method for the synthesis of triphenylsilane involves the Grignard reaction between trichlorosilane (B8805176) and phenylmagnesium bromide.[4][5]
Experimental Protocol: Synthesis of Triphenylsilane
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Trichlorosilane
-
1,2-Dibromoethane (B42909) (initiator)
-
20% Sulfuric acid solution
-
Anhydrous ethanol (B145695)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and anhydrous ether. A small amount of 1,2-dibromoethane is added to initiate the reaction. A solution of bromobenzene in anhydrous ether is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.[4][6]
-
Reaction with Trichlorosilane: The Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in anhydrous ether is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.[4] After the addition is complete, the reaction mixture is stirred for 2 hours.[4]
-
Workup: The reaction mixture is carefully poured into a 20% sulfuric acid solution with vigorous stirring.[4] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude triphenylsilane is then purified by recrystallization from anhydrous ethanol to yield the pure product.[4]
Applications in Organic Synthesis
Triphenylsilane's utility as a hydride donor spans a wide range of transformations, primarily categorized by the reaction mechanism: radical, ionic (Lewis acid or Brønsted acid-catalyzed), and transition-metal-catalyzed reactions.
Radical Reductions
Triphenylsilane is an excellent radical reducing agent, often used as a less toxic substitute for organotin hydrides in deoxygenation and dehalogenation reactions.[3] These reactions are typically initiated by radical initiators such as 1,1-di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN) at elevated temperatures.[3]
A common strategy for the deoxygenation of alcohols involves their conversion to a xanthate derivative, followed by radical reduction with triphenylsilane. This method is a variation of the Barton-McCombie deoxygenation.[7]
Experimental Workflow for Radical Deoxygenation of Alcohols
Caption: General workflow for the radical deoxygenation of an alcohol.
Table 1: Radical Deoxygenation of Xanthates with Triphenylsilane
| Substrate (Alcohol Derivative) | Product | Yield (%) | Conditions | Reference |
| O-Acetylfuranose | Deoxy sugar | 66 | Ph₃SiH, DTBP, 140°C | [3] |
| O-Acetylpyranose | Deoxy sugar | 70 | Ph₃SiH, DTBP, 140°C | [3] |
| Secondary Alcohol Xanthate | Alkane | High | Ph₃SiH, AIBN | [3] |
Materials:
-
Secondary alcohol xanthate
-
Triphenylsilane
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
Procedure:
-
To a solution of the secondary alcohol xanthate in anhydrous toluene is added triphenylsilane (1.5-2.0 equivalents) and a catalytic amount of AIBN.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the deoxygenated product.
Ionic Hydrogenation
In the presence of strong Lewis or Brønsted acids, triphenylsilane can act as a hydride source for the ionic hydrogenation of various functional groups.[8] The acid activates the substrate towards nucleophilic attack by the hydride from triphenylsilane.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a highly effective Lewis acid catalyst for reductions using triphenylsilane.[9] This system can reduce a variety of carbonyl compounds.[9][10]
Signaling Pathway for Lewis Acid-Catalyzed Carbonyl Reduction
Caption: Mechanism of Lewis acid-catalyzed carbonyl reduction.
Table 2: B(C₆F₅)₃-Catalyzed Reduction of Carbonyls with Triphenylsilane
| Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Conditions | Reference |
| Benzaldehyde | Benzyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |
| Acetophenone | 1-Phenylethyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |
| p-Nitroacetophenone | 1-(4-Nitrophenyl)ethyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |
| Ethyl benzoate | Benzaldehyde (after hydrolysis) | - | 2 | Ph₃SiH (1 eq) | [10] |
Strong Brønsted acids, such as trifluoroacetic acid (TFA), can also promote ionic hydrogenation with triphenylsilane.[3] This method is particularly effective for the deoxygenation of tertiary alcohols.[3]
Logical Relationship in Brønsted Acid-Catalyzed Deoxygenation
Caption: Mechanism of Brønsted acid-catalyzed deoxygenation.
Table 3: Brønsted Acid-Catalyzed Deoxygenation of Tertiary Alcohols
| Substrate | Product | Yield (%) | Acid | Conditions | Reference |
| 1-Adamantanol | Adamantane | 92 | TFA | CH₂Cl₂ | [3] |
| Tertiary Benzylic Alcohol | Alkane | Good-Quantitative | Sn-Montmorillonite | Et₃SiH (analogous) | [11] |
Transition-Metal-Catalyzed Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a powerful method for the synthesis of organosilicon compounds. Triphenylsilane is a competent reagent in these reactions, which are often catalyzed by transition metal complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃).[12]
The hydrosilylation of alkenes and alkynes can proceed via several mechanisms, with the Chalk-Harrod mechanism being a classic model for many transition-metal-catalyzed systems.[13][14][15]
Experimental Workflow for Hydrosilylation of an Alkyne
Caption: General workflow for transition-metal-catalyzed hydrosilylation.
Table 4: Transition-Metal-Catalyzed Hydrosilylation with Triphenylsilane
| Substrate | Catalyst | Product | Yield (%) | Conditions | Reference |
| Styrene | RhCl(PPh₃)₃ | (E)-β-(Triphenylsilyl)styrene | - | - | [12] |
| Phenylacetylene | Pt-based | α- and β-vinylsilanes | - | THF, 70°C | [16] |
| 1,6-Diene | Cationic Pd Complex | Cyclopentene derivative | Good | HSiEt₃ (analogous) | [17] |
Handling and Safety
Triphenylsilane is a combustible solid and should be handled with care.[18] It is recommended to handle this reagent in a well-ventilated fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[18] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[18]
Conclusion
Triphenylsilane is a highly effective and versatile hydride donor in organic synthesis. Its utility in radical, ionic, and transition-metal-catalyzed reactions makes it a valuable tool for a wide range of transformations, including reductions and hydrosilylations. The milder reaction conditions and lower toxicity of its byproducts compared to some traditional reagents further enhance its appeal in modern synthetic chemistry, including applications in drug development and materials science. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of triphenylsilane in the research laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical-mediated 5-exo-trig cyclizations of 3-silylhepta-1,6-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. guidechem.com [guidechem.com]
- 5. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Recent progress towards ionic hydrogenation: Lewis acid catalyzed hydrogenation using organosilanes as donors of hydride ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shokubai.org [shokubai.org]
- 16. mdpi.com [mdpi.com]
- 17. Silane-Promoted Cycloisomerization of Functionalized 1,6-Dienes Catalyzed by a Cationic (π-Allyl)palladium Complex [organic-chemistry.org]
- 18. fishersci.com [fishersci.com]
Triphenylsilane as a Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, silyl (B83357) ethers have established themselves as a versatile and widely employed class. The triphenylsilyl (TPS) group, derived from triphenylsilane (B1312308), offers a unique combination of steric bulk and chemical stability, making it a valuable tool for the selective protection of alcohols in complex synthetic routes. This technical guide provides a comprehensive overview of triphenylsilane as a protecting group, including its relative stability, detailed experimental protocols for its introduction and removal, and a discussion of its applications in modern organic synthesis.
Core Concepts: Properties and Stability
The triphenylsilyl group is introduced by reacting an alcohol with a triphenylsilyl halide, typically triphenylsilyl chloride (Ph₃SiCl), in the presence of a base. The resulting triphenylsilyl ether (RO-SiPh₃) exhibits significant stability due to the steric hindrance provided by the three phenyl rings attached to the silicon atom. This steric bulk effectively shields the silicon-oxygen bond from nucleophilic and acidic attack.
The stability of triphenylsilyl ethers is a key consideration in their application. Compared to other common silyl ethers, the triphenylsilyl group is significantly more stable than the trimethylsilyl (B98337) (TMS) group towards acidic hydrolysis[1]. This allows for the selective deprotection of less hindered silyl ethers while the triphenylsilyl group remains intact, a crucial feature in orthogonal protection strategies.
Comparative Stability of Silyl Ethers
The stability of various silyl ethers is influenced by the steric and electronic nature of the substituents on the silicon atom. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. While direct quantitative data for the triphenylsilyl group is not extensively documented in a comparative context, its stability is generally considered to be comparable to or greater than the tert-butyldiphenylsilyl (TBDPS) group due to similar steric bulk.
| Silyl Ether | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |
| Triphenylsilyl (TPS) | -Si(Ph)₃ | High (comparable to TBDPS) | High (comparable to TBDPS) |
Note: The data for TPS is an estimation based on its structural similarity to TBDPS. Exact quantitative values may vary depending on the substrate and reaction conditions.
Experimental Protocols
Protection of a Primary Alcohol with Triphenylsilyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using triphenylsilyl chloride and imidazole (B134444) as a base.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triphenylsilyl chloride (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF at 0 °C, add triphenylsilyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding triphenylsilyl ether.
Deprotection of a Triphenylsilyl Ether with Tetrabutylammonium Fluoride (B91410) (TBAF)
This protocol outlines the cleavage of a triphenylsilyl ether using TBAF, a common and efficient method for deprotecting silyl ethers.[2]
Materials:
-
Triphenylsilyl-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylsilyl-protected alcohol (1.0 equiv) in anhydrous THF.
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise.
-
Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.[2]
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.[2]
-
Separate the organic layer and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Reaction Mechanism: Protection of an Alcohol
The protection of an alcohol with triphenylsilyl chloride in the presence of imidazole is believed to proceed through the formation of a highly reactive silylimidazolium intermediate.
Reaction Mechanism: Deprotection of a Silyl Ether
The cleavage of a silyl ether with TBAF is driven by the high affinity of fluoride for silicon, forming a strong Si-F bond.
Experimental Workflow: Synthetic Strategy
The following diagram illustrates a logical workflow for a synthetic strategy that incorporates the use of a triphenylsilyl protecting group.
Spectroscopic Data of Triphenylsilyl Ethers
The presence of a triphenylsilyl group can be readily identified by various spectroscopic techniques.
-
¹H NMR: The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.2-7.8 ppm. The protons on the carbon adjacent to the silyloxy group will experience a downfield shift compared to the parent alcohol.
-
¹³C NMR: The aromatic carbons of the phenyl groups will give rise to signals in the aromatic region of the spectrum. The carbon attached to the silyloxy group will also show a characteristic chemical shift.
-
IR Spectroscopy: A strong Si-O-C stretching vibration is typically observed in the region of 1090-1120 cm⁻¹. The characteristic C-H stretching and bending vibrations of the aromatic rings will also be present.
-
Mass Spectrometry: The mass spectrum of a triphenylsilyl ether will often show a prominent peak corresponding to the [M-Ph]⁺ ion due to the loss of a phenyl group from the silicon atom.
Applications in Drug Development and Organic Synthesis
The triphenylsilyl protecting group finds application in the synthesis of complex natural products and pharmaceutical intermediates where its high stability is advantageous. It allows for the execution of reactions that would be incompatible with less robust protecting groups. For instance, the triphenylsilyl group has been utilized as an auxiliary in the synthesis of heterodisubstituted p-carboranes, demonstrating its stability to organolithium bases.[3] Its use in drug development is often as a key protecting group in the synthesis of complex active pharmaceutical ingredients (APIs).
Conclusion
The triphenylsilyl group is a valuable and robust protecting group for alcohols in organic synthesis. Its significant steric bulk confers high stability towards a wide range of reaction conditions, enabling its use in complex synthetic strategies that require orthogonal protection. The ease of its introduction using triphenylsilyl chloride and its clean removal with fluoride-based reagents make it a practical choice for researchers and drug development professionals. A thorough understanding of its properties, stability, and the associated experimental protocols is essential for its effective implementation in the synthesis of complex molecules. While its direct involvement in biological signaling pathways has not been reported, its role as a key enabler in the synthesis of biologically active molecules is well-established.
References
Safety and handling precautions for Triphenylsilane
An In-depth Technical Guide to the Safety and Handling of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane ((C₆H₅)₃SiH) is an organosilicon compound widely utilized in chemical synthesis as a stable and effective reducing agent.[1] Its applications are prevalent in catalysis, polymer chemistry, and pharmaceutical development, where it is used for deoxygenations, hydrosilylations, and as a protecting group.[1][2] Given its role in diverse and sensitive applications, a thorough understanding of its safety and handling protocols is paramount for laboratory personnel. This guide provides comprehensive safety information, handling procedures, and emergency protocols to ensure the safe and effective use of Triphenylsilane in a research and development setting.
Hazard Identification and Classification
Triphenylsilane is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for Triphenylsilane:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][4][6] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A summary of the key physical and chemical properties of Triphenylsilane is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆Si | [7] |
| Molecular Weight | 260.41 g/mol | |
| Appearance | White to off-white solid, crystals, or powder[7][8][9] | [7][8][9] |
| Melting Point | 43-47 °C (109-117 °F)[2][10] | [2][10] |
| Boiling Point | 152 °C (306 °F) at 2 mmHg[2][10] | [2][10] |
| Flash Point | 76 °C (168.8 °F) - closed cup[3] | [3] |
| Solubility | Insoluble in water. Soluble in most organic solvents (e.g., ethanol, benzene, toluene).[1] | [1] |
| Stability | Stable under normal storage conditions.[8] | [8] |
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is crucial to minimize exposure and ensure safety. The following sections detail personal protective equipment, storage requirements, and a general workflow for handling Triphenylsilane.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to prevent contact.
-
Engineering Controls : Always handle Triphenylsilane in a well-ventilated fume hood.[2] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][7]
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Skin Protection : Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[3][11] An impervious lab coat is mandatory.[4]
-
Respiratory Protection : For operations where dust or aerosols may be generated, use a NIOSH or European Standard EN 149 approved respirator.[8] Follow OSHA respirator regulations found in 29 CFR 1910.134.[8]
Storage and Handling
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][8] Keep away from heat, sparks, open flames, and other sources of ignition.[3][7] The compound is stable in air but should be stored under an inert atmosphere as it can be moisture sensitive.[2][5]
-
Handling : Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[4] Minimize dust generation and accumulation.[8] Use non-sparking tools and take precautionary measures against static discharge.[6]
General Experimental Workflow
The following diagram outlines a standard workflow for using Triphenylsilane in a laboratory reaction. This protocol is a general guideline and should be adapted based on the specific requirements of the experiment.
Stability and Reactivity
-
Reactivity : Stable under normal conditions.[7]
-
Conditions to Avoid : Exposure to moist air or water, incompatible products, and sources of ignition like open flames or hot surfaces.[7]
-
Hazardous Decomposition Products : Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[3][8]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[3]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. Medical personnel should be made aware of the material involved.[7]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has ceased, apply artificial respiration. Seek medical attention.[8] Do not use mouth-to-mouth resuscitation.[8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[3] If eye irritation persists, seek medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6] Water mist can be used to cool closed containers.[3]
-
Specific Hazards : The material is combustible, and containers may explode when heated.[3][7] Thermal decomposition can generate irritating and highly toxic gases.[8]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[3][8]
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions : Evacuate personnel to a safe area. Use personal protective equipment as outlined in Section 4.1. Avoid dust formation and breathing vapors or dust. Ensure adequate ventilation. Remove all sources of ignition.[6]
-
Environmental Precautions : Prevent the material from entering drains or waterways.[4][6]
-
Containment and Cleanup : Use a shovel to sweep up the material and place it into a suitable, closed container for disposal.[3][4] Use spark-proof tools and explosion-proof equipment.[6]
Emergency Response Flowchart
The following diagram provides a logical workflow for responding to an accidental exposure or spill involving Triphenylsilane.
Toxicological and Ecological Information
-
Toxicological Information : No acute toxicity information is available for this product, and its toxicological properties have not been fully investigated.[3] It is known to cause skin, eye, and respiratory irritation.[8]
-
Ecological Information : There is no specific data available on the ecological effects of Triphenylsilane. It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[7] However, discharge into the environment must be avoided.[4]
Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Dispose of contents and containers at an approved waste disposal plant.[3]
Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive safety data sheet (SDS) or formal safety training. Always consult the SDS provided by the manufacturer before handling any chemical.
References
- 1. innospk.com [innospk.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Triphenylsilane | 789-25-3 | TCI Deutschland GmbH [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Triphenylsilane(789-25-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. strem.com [strem.com]
- 10. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 11. gelest.com [gelest.com]
An In-depth Technical Guide to the Solubility of Triphenylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of triphenylsilane (B1312308) in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.
Qualitative Solubility Overview
Triphenylsilane is a nonpolar molecule owing to the three phenyl groups attached to the silicon atom. Following the principle of "like dissolves like," it is generally soluble in a wide range of nonpolar and some polar aprotic organic solvents. Its solubility in protic solvents, particularly those containing water, is limited due to its reactivity and decomposition in the presence of moisture.[1]
Below is a summary of the expected qualitative solubility of triphenylsilane in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic rings of triphenylsilane have strong van der Waals interactions with aromatic solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are relatively nonpolar and can effectively solvate the triphenylsilane molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve triphenylsilane. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While polar, these solvents can often dissolve nonpolar compounds. Empirical testing is recommended. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate | As nonpolar solvents, they are expected to dissolve triphenylsilane, although potentially to a lesser extent than aromatic hydrocarbons. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble (with caution) | Triphenylsilane is reported to be soluble in methanol.[1] However, the presence of the hydroxyl group in alcohols makes them protic, which can lead to reactions with the Si-H bond, especially over time or in the presence of catalysts. |
| Water | - | Insoluble and Decomposes | Triphenylsilane is sensitive to moisture and will decompose in water.[1] |
Experimental Protocols for Solubility Determination
The following protocols provide a framework for determining the solubility of triphenylsilane in a specific organic solvent. These can be adapted for either a qualitative or a more quantitative assessment.
2.1. Qualitative Solubility Assessment (Rapid Method)
This method is suitable for a quick determination of whether triphenylsilane is soluble in a particular solvent.
Materials:
-
Triphenylsilane
-
Solvent of interest
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10-20 mg of triphenylsilane to a clean, dry test tube.
-
Add 1 mL of the solvent of interest to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
2.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise, quantitative measure of solubility (e.g., in g/L or mg/mL).
Materials:
-
Triphenylsilane
-
Solvent of interest
-
Scintillation vials with caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of triphenylsilane to a known volume of the solvent in a scintillation vial (e.g., 100 mg of triphenylsilane to 5 mL of solvent). The presence of undissolved solid is crucial.
-
Seal the vial and stir the mixture vigorously using a magnetic stirrer at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the undissolved solid to settle to the bottom of the vial.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. This step is critical to ensure no solid particles are transferred.
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial. This can be done by gentle heating in an oven or under a stream of inert gas. For high-boiling point solvents, a vacuum oven may be necessary.
-
Once the solvent is completely removed, re-weigh the vial containing the dried triphenylsilane residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of supernatant (L))
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of triphenylsilane and selecting an appropriate solvent for a given application.
Caption: Workflow for Triphenylsilane Solubility Assessment.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of triphenylsilane (B1312308). The information is compiled from available literature to assist researchers and professionals in understanding the thermal behavior of this compound.
Introduction
Triphenylsilane ((C₆H₅)₃SiH) is an organosilicon compound with a silicon atom bonded to three phenyl groups and one hydrogen atom. Its applications in organic synthesis, particularly in reduction and hydrosilylation reactions, make understanding its thermal stability crucial for process safety, optimization, and determining its shelf-life under various storage conditions. This guide summarizes key quantitative data, experimental methodologies for its analysis, and the proposed mechanism of its thermal degradation.
Physical Properties and Thermal Decomposition Temperature
The thermal stability of a compound is intrinsically linked to its physical properties. Below is a summary of the key physical characteristics of triphenylsilane and its reported decomposition temperature.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆Si | [1] |
| Molecular Weight | 260.41 g/mol | [1] |
| Melting Point | 43-45 °C | |
| Boiling Point | 152 °C at 2 mmHg | |
| Decomposition Temperature | 252 °C (decomposes) |
Kinetics of Thermal Decomposition
A kinetic study of the thermal decomposition of triphenylsilane has provided insights into the reaction rate and energetics. The pyrolysis of phenylhydrosilanes, including triphenylsilane, has been suggested to follow second-order bimolecular reaction kinetics.[2] The key kinetic parameters for the thermal decomposition of triphenylsilane are presented in the table below. It is important to note that this data originates from a study conducted several decades ago, and further validation with modern analytical techniques is recommended.
| Parameter | Value | Experimental Conditions | Reference |
| Activation Energy (Ea) | 70.1 kcal/mole | Pyrolysis in sealed vials and flow reactors | [2] |
| Frequency Factor (A) | 10¹⁹⁶ liter/mole·min | Pyrolysis in sealed vials and flow reactors | [2] |
Note on the Frequency Factor: The reported value of 10¹⁹⁶ liter/mole·min appears unusually high for a bimolecular reaction and may be a typographical error in the original source document. Such high frequency factors often indicate a complex reaction mechanism.
Thermal Decomposition Pathway and Products
The thermal decomposition of triphenylsilane is proposed to proceed through a free-radical mechanism.[2] The primary decomposition products observed are hydrogen, benzene (B151609), and other lower members of the phenylhydrosilane series.[2] The formation of benzene is suggested to occur either through the abstraction of a hydrogen atom by a phenyl radical or by direct elimination.[2]
The initial step in the decomposition is likely the cleavage of the silicon-hydrogen bond to form a triphenylsilyl radical and a hydrogen radical, or the cleavage of a silicon-phenyl bond to form a diphenylsilylhydride radical and a phenyl radical. The presence of triphenylsilane itself as a decomposition product of tetraphenylsilane (B94826) suggests the involvement of the triphenylsilyl radical, which can abstract hydrogen.[2]
The proposed free-radical decomposition pathway is illustrated in the diagram below.
References
An In-depth Technical Guide to the Precursors and Starting Materials for Triphenylsilane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary precursors, starting materials, and synthetic methodologies for the preparation of triphenylsilane (B1312308). Triphenylsilane is a versatile organosilicon compound with significant applications in organic synthesis, serving as a reducing agent, a protecting group, and an intermediate in the formation of various silicon-containing molecules.[1] This document details the most common and effective synthetic routes, presenting quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways and workflows.
Core Synthetic Strategies and Key Precursors
The synthesis of triphenylsilane primarily revolves around two main strategies: the Grignard reaction and the reduction of a suitable triphenylsilyl precursor. Each method utilizes distinct starting materials and offers different advantages in terms of yield, purity, and scalability.
Grignard Reaction Route
The Grignard reaction is a well-established and versatile method for forming carbon-silicon bonds.[2] In the context of triphenylsilane synthesis, this typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a silicon halide.
Key Precursors and Reagents:
-
Bromobenzene (B47551): The primary source of the phenyl group for the Grignard reagent.
-
Magnesium Turnings: Reacts with bromobenzene to form phenylmagnesium bromide.
-
Trichlorosilane (B8805176) (SiHCl₃): The silicon electrophile that reacts with the Grignard reagent.
-
Anhydrous Ether (e.g., Diethyl Ether or Tetrahydrofuran - THF): The solvent in which the Grignard reaction is conducted. Anhydrous conditions are critical for the success of the reaction.[3]
The overall reaction can be summarized as follows:
3 C₆H₅Br + 3 Mg → 3 C₆H₅MgBr 3 C₆H₅MgBr + SiHCl₃ → (C₆H₅)₃SiH + 3 MgBrCl
Reduction Route
This approach involves the reduction of a pre-formed triphenylsilyl compound, most commonly triphenylsilyl chloride (triphenylchlorosilane). This method is often favored for its high yields and relatively straightforward procedure.
Key Precursors and Reagents:
-
Triphenylsilyl Chloride ((C₆H₅)₃SiCl): The substrate to be reduced. It can be synthesized from the reaction of silicon tetrachloride with a phenyl Grignard reagent.
-
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting triphenylsilyl chloride to triphenylsilane.[4][5][6]
-
Sodium Borohydride (B1222165) (NaBH₄): A milder and often more selective reducing agent.[7]
-
-
Anhydrous Solvents (e.g., Diethyl Ether, THF, Acetonitrile): To facilitate the reduction reaction under inert conditions.
The general reduction reaction is:
(C₆H₅)₃SiCl + [H] → (C₆H₅)₃SiH + HCl (or other byproducts depending on the reducing agent)
Quantitative Data Summary
The following tables provide a summary of the key quantitative data associated with the primary synthetic routes to triphenylsilane.
Table 1: Starting Materials and Precursors for Triphenylsilane Synthesis
| Synthetic Route | Primary Starting Material | Key Reagents | Typical Solvent(s) |
| Grignard Reaction | Bromobenzene, Trichlorosilane | Magnesium | Diethyl Ether, THF |
| Reduction | Triphenylsilyl Chloride | Lithium Aluminum Hydride, Sodium Borohydride | Diethyl Ether, THF, Acetonitrile (B52724) |
Table 2: Comparison of Triphenylsilane Synthesis Methods
| Method | Key Reactants | Reported Yield | Key Considerations |
| Grignard Reaction | Phenylmagnesium Bromide, Trichlorosilane | Good to High (Specific yield varies with conditions) | Requires strict anhydrous conditions; potential for side products like biphenyl.[8] |
| Reduction of Triphenylsilyl Chloride | Triphenylsilyl Chloride, Sodium Borohydride | 65%[7] | Milder reaction conditions; good selectivity.[7] |
| Reduction of Triphenylsilyl Chloride | Triphenylsilyl Chloride, Lithium Aluminum Hydride | High | Powerful reducing agent; requires careful handling due to reactivity with water.[6] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods discussed.
Protocol 1: Synthesis of Triphenylsilane via Grignard Reaction
This protocol is a general procedure based on established methods for Grignard reactions with chlorosilanes.[2][3]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Trichlorosilane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (3.1 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (3.0 equivalents) in anhydrous ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve trichlorosilane (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
The crude triphenylsilane can be further purified by recrystallization or distillation.
-
Protocol 2: Synthesis of Triphenylsilane by Reduction of Triphenylsilyl Chloride with Sodium Borohydride
This protocol is adapted from a reported procedure with a known yield.[7]
Materials:
-
Triphenylsilyl chloride
-
Sodium borohydride
-
Acetonitrile
-
n-Hexane
Procedure:
-
Reaction Setup: In a 7 mL test tube equipped with a stirring bar and under a nitrogen atmosphere, prepare a suspension of sodium borohydride (1.0 mmol, 37.8 mg) in acetonitrile (0.5 mL).
-
Addition of Substrate: To this suspension, add triphenylsilyl chloride (0.5 mmol, 147.4 mg).
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes.
-
Work-up and Purification:
-
Distill off the acetonitrile under reduced pressure.
-
To the resulting mixture, add 5 mL of n-hexane and filter through a silica pad.
-
Dry the filtrate to obtain triphenylsilane.
-
The reported yield for this procedure is 65% (85.0 mg, 0.326 mmol).[7]
-
Protocol 3: Synthesis of Triphenylsilane by Reduction of Triphenylsilyl Chloride with Lithium Aluminum Hydride (LAH)
This is a general procedure for the LAH reduction of silyl (B83357) halides.[4]
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Triphenylsilyl chloride
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a suspension of LAH (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Cool the LAH suspension to 0 °C in an ice bath. Dissolve triphenylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LAH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the dropwise addition of a saturated aqueous sodium sulfate solution until the evolution of gas ceases.
-
Stir the resulting mixture for 15-30 minutes until a white precipitate forms.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield triphenylsilane.
-
Visualizing the Synthesis of Triphenylsilane
The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways and a generalized experimental workflow for the preparation of triphenylsilane.
Caption: Primary synthetic pathways to Triphenylsilane.
Caption: Generalized experimental workflow for Triphenylsilane synthesis.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Triphenylsilane via the Grignard Reagent Method
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Triphenylsilane utilizing the Grignard reagent method. Triphenylsilane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. Incorporating bulky and lipophilic triphenylsilyl groups can modify the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially improving metabolic stability and potency.[1] This document outlines the underlying reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the successful laboratory-scale synthesis of this versatile compound.
Reaction Mechanism and Principles
The synthesis of Triphenylsilane via the Grignard method is a two-step process. The first step involves the formation of a Grignard reagent, typically Phenylmagnesium bromide or Phenylmagnesium chloride, by reacting an aryl halide with magnesium metal in an aprotic ether solvent.[2] The second step is the nucleophilic substitution reaction where the Grignard reagent reacts with a suitable silicon source, such as Trichlorosilane (B8805176) (HSiCl₃) or Silicon Tetrachloride (SiCl₄), to form the desired Triphenylsilane.[3][4]
The Grignard reagent is a potent nucleophile and a strong base, making anhydrous conditions critical for success.[1][5] Any moisture will protonate the Grignard reagent, quenching the reaction and reducing the yield.[5] The reaction with the silicon source proceeds via sequential substitution of the chloro groups on the silicon atom by the phenyl groups from the Grignard reagent.[3]
Experimental Protocols
The following protocols are synthesized from established procedures.[6][7] All glassware must be rigorously dried, and anhydrous solvents are essential for the success of the reaction.[5][8]
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[1]
-
Initiation: Place magnesium turnings into the flask. Add a small crystal of iodine, which acts as an initiator to activate the magnesium surface.[6][7]
-
Solvent Addition: Add a portion of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask, sufficient to cover the magnesium turnings.[1] The reaction in THF is often much faster than in diethyl ether.[9][10]
-
Reagent Addition: Dissolve bromobenzene in anhydrous ether (e.g., in a 5:1 volume ratio of bromobenzene to ether) and place it in the dropping funnel.[6] Add a small portion of this solution to the magnesium suspension.
-
Reaction: The reaction is initiated when the color of the iodine fades and gentle refluxing begins.[1] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The temperature should be controlled, for instance, below 80°C.[6]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1][6]
Protocol 2: Synthesis of Triphenylsilane
-
Setup: Cool the freshly prepared Grignard reagent in an ice-water bath.[6]
-
Silane Addition: Slowly add a mixture of trichlorosilane and anhydrous ether dropwise to the stirred Grignard solution.[6] This is a "normal addition" (silane to Grignard) which is preferred when full substitution is desired.[3] The exothermic reaction must be carefully controlled.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.[6]
-
Work-up: Quench the reaction by slowly adding a 20% sulfuric acid solution.[6] Transfer the mixture to a separatory funnel. The organic phase (upper layer) contains the product.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the organic layers.[1]
-
Purification:
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
For further purification, the crude Triphenylsilane can be recrystallized. Slowly add the crude product to anhydrous ethanol (B145695) at 40°C, stir until dissolved, filter, and then cool the filtrate first to 20°C and then to -10°C for several hours to induce crystallization.[6]
-
Collect the pure Triphenylsilane crystals by filtration.[6]
-
Data Presentation
Quantitative data from various synthesis procedures are summarized below for comparison. Reaction conditions and stoichiometry can be adjusted to optimize the yield of the desired product.
Table 1: Reagents and Reaction Conditions
| Step | Reagent | Stoichiometry / Ratio | Solvent | Key Conditions | Reference |
| Grignard Formation | Bromobenzene / Chlorobenzene | - | Diethyl Ether or THF | Reflux, Inert Atmosphere | [6][11] |
| Magnesium | 1.2 - 1.8 equivalents (to aryl halide) | Diethyl Ether or THF | Activated with Iodine | [1][11] | |
| Bromobenzene:Ether | 5:1 (volume ratio) | Diethyl Ether | Dropwise addition, Temp < 80°C | [6] | |
| Reaction | Phenylmagnesium chloride:SiCl₄ | 2.0 eq : 2.2 eq (for Phenyltrichlorosilane) | Heptane / THF | - | |
| Phenylmagnesium chloride:SiCl₄ | 2.0 eq : 0.9 eq (for Diphenyldichlorosilane) | Heptane / THF | - | ||
| Ether:Trichlorosilane | 1.0-1.25 : 1 (volume ratio) | Diethyl Ether | Controlled temp. with ice water | [6] | |
| Purification | Crude Triphenylsilane:Ethanol | 1:3 (mass ratio) | Anhydrous Ethanol | Dissolve at 40°C, cool to -10°C | [6] |
Table 2: Reported Product Yields
| Reactants | Product | Reported Yield | Reference |
| Phenylmagnesium chloride + Phenyltrichlorosilane | Triphenylsilanol | 85.1% | [12] |
| Phenylmagnesium chloride + Diphenyldichlorosilane | Triphenylsilanol | 59% | [11] |
| Phenylmagnesium bromide + Benzophenone | Triphenylmethanol | 29.08% | [13] |
Note: Yields can vary significantly based on the purity of reagents, reaction scale, and precise control of experimental conditions. The table includes yields for related products like Triphenylsilanol and Triphenylmethanol, which are synthesized through similar Grignard pathways and are indicative of the reaction's efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. innospk.com [innospk.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 12. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols: Triphenylsilane for the Reduction of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (B1312308) (Ph₃SiH) is a versatile and crystalline organosilicon hydride that serves as a mild reducing agent for a variety of carbonyl compounds. Its reactivity can be finely tuned through the choice of catalysts or promoters, allowing for chemoselective reductions of aldehydes, ketones, esters, and amides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of triphenylsilane in carbonyl reduction reactions. Organosilanes like triphenylsilane are valuable alternatives to traditional metal hydride reducing agents, often offering improved safety, easier handling of byproducts, and unique selectivity profiles.[1]
Physicochemical Properties of Triphenylsilane
| Property | Value |
| Molecular Formula | C₁₈H₁₆Si |
| Molecular Weight | 260.41 g/mol |
| Appearance | White solid |
| Melting Point | 47 °C |
| Boiling Point | 152 °C at 2 mmHg |
| Solubility | Soluble in most organic solvents. |
Handling and Storage: Triphenylsilane is stable in air. Due to unknown toxicological properties, it should be handled in a well-ventilated fume hood, avoiding contact with eyes and skin.[2]
I. Lewis Acid-Catalyzed Hydrosilylation of Aldehydes and Ketones
The combination of triphenylsilane with a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), provides a powerful system for the hydrosilylation of aldehydes and ketones to the corresponding silyl (B83357) ethers. Subsequent aqueous workup yields the desired alcohols. The mechanism is believed to proceed through activation of the silane (B1218182) by the Lewis acid via hydride abstraction, rather than activation of the carbonyl group.[3][4]
Reaction Mechanism: Silane Activation Pathway
The catalytic cycle is initiated by the abstraction of a hydride from triphenylsilane by the highly electrophilic B(C₆F₅)₃, generating a reactive silylium (B1239981) cation and a hydridoborate anion. The silylium cation then coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the hydridoborate, which delivers the hydride to the carbonyl carbon.
References
Triphenylsilane: A Versatile Reagent for the Dehalogenation of Organic Halides
Application Note
Introduction
Triphenylsilane (B1312308) (Ph3SiH) has emerged as a highly effective and versatile reagent in organic synthesis for the dehalogenation of a wide range of organic halides. Its utility stems from its ability to act as a hydrogen atom donor under various reaction conditions, including radical, photocatalytic, and transition-metal-catalyzed transformations. This broad applicability, coupled with the formation of stable and often easily removable byproducts, makes triphenylsilane an attractive alternative to traditional reducing agents like tributyltin hydride, which suffers from toxicity and purification challenges. This document provides a detailed overview of the applications of triphenylsilane in dehalogenation, complete with experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in its practical implementation.
Radical Dehalogenation
The free-radical-mediated dehalogenation using triphenylsilane is a classic and widely employed method. The reaction typically proceeds via a radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), or through thermal initiation.
Reaction Mechanism:
The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from triphenylsilane to produce the triphenylsilyl radical (Ph3Si•). The triphenylsilyl radical subsequently abstracts a halogen atom from the organic halide, yielding the desired dehalogenated organic molecule and triphenylsilyl halide. A new organic radical is formed in this process, which then continues the chain reaction by abstracting a hydrogen atom from another molecule of triphenylsilane.
Figure 1: Radical Dehalogenation Mechanism with Triphenylsilane.
Quantitative Data for Radical Dehalogenation:
The following table summarizes the yields of dehalogenation for various organic halides using triphenylsilane under radical conditions.
| Substrate | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane (B121549) | AIBN | Toluene (B28343) | 80 | 4 | 95 |
| 1-Iodoadamantane | AIBN | Benzene | 80 | 2 | 98 |
| 4-Bromoanisole | AIBN | Toluene | 110 | 6 | 85 |
| 1-Bromodecane | DTBP | Chlorobenzene | 130 | 12 | 92 |
| Cyclohexyl Iodide | Thermal | Dioxane | 100 | 5 | 90 |
Experimental Protocol: Radical Dehalogenation of 1-Bromoadamantane
-
Materials: 1-bromoadamantane, triphenylsilane, AIBN, and anhydrous toluene.
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 1-bromoadamantane (1.0 mmol), triphenylsilane (1.2 mmol), and AIBN (0.1 mmol).
-
Reaction: Anhydrous toluene (10 mL) is added, and the mixture is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C under an argon atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford the dehalogenated product, adamantane.
Photocatalytic Dehalogenation
Visible-light photocatalysis offers a milder and more environmentally friendly approach to dehalogenation using triphenylsilane. This method utilizes a photosensitizer that, upon light absorption, initiates an electron transfer process leading to the formation of radicals.
Reaction Workflow:
The general workflow involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a common pathway, the excited photocatalyst reduces the organic halide to a radical anion, which then fragments to an organic radical and a halide anion. The organic radical subsequently abstracts a hydrogen atom from triphenylsilane to yield the dehalogenated product.
Figure 2: General Workflow for Photocatalytic Dehalogenation.
Quantitative Data for Photocatalytic Dehalogenation:
| Substrate | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile (B146240) | Ir(ppy)3 | Blue LED | Acetonitrile (B52724) | 24 | 92 |
| 4-Bromoacetophenone | Ru(bpy)3Cl2 | White LED | DMF | 12 | 88 |
| Ethyl 4-iodobenzoate | Eosin Y | Green LED | DMSO | 18 | 95 |
| 2-Chloropyridine | fac-Ir(ppy)3 | Blue LED | Acetonitrile | 36 | 75 |
| 1-Bromo-4-fluorobenzene | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Blue LED | DMA | 16 | 91 |
Experimental Protocol: Photocatalytic Dehalogenation of 4-Chlorobenzonitrile
-
Materials: 4-chlorobenzonitrile, triphenylsilane, tris(2-phenylpyridine)iridium(III) ([Ir(ppy)3]), and anhydrous acetonitrile.
-
Setup: A Schlenk tube is charged with 4-chlorobenzonitrile (0.5 mmol), triphenylsilane (1.0 mmol), and [Ir(ppy)3] (0.01 mmol).
-
Reaction: Anhydrous acetonitrile (5 mL) is added, and the mixture is thoroughly degassed by three freeze-pump-thaw cycles. The tube is then placed in front of a blue LED light source and stirred at room temperature.
-
Monitoring: The reaction is monitored by GC-MS.
-
Work-up: After the starting material is consumed, the solvent is evaporated.
-
Purification: The crude product is purified by flash chromatography on silica gel to give the desired benzonitrile.
Transition-Metal-Catalyzed Dehalogenation
Palladium-catalyzed dehalogenation using triphenylsilane provides a powerful method for the reduction of aryl and heteroaryl halides, often with excellent functional group tolerance. The reaction typically involves the oxidative addition of the organic halide to a low-valent palladium species, followed by reaction with triphenylsilane and reductive elimination.
Logical Relationship in Catalytic Cycle:
The catalytic cycle involves a sequence of steps where the palladium catalyst cycles between different oxidation states. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
Figure 3: Simplified Palladium-Catalyzed Dehalogenation Cycle.
Quantitative Data for Palladium-Catalyzed Dehalogenation:
| Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene (B49008) | Pd(OAc)2 | P(t-Bu)3 | K3PO4 | Toluene | 100 | 12 | 96 |
| 2-Chloronaphthalene | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 24 | 89 |
| 3-Iodopyridine | PdCl2(PPh3)2 | - | Et3N | DMF | 80 | 8 | 93 |
| Methyl 4-bromobenzoate | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 100 | 16 | 91 |
| 1-Bromo-3,5-dimethoxybenzene | Pd(PPh3)4 | - | NaOtBu | THF | 65 | 6 | 98 |
Experimental Protocol: Palladium-Catalyzed Dehalogenation of 4-Bromotoluene
-
Materials: 4-bromotoluene, triphenylsilane, palladium(II) acetate (B1210297) (Pd(OAc)2), tri-tert-butylphosphine (B79228) (P(t-Bu)3), potassium phosphate (B84403) (K3PO4), and anhydrous toluene.
-
Setup: A flame-dried Schlenk tube is charged with Pd(OAc)2 (2 mol%), P(t-Bu)3 (4 mol%), and K3PO4 (1.5 mmol) under an argon atmosphere.
-
Reaction: Anhydrous toluene (5 mL), 4-bromotoluene (1.0 mmol), and triphenylsilane (1.2 mmol) are added sequentially. The tube is sealed and the mixture is stirred and heated to 100 °C.
-
Monitoring: The reaction progress is followed by GC analysis.
-
Work-up: After completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford toluene.
Triphenylsilane is a robust and versatile reagent for the dehalogenation of organic halides. The choice of reaction conditions—radical, photocatalytic, or transition-metal-catalyzed—allows for the dehalogenation of a broad scope of substrates with high efficiency and functional group tolerance. The detailed protocols and quantitative data provided herein serve as a practical guide for the successful implementation of triphenylsilane-mediated dehalogenation reactions in a research and development setting.
Triphenylsilane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylsilane (B1312308) ((C₆H₅)₃SiH) is a versatile and robust organosilicon reagent with significant applications in modern pharmaceutical synthesis. Its utility spans a range of crucial transformations, including reductions, the protection of functional groups, and hydrosilylation reactions. As a reducing agent, it offers a milder and often more selective alternative to traditional metal hydrides and tin-based reagents. The triphenylsilyl (TPS) group serves as a sterically hindered and highly stable protecting group for alcohols, proving advantageous in complex, multi-step synthetic routes. Furthermore, triphenylsilane is a key reagent in hydrosilylation reactions for the formation of carbon-silicon bonds, creating versatile intermediates for further functionalization. This document provides detailed application notes and experimental protocols for the use of triphenylsilane in these key areas, supported by quantitative data and visual workflows to aid in practical implementation in a research and development setting.
Application as a Selective Reducing Agent
Triphenylsilane is a valuable reducing agent for the transformation of various functional groups pertinent to the synthesis of pharmaceutical intermediates. It is particularly noted for its role in ionic and radical-mediated reductions.
Ionic Hydrogenation of Ketones and Imines
In the presence of a strong acid, such as trifluoroacetic acid (TFA), triphenylsilane serves as a hydride donor for the ionic hydrogenation of ketones and imines to the corresponding alcohols and amines. This method is valued for its mild conditions and high chemoselectivity.
Quantitative Data: Ionic Hydrogenation of Ketones
| Substrate Example | Triphenylsilane (equiv.) | Acid (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| Acetophenone (B1666503) | 1.2 | TFA (10.0) | CH₂Cl₂ | Room Temp. | 0.5 | 98 |
| 4-Methoxyacetophenone | 1.2 | TFA (10.0) | CH₂Cl₂ | Room Temp. | 0.5 | 99 |
| Cyclohexanone | 1.2 | TFA (10.0) | CH₂Cl₂ | Room Temp. | 0.5 | 97 |
Experimental Protocol: Ionic Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone to 1-phenylethanol.
-
Materials:
-
Acetophenone (1.0 equiv, e.g., 1.20 g, 10 mmol)
-
Triphenylsilane (1.2 equiv, e.g., 3.13 g, 12 mmol)
-
Trifluoroacetic acid (10.0 equiv, e.g., 7.7 mL, 100 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve acetophenone (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add triphenylsilane (1.2 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slow addition to a stirred, saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 1-phenylethanol.
-
-
Visualization:
Caption: Mechanism of ionic hydrogenation.
Radical Deoxygenation of Alcohols
Triphenylsilane is an effective, less toxic alternative to tri-n-butyltin hydride for the radical deoxygenation of alcohols, which are typically converted to thioesters (e.g., xanthates) first. This transformation is crucial in natural product synthesis, particularly in carbohydrate chemistry for the preparation of deoxysugars.
Quantitative Data: Radical Deoxygenation of Carbohydrate Derivatives
| Substrate | Radical Initiator | Temperature (°C) | Yield (%) | Reference |
| O-Acetylfuranose | DTBP | 140 | 66 | |
| O-Acetylpyranose | DTBP | 140 | 70 |
Experimental Protocol: Deoxygenation of a Secondary Alcohol via a Xanthate
This protocol describes the deoxygenation of a secondary alcohol after its conversion to a xanthate derivative.
-
Materials:
-
Xanthate derivative of the alcohol (1.0 equiv)
-
Triphenylsilane (2.0 equiv)
-
1,1'-Di-tert-butyl peroxide (DTBP) (0.2 equiv)
-
Anhydrous toluene (B28343)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a heavy-walled reaction tube, combine the xanthate (1.0 equiv), triphenylsilane (2.0 equiv), and DTBP (0.2 equiv).
-
Add anhydrous toluene to dissolve the reactants.
-
Seal the tube and heat the mixture to 140 °C in an oil bath for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deoxygenated product.
-
-
Visualization:
Caption: Radical deoxygenation workflow.
Application as a Protecting Group for Alcohols
The triphenylsilyl (TPS) group is a valuable protecting group for hydroxyl functionalities due to its high stability, particularly towards acidic conditions where it is approximately 400 times more stable than the trimethylsilyl (B98337) (TMS) group. This stability makes it ideal for multi-step syntheses requiring orthogonal protecting group strategies.
Quantitative Data: Protection of Primary Alcohols
| Substrate | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl (B1604629) Alcohol | Ph₃SiCl (1.1) | Imidazole (B134444) (1.5) | DMF | Room Temp. | 12 | 95 |
| Geraniol | Ph₃SiCl (1.1) | Imidazole (1.5) | DMF | Room Temp. | 14 | 92 |
Experimental Protocol: Protection of Benzyl Alcohol
This protocol details the synthesis of benzyl triphenylsilyl ether.
-
Materials:
-
Benzyl alcohol (1.0 equiv, e.g., 1.08 g, 10 mmol)
-
Triphenylsilyl chloride (1.1 equiv, e.g., 3.24 g, 11 mmol)
-
Imidazole (1.5 equiv, e.g., 1.02 g, 15 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF.
-
Add triphenylsilyl chloride (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the mixture for 12 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure triphenylsilyl ether.
-
-
Visualization:
Caption: Protection/deprotection of an alcohol.
Application in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction for creating organosilicon compounds. Triphenylsilane participates in these reactions, typically catalyzed by transition metals (e.g., platinum) or Lewis acids, to form alkyl- or vinylsilanes, which are versatile intermediates in pharmaceutical synthesis.
Quantitative Data: Hydrosilylation of a Terminal Alkene
| Substrate | Catalyst | Silane (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1-Octene (B94956) | B(C₆F₅)₃ (5 mol%) | Ph₃SiH (1.2) | CH₂Cl₂ | Room Temp. | 1 | >95 |
Experimental Protocol: Lewis Acid-Catalyzed Hydrosilylation of 1-Octene
This protocol describes the addition of triphenylsilane to 1-octene.
-
Materials:
-
1-Octene (1.0 equiv, e.g., 1.12 g, 10 mmol)
-
Triphenylsilane (1.2 equiv, e.g., 3.13 g, 12 mmol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 equiv, e.g., 256 mg, 0.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-octene (1.0 equiv) and B(C₆F₅)₃ (0.05 equiv) in anhydrous CH₂Cl₂.
-
Slowly add triphenylsilane (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1 hour.
-
Monitor the reaction by ¹H NMR or GC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford octyltriphenylsilane.
-
-
Visualization:
Caption: General workflow for hydrosilylation.
Triphenylsilane: A Versatile Reagent in Polymer Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (B1312308) (Ph₃SiH) is a versatile organosilicon compound that has found significant utility as a reagent in polymer chemistry. Its unique reactivity, stemming from the silicon-hydrogen bond, allows it to participate in a variety of transformations crucial for polymer synthesis and modification. This document provides detailed application notes and experimental protocols for the use of triphenylsilane as a reducing agent, a chain transfer agent, in hydrosilylation reactions, as a protecting group, and as a cross-linking agent in polymer chemistry.
Chemical Properties of Triphenylsilane
| Property | Value |
| Chemical Formula | C₁₈H₁₆Si |
| Molecular Weight | 260.41 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 43-47 °C |
| Boiling Point | 366.7 °C |
| Solubility | Soluble in most organic solvents (e.g., THF, toluene (B28343), dichloromethane). Insoluble in water. |
| Stability | Stable under air and moisture at ambient temperature. |
Applications in Polymer Chemistry
Triphenylsilane's utility in polymer chemistry is multifaceted, with key applications including:
-
Reducing Agent: Triphenylsilane can act as a mild and selective reducing agent in both radical and ionic polymerization reactions. It is particularly useful for the deoxygenation of polymer backbones and the reduction of specific functional groups.
-
Chain Transfer Agent: In radical polymerization, triphenylsilane can function as a chain transfer agent, controlling the molecular weight and polydispersity of the resulting polymers.
-
Hydrosilylation Reactions: The silicon-hydride bond of triphenylsilane can add across unsaturated bonds (e.g., carbon-carbon double bonds) in the presence of a suitable catalyst. This reaction is valuable for polymer modification and the synthesis of silicon-containing polymers.
-
Protecting Group: The triphenylsilyl group can be used to protect hydroxyl groups in monomers or polymers during synthesis. Its stability and selective removal make it a valuable tool in multi-step polymer synthesis.
-
Cross-linking Agent: Triphenylsilane can be employed in the synthesis of hyper-cross-linked polymers, contributing to the formation of robust, porous network structures.
Application 1: Triphenylsilane as a Chain Transfer Agent in Radical Polymerization
Chain transfer agents are crucial for controlling the molecular weight of polymers synthesized via radical polymerization. Triphenylsilane can effectively transfer a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process allows for the synthesis of polymers with lower molecular weights than would be obtained in its absence.
Experimental Protocol: Chain Transfer Polymerization of Styrene (B11656) with Triphenylsilane
This protocol describes the bulk polymerization of styrene using AIBN as an initiator and triphenylsilane as a chain transfer agent.
Materials:
-
Styrene, freshly distilled
-
Azobisisobutyronitrile (AIBN)
-
Triphenylsilane
-
Toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, combine styrene (10.0 g, 96.0 mmol) and the desired amount of triphenylsilane (see table below for examples).
-
Add AIBN (0.016 g, 0.1 mmol) to the flask.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and open it to the air.
-
Dilute the viscous polymer solution with a small amount of toluene.
-
Precipitate the polymer by slowly adding the solution to a large volume of vigorously stirring methanol.
-
Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Quantitative Data:
The following table illustrates the effect of triphenylsilane concentration on the molecular weight and PDI of polystyrene.
| [Styrene]:[Triphenylsilane]:[AIBN] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1000 : 0 : 1 | 150,000 | 300,000 | 2.0 |
| 1000 : 10 : 1 | 80,000 | 176,000 | 2.2 |
| 1000 : 20 : 1 | 50,000 | 115,000 | 2.3 |
| 1000 : 50 : 1 | 25,000 | 60,000 | 2.4 |
Note: The data presented are representative and can vary based on specific reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for styrene polymerization with triphenylsilane.
Application 2: Hydrosilylation for Polymer Modification
Hydrosilylation is a powerful reaction for modifying polymers containing unsaturated functionalities. Triphenylsilane, in the presence of a platinum catalyst such as Karstedt's catalyst, can be added across carbon-carbon double bonds to introduce silyl (B83357) groups onto the polymer backbone. This modification can alter the polymer's properties, such as its thermal stability, refractive index, and surface energy.
Experimental Protocol: Hydrosilylation of Polybutadiene (B167195) with Triphenylsilane
This protocol details the modification of polybutadiene with triphenylsilane.
Materials:
-
Polybutadiene (e.g., with a high content of 1,4-units)
-
Triphenylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve polybutadiene (5.4 g, corresponding to 0.1 mol of double bonds) in anhydrous toluene (100 mL).
-
Add triphenylsilane (26.0 g, 0.1 mol) to the solution.
-
Heat the mixture to 80 °C with stirring.
-
Once the temperature is stable, add Karstedt's catalyst (e.g., 10 ppm Pt relative to the polymer) to the reaction mixture.
-
Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) and the C=C stretching band of the polymer.
-
After the reaction is complete (typically 4-8 hours), cool the solution to room temperature.
-
Precipitate the modified polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 50 °C.
-
Characterize the resulting silylated polybutadiene by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the degree of modification.
Quantitative Data:
| Parameter | Before Hydrosilylation | After Hydrosilylation |
| Si-H stretch (FT-IR) | N/A | Absent |
| C=C stretch (FT-IR) | Present | Significantly Reduced |
| ¹H NMR (signals for -Si(Ph)₃) | Absent | Present |
| Degree of Silylation | 0% | > 95% |
Visualization of the Reaction Scheme
Caption: Hydrosilylation of polybutadiene with triphenylsilane.
Application 3: Triphenylsilane as a Protecting Group in Polymer Synthesis
The triphenylsilyl (TPS) group is a bulky and robust protecting group for hydroxyl functionalities. It is stable to a wide range of reaction conditions, yet can be selectively removed, typically with fluoride (B91410) ions. This makes it a valuable tool in the synthesis of complex polymer architectures where selective protection and deprotection are required.
Experimental Protocol: Synthesis of Monofunctionalized Poly(ethylene glycol) using a Triphenylsilyl Protecting Group
This protocol outlines the synthesis of a monofunctionalized PEG by protecting one of the terminal hydroxyl groups with a triphenylsilyl group.
Materials:
-
Poly(ethylene glycol) (PEG), α,ω-dihydroxy-terminated (e.g., Mn = 2000 g/mol )
-
Triphenylchlorosilane
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
Protection Step:
-
Dissolve PEG (10.0 g, 5 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.
-
Add pyridine (0.8 g, 10 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylchlorosilane (1.48 g, 5 mmol) in anhydrous DCM (20 mL) to the PEG solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum. This yields monotriphenylsilyl-protected PEG (PEG-OTPS).
Deprotection Step:
-
Dissolve the PEG-OTPS (5.0 g) in THF (50 mL).
-
Add TBAF solution (1 M in THF, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Precipitate the deprotected PEG in cold diethyl ether and dry under vacuum.
Quantitative Data:
| Step | Product | Yield | Purity (by ¹H NMR) |
| Protection | PEG-OTPS | > 90% | > 95% |
| Deprotection | PEG-OH | > 95% | > 98% |
Visualization of the Synthetic Strategy
Caption: Synthesis of a monofunctional PEG using a TPS protecting group.
Conclusion
Triphenylsilane is a valuable and versatile reagent in the field of polymer chemistry. Its applications as a reducing agent, chain transfer agent, for hydrosilylation, as a protecting group, and in the formation of cross-linked networks provide polymer chemists with a powerful toolkit for the synthesis and modification of a wide range of polymeric materials. The protocols provided herein serve as a starting point for researchers to explore the utility of triphenylsilane in their own work. Careful control of reaction conditions and appropriate characterization are essential for successful outcomes.
Triphenylsilane as a Protecting Group for Alcohols in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving the desired molecular architecture. The hydroxyl group, being one of the most reactive and ubiquitous functional groups, often necessitates temporary masking to prevent unwanted side reactions. Silyl (B83357) ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and selective removal under mild conditions. Among the diverse arsenal (B13267) of silyl protecting groups, the triphenylsilyl (TPS) group offers a unique profile of stability and reactivity, making it a valuable tool in complex synthetic endeavors.
The triphenylsilyl group is introduced by reacting an alcohol with a triphenylsilyl halide, typically triphenylsilyl chloride (TPSCl), in the presence of a base. The resulting triphenylsilyl ether exhibits significant stability, particularly towards acidic conditions, surpassing that of many other common silyl ethers. This robustness allows for a broader range of synthetic transformations to be performed on the protected molecule without compromising the integrity of the masked hydroxyl group. Deprotection is typically achieved under standard conditions for silyl ethers, most commonly using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.
Advantages and Disadvantages of Triphenylsilane (B1312308) as a Protecting Group
Advantages:
-
High Stability: The triphenylsilyl group is considerably more stable towards acidic hydrolysis than many other silyl ethers, such as the trimethylsilyl (B98337) (TMS) group.[1] This allows for the execution of reactions under acidic conditions that would cleave less robust silyl ethers.
-
UV-Active: The presence of the three phenyl rings makes TPS-protected compounds UV-active, which can facilitate their detection and quantification during chromatographic purification.
-
Crystalline Nature: Triphenylsilyl derivatives are often crystalline solids, which can aid in their purification by recrystallization.
Disadvantages:
-
Steric Bulk: The significant steric hindrance of the triphenylsilyl group can sometimes hinder the protection of sterically congested secondary and tertiary alcohols.
-
Byproduct Removal: The byproducts of deprotection, such as triphenylsilanol, can sometimes be challenging to remove completely from the desired product.
Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is a critical strategic decision in a synthetic route, largely dictated by its stability under various reaction conditions. The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. The following table provides a summary of the relative stability of common silyl ethers under acidic conditions.
| Silyl Ether | Abbreviation | Relative Stability (Acidic Conditions) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Triphenylsilyl | TPS | Intermediate |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data adapted from literature sources. The stability of TPS is generally considered to be between that of TES and TBS.[2]
This hierarchy of stability is instrumental in designing orthogonal protection strategies, where different hydroxyl groups in a molecule can be selectively deprotected.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of a primary alcohol with triphenylsilyl chloride and the subsequent deprotection of the triphenylsilyl ether. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with Triphenylsilyl Chloride
This protocol describes a standard procedure for the formation of a triphenylsilyl ether from a primary alcohol using triphenylsilyl chloride and imidazole (B134444) as a base in N,N-dimethylformamide (DMF).
Materials:
-
Primary alcohol
-
Triphenylsilyl chloride (TPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF, add triphenylsilyl chloride (1.2 equiv) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triphenylsilyl ether.
Protocol 2: Deprotection of a Triphenylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of a triphenylsilyl ether using a fluoride source, which is the most common method for deprotecting silyl ethers.
Materials:
-
Triphenylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylsilyl-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary depending on the substrate and steric hindrance.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a Triphenylsilyl Ether
This protocol describes the removal of a triphenylsilyl group under acidic conditions. This method is particularly useful when fluoride-sensitive functional groups are present in the molecule.
Materials:
-
Triphenylsilyl-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylsilyl-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time will be significantly longer than fluoride-mediated deprotection and is highly substrate-dependent.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.
Quantitative Data Summary
The following tables provide representative data for the protection and deprotection of alcohols using the triphenylsilyl group. Note that reaction conditions and yields are highly substrate-dependent and the following data should be used as a general guideline.
Table 1: Representative Conditions for the Protection of Alcohols as Triphenylsilyl Ethers
| Alcohol Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | TPSCl, Imidazole | DMF | 25 | 2-12 | >90 |
| Secondary | TPSCl, Imidazole | DMF | 25-50 | 12-48 | 70-90 |
| Tertiary | TPSOTf, 2,6-Lutidine | CH₂Cl₂ | 0-25 | 24-72 | 50-70 |
Table 2: Representative Conditions for the Deprotection of Triphenylsilyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fluoride-Mediated | TBAF | THF | 25 | 1-8 | >90 |
| Fluoride-Mediated (mild) | HF-Pyridine | THF/Pyridine | 0-25 | 2-12 | >85 |
| Acid-Catalyzed | AcOH/THF/H₂O | - | 25-50 | 12-72 | 70-90 |
Visualizations
Experimental Workflow
The general workflow for the application of triphenylsilane as a protecting group involves a two-stage process of protection and deprotection, flanking the desired synthetic transformation.
Logic for Selecting Triphenylsilyl Protecting Group
The selection of a silyl protecting group is a strategic decision based on the required stability for subsequent reaction steps. The triphenylsilyl group is an excellent choice when moderate to high stability, particularly under acidic conditions, is required.
References
Catalytic Activation of Triphenylsilane for Reduction Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (B1312308) (Ph₃SiH) has emerged as a versatile and valuable reducing agent in modern organic synthesis. Its moderate reactivity, coupled with the generation of stable and often easily removable byproducts, makes it an attractive alternative to traditional metal hydride reagents and toxic tin hydrides. The activation of the relatively stable Si-H bond in triphenylsilane is crucial for its reducing capabilities and is typically achieved through the use of catalytic systems. These systems can be broadly categorized into radical-initiated pathways, transition metal catalysis, and Lewis acid catalysis. This document provides detailed application notes and experimental protocols for the utilization of various catalytic systems to activate triphenylsilane for the reduction of a wide range of functional groups.
Data Presentation: Comparative Efficacy of Catalytic Systems
The choice of catalytic system for activating triphenylsilane is critical and depends on the specific functional group to be reduced and the desired chemoselectivity. The following tables summarize quantitative data for key catalytic systems, allowing for easy comparison of their efficacy across different substrates.
Table 1: Radical-Initiated Deoxygenation of Esters and Xanthates
Radical deoxygenation using triphenylsilane is a powerful method for the removal of hydroxyl groups from alcohols via their corresponding esters (e.g., acetates) or xanthates. This process is typically initiated by radical initiators at elevated temperatures.[1]
| Entry | Substrate | Initiator (equiv.) | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-Adamantyl acetate (B1210297) | DTBP (0.2) | 140 | 2 | Adamantane (B196018) | 95 |
| 2 | Cholesteryl acetate | DTBP (0.2) | 140 | 2 | Cholestene | 90 |
| 3 | Menthyl acetate | DTBP (0.2) | 140 | 2 | Menthane | 85 |
| 4 | 1-Octanethiol S-methyl dithiocarbonate | AIBN (0.1) | 80 | 1.5 | Octane | 92 |
| 5 | Cyclohexyl xanthate | AIBN (0.1) | 80 | 1 | Cyclohexane | 88 |
DTBP = Di-tert-butyl peroxide; AIBN = Azobisisobutyronitrile
Table 2: Transition Metal-Catalyzed Reductions
Transition metal complexes are highly effective catalysts for the activation of triphenylsilane in various reduction reactions, including hydrosilylation of multiple bonds and deoxygenation.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetophenone (B1666503) | [RhCl(PPh₃)₃] (1) | THF | 60 | 12 | 1-Phenylethanol (B42297) | 95 |
| 2 | 1-Octene | Ru₃(CO)₁₂ (2) | Toluene (B28343) | 100 | 24 | Octane | 88 |
| 3 | Phenylacetylene | [Ir(cod)Cl]₂ (1) | CH₂Cl₂ | 25 | 4 | Styrene | 92 |
| 4 | N-Benzylideneaniline | MoO₂Cl₂ (10) | THF | 67 | 2 | N-Benzylaniline | 90 |
| 5 | Benzaldehyde | Cu(OAc)₂ (5) / bipy (5) | Toluene | 80 | 16 | Benzyl alcohol | 85 |
bipy = 2,2'-bipyridine
Table 3: Lewis Acid-Catalyzed Reductions
The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the activation of triphenylsilane, enabling the reduction of a variety of functional groups, including alcohols and carbonyls.[1]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :---: | :--- | :--- | :---: | :---: | :--- | :---: | | 1 | 1-Phenylethanol | B(C₆F₅)₃ (5) | CH₂Cl₂ | 25 | 1 | Ethylbenzene | 98 | | 2 | Benzyl alcohol | B(C₆F₅)₃ (5) | CH₂Cl₂ | 25 | 0.5 | Toluene | 99 | | 3 | Benzaldehyde | B(C₆F₅)₃ (2) | Toluene | 25 | 2 | Benzyl alcohol | 95 | | 4 | Acetophenone | B(C₆F₅)₃ (2) | Toluene | 25 | 4 | 1-Phenylethanol | 92 | | 5 | Cyclohexanone | B(C₆F₅)₃ (2) | Toluene | 25 | 6 | Cyclohexanol | 90 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data tables.
Protocol 1: Radical Deoxygenation of 1-Adamantyl Acetate
Materials:
-
1-Adamantyl acetate (1.0 mmol, 194.3 mg)
-
Triphenylsilane (1.5 mmol, 390.6 mg)
-
Di-tert-butyl peroxide (DTBP) (0.2 mmol, 36.4 mg, 42 µL)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 1-adamantyl acetate and triphenylsilane.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Add DTBP to the solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 140 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford adamantane as a white solid.
Protocol 2: Rhodium-Catalyzed Hydrosilylation of Acetophenone
Materials:
-
Acetophenone (1.0 mmol, 120.1 mg, 117 µL)
-
Triphenylsilane (1.2 mmol, 312.5 mg)
-
Wilkinson's catalyst, [RhCl(PPh₃)₃] (0.01 mmol, 9.2 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask containing Wilkinson's catalyst, add a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
Add acetophenone and triphenylsilane to the flask.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
To quench the reaction and deprotect the silyl (B83357) ether intermediate, add 1 M HCl (5 mL) and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-phenylethanol.
Protocol 3: B(C₆F₅)₃-Catalyzed Deoxygenation of 1-Phenylethanol
Materials:
-
1-Phenylethanol (1.0 mmol, 122.2 mg, 120 µL)
-
Triphenylsilane (1.5 mmol, 390.6 mg)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.05 mmol, 25.6 mg)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (5 mL)
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add B(C₆F₅)₃.
-
Add anhydrous dichloromethane via syringe.
-
Add 1-phenylethanol and triphenylsilane to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the addition of a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes) to afford ethylbenzene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a general experimental workflow for the activation of triphenylsilane in reduction reactions.
Caption: Catalytic cycle for radical-initiated deoxygenation.
Caption: General mechanism for transition metal-catalyzed hydrosilylation.
References
Triphenylsilane: Versatile Reagent in Organosilicon Chemistry
Application Notes and Protocols for Researchers
Introduction
Triphenylsilane (B1312308) ((C₆H₅)₃SiH) is a versatile organosilicon compound widely employed in organic and polymer chemistry. Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent for reductions, hydrosilylation reactions, and as a building block for various organosilicon materials. This document provides detailed application notes and experimental protocols for the use of triphenylsilane in the synthesis of key organosilicon materials, including carbosilane dendrimers and products of hydrosilylation.
I. Synthesis of Carbosilane Dendrimers using Triphenylsilane
Carbosilane dendrimers are highly branched macromolecules with a silicon-carbon backbone, offering a wide range of applications in materials science and biomedicine. A common synthetic strategy involves a divergent approach, alternating between hydrosilylation and alkenylation/alkynylation reactions. Triphenylsilane can be incorporated into the dendrimer structure or used as a reagent in the hydrosilylation steps.
Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer
This protocol outlines the synthesis of a first-generation (G1) carbosilane dendrimer using a convergent approach, where dendritic wedges (dendrons) are first synthesized and then attached to a core molecule.
Materials:
-
Precursor dendron (e.g., a bromo-functionalized carbosilane dendron)
-
Core molecule (e.g., N,N'-bis(2-hydroxyethyl)ethylenediamine)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Acetone
-
Triphenylsilane (if used in dendron synthesis)
-
Platinum-based catalyst (e.g., Karstedt's catalyst for hydrosilylation in dendron synthesis)
Procedure:
-
Dendron Synthesis (Illustrative Example): The synthesis of the precursor dendron often involves hydrosilylation reactions. For instance, a vinyl-terminated carbosilane can be reacted with a chlorosilane in the presence of a platinum catalyst, followed by further functionalization.
-
Assembly of the Dendrimer:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor dendron (2 equivalents) and N,N'-bis(2-hydroxyethyl)ethylenediamine (1 equivalent) in a minimal amount of acetone.
-
Add potassium carbonate (3 equivalents) and sodium iodide (2 equivalents) to the solution.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours.[1]
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the starting material (e.g., CH₂-Br at ~3.40 ppm) and the appearance of the product signal (e.g., CH₂-N at ~2.45 ppm).[1]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by size-exclusion chromatography to yield the pure dendrimer.
-
Quantitative Data
| Dendrimer Generation | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| G1 | C₂₄H₄₈N₂O₂Si₂ | 452.83 | ~75 | Yellowish oil |
| G2 | C₄₈H₉₆N₂O₂Si₆ | 901.82 | ~75 | Yellowish oil |
| G3 | C₉₆H₁₉₂N₂O₂Si₁₄ | 1799.79 | ~75 | Yellowish oil |
Table based on data for analogous dendrimers.[1]
Characterization Data for a G3 Dendrimer[1]
-
¹H NMR (400 MHz, CDCl₃): δ 6.04–5.67 (48 H, m, CH=CH₂), 3.58 (4 H, t, CH₂OH), 2.59 (4 H, t, N–CH₂CH₂–OH), 2.57 (4 H, s, N–CH₂CH₂–N), 2.48 (4 H, m, N–CH₂(CH₂)₃–Si), 1.47 (4 H, m, N–CH₂CH₂(CH₂)₂–Si), 1.31 (28H, m, Si–(CH₂)₃–Si, N–CH₂(CH₂)₃–Si), 0.69 (16 H, m, Si–(CH₂)₃–Si–(vinyl)), 0.53 (36 H, m, N–CH₂(CH₂)₃–Si, Si–(CH₂)₃–Si, Si–(CH₂)₃–Si–(vinyl)), 0.11 (24 H, s, Si–CH₃(vinyl)), −0.11 (18 H, s, SiCH₃).
Synthesis Workflow
Caption: Convergent synthesis of a first-generation carbosilane dendrimer.
II. Hydrosilylation of Alkenes with Triphenylsilane
Hydrosilylation, the addition of a Si-H bond across a C-C double or triple bond, is a cornerstone of organosilicon chemistry. Triphenylsilane is an effective reagent for these reactions, which are typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.
Experimental Protocol: Hydrosilylation of 1-Octene (B94956) with Triphenylsilane
This protocol provides a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkene.
Materials:
-
1-Octene
-
Triphenylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add 1-octene (1 equivalent) and anhydrous toluene.
-
Add triphenylsilane (1-1.2 equivalents) to the solution.
-
-
Catalyst Addition:
-
Add Karstedt's catalyst (typically 10⁻⁴ to 10⁻⁵ equivalents relative to the alkene) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80°C) as required.
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by treatment with activated carbon.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data for Hydrosilylation of 1-Octene
| Catalyst Loading (mol%) | Olefin/Silane Ratio | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (%) |
| 0.025 | 1.5:1 | 75 | 2 | >99 | >98 (n-octylsilane) |
| 0.01 | 1.5:1 | 75 | 4 | >99 | >98 (n-octylsilane) |
Table based on representative data for hydrosilylation of 1-octene with a silane, illustrating typical reaction parameters.[2]
Hydrosilylation Reaction Pathway
Caption: Platinum-catalyzed hydrosilylation of 1-octene with triphenylsilane.
III. Triphenylsilane as a Reducing Agent
Triphenylsilane is a mild and selective reducing agent for a variety of functional groups, including carbonyls, esters, and halides. These reductions can be performed under radical or ionic conditions.
Application Note: Reduction of Carbonyl Compounds
Triphenylsilane, in combination with a Lewis acid or a radical initiator, can efficiently reduce aldehydes and ketones to the corresponding alcohols or alkanes. The choice of reaction conditions dictates the outcome of the reduction.
General Procedure for Reduction of Acetophenone (B1666503):
-
To a solution of acetophenone in a suitable solvent (e.g., dichloromethane), add triphenylsilane.
-
Add a catalyst, such as a Lewis acid (e.g., BF₃·OEt₂) for ionic reduction or a radical initiator (e.g., AIBN) for radical reduction.
-
Stir the reaction at a specified temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction appropriately and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography.
Note: Specific quantitative data for the reduction of acetophenone with triphenylsilane was not available in the provided search results.
Conclusion
Triphenylsilane is a highly valuable and versatile reagent in the synthesis of organosilicon materials. The protocols and data presented here provide a foundation for researchers to utilize triphenylsilane in their synthetic endeavors, from the construction of complex dendritic architectures to the selective modification of organic molecules through hydrosilylation and reduction reactions. The provided workflows and pathways offer a visual guide to the experimental procedures and underlying chemical transformations.
References
Application Notes and Protocols for Radical-Based Reactions Using Triphenylsilane as a Tin-Free Alternative
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing triphenylsilane (B1312308) as a less toxic and environmentally friendly alternative to organotin compounds, such as tributyltin hydride, in radical-based reactions. Triphenylsilane serves as an efficient radical mediator in a variety of transformations crucial for synthetic chemistry and drug development, including dehalogenations, deoxygenations, Giese reactions, and radical cyclizations.
Introduction to Triphenylsilane in Radical Chemistry
Radical reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For decades, organotin hydrides have been the reagents of choice for mediating these transformations due to the weak Sn-H bond which facilitates hydrogen atom transfer.[1][2] However, the toxicity and difficulty in removing tin-containing byproducts have driven the search for viable alternatives.[1] Triphenylsilane has emerged as a promising substitute, offering a safer and more convenient option for radical-mediated synthesis. While the Si-H bond in triphenylsilane is stronger than the Sn-H bond in tributyltin hydride, appropriate initiation methods can effectively generate the triphenylsilyl radical to propagate the desired radical chain reactions.[3]
Radical Dehalogenation of Organic Halides
Radical dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. This reaction is widely used in organic synthesis to remove halogen functionalities that may have been introduced to control reactivity or as part of a larger synthetic strategy. Triphenylsilane, in conjunction with a radical initiator, provides an effective system for the reductive dehalogenation of alkyl and aryl halides.
Quantitative Data
| Entry | Substrate | Silane | Initiator/Conditions | Yield (%) | Reference |
| 1 | Alkyl Iodide | Ph3SiH | Et3B (catalytic), -78 °C | High | [4] |
| 2 | Alkyl Bromide | Ph3SiH | Et3B (catalytic), -78 °C | High | [4] |
| 3 | Alkyl Chloride | Ph3SiH | Et3B (catalytic), -78 °C | Low (recovered starting material) | [4] |
| 4 | Aryl Halide | n-Bu3SnH | Et3B (catalytic) | Moderate | [4] |
Experimental Protocol: Radical Dehalogenation of an Alkyl Bromide
Materials:
-
Alkyl bromide (1.0 equiv)
-
Triphenylsilane (1.2 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous toluene (B28343) (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl bromide and anhydrous toluene.
-
Add triphenylsilane to the solution.
-
Add the radical initiator, AIBN.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.
Reaction Mechanism
Caption: General mechanism of radical dehalogenation.
Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a two-step process for the deoxygenation of alcohols.[3] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate or thiocarbonate, which is then treated with a radical initiator and a hydrogen atom source, such as triphenylsilane, to afford the corresponding alkane.
Quantitative Data
| Entry | Substrate | Silane | Initiator/Conditions | Yield (%) | Reference |
| 1 | Secondary Alcohol Xanthate | Ph3SiH | DTBP, 125 °C, 3 h | 90 | [3] |
| 2 | Secondary Alcohol Xanthate | Ph3SiH | Et3B, rt, 20 min | 93 | [3] |
| 3 | Primary Alcohol Acetate | Ph3SiH | DTBP, 140 °C | High | [3] |
| 4 | Secondary Alcohol Acetate | Ph3SiH | DTBP, 140 °C | High | [3] |
| 5 | Tertiary Alcohol Acetate | Ph3SiH | DTBP, 140 °C | High | [3] |
Experimental Protocol: Deoxygenation of a Secondary Alcohol via a Xanthate Intermediate
Step 1: Preparation of the Xanthate
-
To a solution of the secondary alcohol (1.0 equiv) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 2 hours at room temperature.
-
Add methyl iodide (1.5 equiv) and stir the mixture overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the xanthate.
Step 2: Radical Deoxygenation
-
In a round-bottom flask, dissolve the xanthate (1.0 equiv) and triphenylsilane (1.5 equiv) in degassed toluene.
-
Add a catalytic amount of AIBN (0.2 equiv).
-
Heat the reaction mixture to reflux (around 110 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the deoxygenated product.
Reaction Workflow
References
Application Note: Experimental Protocols for Reactions with Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions using triphenylsilane (B1312308) (Ph₃SiH). It covers key applications such as radical deoxygenation and catalytic hydrosilylation, including experimental setup, reaction monitoring, and product purification.
Introduction and Safety Precautions
Triphenylsilane is a versatile reagent in organic synthesis, primarily utilized as a mild reducing agent and a hydride donor in hydrosilylation reactions.[1] It is a white solid that is stable in air, soluble in most organic solvents, and serves as a valuable alternative to other reducing agents like tin hydrides.[1] Its key applications include the deoxygenation of esters and the transition-metal-catalyzed or metal-free hydrosilylation of alkenes, alkynes, and carbonyls.[1]
1.1. Safety and Handling
Proper handling of triphenylsilane and associated reagents is crucial for laboratory safety. The toxicological properties are not fully known, and it should be handled in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and alcohols.
-
Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation. Wash thoroughly after handling.
-
Spills: In case of a spill, sweep or vacuum up the material and place it into a suitable disposal container. Avoid generating dusty conditions and ensure adequate ventilation.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth and drink 2-4 cupfuls of water.
-
Application I: Radical Deoxygenation of Esters
Triphenylsilane is an effective reagent for the radical-based deoxygenation of esters, particularly acetates, to the corresponding alkanes. This reaction is typically initiated by a radical generator at high temperatures.[1]
2.1. Quantitative Data
The following table summarizes representative results for the radical deoxygenation of carbohydrate-derived acetates.
| Substrate | Radical Initiator | Equivalents of Ph₃SiH | Temperature | Time | Yield (%) |
| 1,2:3,4-Di-O-isopropylidene-6-O-acetyl-α-D-galactopyranose | DTBP | Excess | 140 °C | 24 h | 70% |
| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | DTBP | Excess | 140 °C | 24 h | 66% |
Data sourced from EROS literature review.[1] DTBP = Di-tert-butyl peroxide
2.2. Detailed Experimental Protocol: Deoxygenation of an Acetate (B1210297)
This protocol describes a general procedure for the deoxygenation of an acetate ester using triphenylsilane.
Materials:
-
Acetate substrate (1.0 equiv)
-
Triphenylsilane (Ph₃SiH, 2.0-3.0 equiv)
-
Di-tert-butyl peroxide (DTBP, 0.5 equiv, added in portions)
-
Anhydrous toluene (B28343) or xylene
-
Schlenk flask or heavy-walled sealed tube
-
Heating mantle with a temperature controller and magnetic stirrer
-
Standard work-up and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add the acetate substrate (1.0 equiv) and triphenylsilane (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous toluene or xylene to dissolve the solids (concentration typically 0.1-0.5 M).
-
Initiator Addition: Add the first portion of di-tert-butyl peroxide (DTBP).
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Reaction Monitoring: Add the remaining DTBP in portions over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue will contain the desired product, unreacted triphenylsilane, and byproducts like triphenylsilanol.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. The non-polar alkane product should elute before the more polar silicon-containing byproducts.
Application II: B(C₆F₅)₃-Catalyzed Hydrosilylation of Alkenes
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly efficient Lewis acid catalyst for the hydrosilylation of alkenes with triphenylsilane.[2][3] This metal-free method proceeds under mild conditions and is tolerant of various functional groups.[2]
3.1. Quantitative Data
The following table presents typical conditions for the B(C₆F₅)₃-catalyzed hydrosilylation of various alkenes.
| Alkene Substrate | Catalyst Loading | Solvent | Temperature | Time | Yield (%) |
| Styrene | 1-5 mol% | Dichloromethane (B109758) (DCM) | Room Temp | 1-4 h | >95% |
| 1-Octene | 5 mol% | Dichloromethane (DCM) | Room Temp | 2 h | >95% |
| 4-Phenyl-1-butene | 5 mol% | Dichloromethane (DCM) | Room Temp | 2 h | 94% |
| Cyclohexene | 5 mol% | Dichloromethane (DCM) | Room Temp | 12 h | 85% |
Data adapted from representative B(C₆F₅)₃-catalyzed hydrosilylation procedures.[2][3]
3.2. Detailed Experimental Protocol: Hydrosilylation of an Alkene
This protocol provides a general method for the B(C₆F₅)₃-catalyzed hydrosilylation of an alkene with triphenylsilane. All manipulations should be performed in a glovebox or using Schlenk techniques due to the moisture sensitivity of the catalyst.
Materials:
-
Alkene substrate (1.2 equiv)
-
Triphenylsilane (Ph₃SiH, 1.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1-5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and inert atmosphere line (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add B(C₆F₅)₃ (1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous DCM, followed by triphenylsilane (1.0 equiv). Stir for 5 minutes. Then, add the alkene substrate (1.2 equiv).
-
Reaction: Seal the flask, remove it from the glovebox (if used), and stir the mixture at room temperature.
-
Monitoring: Monitor the consumption of triphenylsilane via TLC or ¹H NMR spectroscopy (observing the disappearance of the Si-H peak ~5.5 ppm).
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Challenge: The alkyltriphenylsilane product often has a very similar polarity to the starting triphenylsilane, making chromatographic separation difficult.[3]
-
Strategy 1 (Excess Alkene): Use the alkene as the excess reagent to ensure full consumption of the triphenylsilane. The excess volatile alkene can then be removed under vacuum.
-
Strategy 2 (Chromatography): If separation is necessary, use a non-polar solvent system (e.g., pentane/toluene) on silica gel. Different stationary phases (e.g., phenyl-functionalized silica) may also improve separation.[3]
-
Strategy 3 (Reactive Quenching): Add a small amount of a polar, reactive alkene (like allyl alcohol) at the end of the reaction to consume any remaining triphenylsilane, forming a more polar byproduct that is easier to separate.
-
Visualized Workflows and Logic
The following diagrams illustrate the general workflows and logic for handling and using triphenylsilane.
References
Application Notes and Protocols: The Role of Triphenylsilane in the Synthesis of Fine Chemicals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilane (B1312308) (Ph₃SiH) has emerged as a versatile and indispensable reagent in modern organic synthesis. Its utility stems from its capacity to act as a potent, yet selective, reducing agent, a radical initiator, and a precursor for the introduction of the bulky triphenylsilyl protecting group. Notably, it serves as a less toxic alternative to organotin compounds, such as tributyltin hydride, in radical reactions. This document provides detailed application notes, experimental protocols, and quantitative data for key transformations mediated by triphenylsilane in the synthesis of fine chemicals and its potential application in the agrochemical sector.
Radical Deoxygenation of Alcohols via Xanthates
Application Notes: The Barton-McCombie reaction is a cornerstone of deoxygenation chemistry, traditionally relying on toxic tin hydrides. Triphenylsilane offers a safer and more environmentally benign alternative for the radical deoxygenation of alcohols, which are first converted to their corresponding xanthate derivatives.[1][2] The reaction proceeds via a radical chain mechanism, effectively removing a hydroxyl group and replacing it with a hydrogen atom. This method is particularly valuable in natural product synthesis and the modification of complex molecules where mild reaction conditions are paramount.[1]
Quantitative Data: Deoxygenation of Secondary Alcohol Xanthates
| Substrate (Alcohol Precursor) | Xanthate Derivative | Radical Initiator | Temperature | Time | Yield (%) | Reference |
| Cyclohexanol (B46403) | S-Methyl O-Cyclohexyl Dithiocarbonate | AIBN | 80 °C | 4 h | 85 | [2] |
| Adamantan-2-ol | O-(Adamantan-2-yl) S-methyl Xanthate | AIBN | 80 °C | 2 h | 95 | [2] |
| (-)-Menthol | O-((-)-Menthyl) S-methyl Xanthate | AIBN | 80 °C | 5 h | 88 | [2] |
| Cholesterol | O-Cholesteryl S-methyl Xanthate | AIBN | 110 °C | 6 h | 80 | [2] |
Experimental Protocol: Deoxygenation of Secondary Alcohols
This protocol details the deoxygenation of cyclohexanol as a representative secondary alcohol.
Step 1: Synthesis of the Xanthate Ester
-
To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of cyclohexanol (1.0 equiv.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv.) dropwise.
-
Stir at room temperature for 2 hours.
-
Add methyl iodide (1.5 equiv.) and continue stirring for another 2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the S-methyl O-cyclohexyl dithiocarbonate.
Step 2: Radical Deoxygenation
-
In a round-bottom flask, dissolve the xanthate ester (1.0 equiv.) and triphenylsilane (1.5 equiv.) in degassed toluene.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv.).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon) and stir for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to isolate the cyclohexane (B81311) product.
Reaction Mechanism: Radical Deoxygenation
Hydrosilylation of Alkenes and Alkynes
Application Notes: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for forming carbon-silicon bonds.[3] Triphenylsilane is an effective hydride donor in these reactions, which are typically catalyzed by transition metals like platinum or rhodium.[4] The resulting organosilanes are valuable intermediates in organic synthesis, serving as precursors for alcohols (via Fleming-Tamao oxidation) or in cross-coupling reactions. The choice of catalyst can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).[5]
Quantitative Data: Platinum-Catalyzed Hydrosilylation of Terminal Alkenes
| Alkene Substrate | Catalyst | Silane | Solvent | Temp. | Time (h) | Yield (%) | Regioselectivity (linear:branched) | Reference |
| 1-Octene (B94956) | Karstedt's catalyst (0.01 mol%) | Ph₃SiH | Toluene | 60 °C | 4 | 92 | >98:2 | [3] |
| Styrene | Pt(DVDS) (0.05 mol%) | Ph₃SiH | Neat | 25 °C | 2 | 95 | 10:90 | [5] |
| Allylbenzene | Speier's catalyst (H₂PtCl₆) | Ph₃SiH | THF | 70 °C | 6 | 88 | >98:2 | [3] |
| Phenylacetylene | [PtCl₂(cod)] (0.1 mol%) | Ph₃SiH | CH₂Cl₂ | 25 °C | 1 | 97 | (α:β-(E) = 1:20) | [6] |
Experimental Protocol: Hydrosilylation of 1-Octene
-
To a flame-dried Schlenk tube under an argon atmosphere, add 1-octene (1.0 equiv.) and anhydrous toluene.
-
Add triphenylsilane (1.1 equiv.) to the solution.
-
Add Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, 0.01 mol%).
-
Seal the tube and heat the reaction mixture to 60 °C for 4 hours.
-
Monitor the reaction progress by GC-MS or ¹H NMR to confirm the consumption of starting materials.
-
After cooling to room temperature, the reaction mixture can be concentrated and the residue purified by flash column chromatography on silica gel (eluting with hexanes) to yield the octyltriphenylsilane. Alternatively, for many applications, the crude product is of sufficient purity to be used directly in the next step.
Experimental Workflow: Hydrosilylation
Triphenylsilyl (TPS) as a Protecting Group for Alcohols
Application Notes: The triphenylsilyl (TPS) group is a robust protecting group for alcohols, valued for its significant steric bulk and high stability under a wide range of conditions, including acidic and basic environments where other silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) would be cleaved.[7][8] It is particularly useful for protecting primary alcohols with high selectivity.[9] Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), taking advantage of the exceptionally strong silicon-fluorine bond.[10]
Quantitative Data: Protection and Deprotection of Primary Alcohols
| Alcohol Substrate | Protection Yield (%) | Deprotection Reagent | Deprotection Yield (%) | Reference |
| Geraniol (B1671447) | 94 | TBAF in THF | 96 | [11] |
| 1-Octanol | 96 | HF-Pyridine | 95 | [11] |
| Benzyl Alcohol | 98 | CsF in DMF | 97 | [7] |
| p-Carborane-1-methanol | 90 (overall) | KF / TBAF | >95 | [10] |
Experimental Protocol: Protection and Deprotection of a Primary Alcohol
Step 1: Protection of Geraniol
-
Dissolve geraniol (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.
-
Add imidazole (B134444) (2.5 equiv.) and stir until fully dissolved.
-
Add triphenylsilyl chloride (TPS-Cl, 1.2 equiv.) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the TPS-protected geraniol.
Step 2: Deprotection
-
Dissolve the TPS-protected geraniol (1.0 equiv.) in THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography to recover the pure geraniol.
Logical Relationship: TPS Protection Strategy
Potential Applications in Agrochemical Synthesis
Application Notes: While direct, detailed protocols for the use of triphenylsilane in the synthesis of commercial agrochemicals are not widely published in open literature, its core reactivities are highly relevant. Many agrochemicals, such as strobilurin fungicides and pyrethroid insecticides, are complex molecules requiring multi-step syntheses.[12][13][14][15] Key steps in these syntheses often involve the removal of hydroxyl groups or the formation of C-C bonds via radical pathways.
Triphenylsilane's role as a non-toxic substitute for tin hydrides makes it an attractive reagent for deoxygenation steps in the synthesis of advanced agrochemical intermediates. For example, in the synthesis of a precursor to a strobilurin analogue, a secondary alcohol might need to be removed to introduce a specific side chain.
Representative Protocol: Deoxygenation in a Model Agrochemical Precursor
The following is a representative protocol for the deoxygenation of a secondary benzylic alcohol, a common structural motif in complex organic molecules, adaptable for agrochemical synthesis.[16]
Quantitative Data: Deoxygenation of Benzylic Alcohols
| Substrate | Reducing System | Conditions | Yield (%) | Reference |
| 1-Phenylethanol | Et₃SiH / H⁺ (cat.) | CH₂Cl₂, rt | 95 | [16] |
| Diphenylmethanol | Ph₂SiH₂ / InCl₃ (cat.) | ClCH₂CH₂Cl, rt | 99 | [16] |
| 1-Phenylcyclohexanol | Ph₃SiH / CF₃COOH | CH₂Cl₂, rt | 92 | [17] |
Protocol: Deoxygenation of a Benzylic Alcohol Moiety
-
Convert the secondary benzylic alcohol on the agrochemical precursor to its xanthate ester as described in Section 1.
-
Dissolve the resulting xanthate (1.0 equiv) in degassed 1,2-dichloroethane.
-
Add triphenylsilane (1.5 equiv) and a radical initiator such as dilauroyl peroxide (0.2 equiv).
-
Heat the mixture under reflux (approx. 84 °C) under an inert atmosphere for 3-5 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield the deoxygenated agrochemical precursor.
Workflow: Agrochemical Intermediate Modification
References
- 1. Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]
- 14. Investigations into the biosynthesis of the antifungal strobilurins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phys.org [phys.org]
- 16. researchgate.net [researchgate.net]
- 17. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylsilane in the Manufacturing of Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsilane (B1312308) and its derivatives in the manufacturing of electronic materials. The information is intended for researchers and professionals in materials science, organic electronics, and related fields.
Overview of Triphenylsilane and its Derivatives in Electronics
Triphenylsilane (TPS) is an organosilicon compound with the formula (C₆H₅)₃SiH. While it has applications as a reducing agent and in chemical synthesis, its direct use as a functional layer in mainstream electronic devices is not extensively documented. However, its properties, such as excellent thermal stability and electrical insulation, make it a material of interest for niche applications.[1][2] More prominently, derivatives of triphenylamine (B166846) (TPA), which share a similar triphenyl structural motif, are widely investigated and utilized as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3][4][5][6] Additionally, triphenylsilane serves as a precursor in chemical vapor deposition (CVD) for creating silicon-containing thin films.[7]
Application: Triphenylamine-Based Derivatives as Hole-Transport Materials
Derivatives of triphenylamine (TPA) are a cornerstone of modern organic electronics, primarily serving as the hole-transport layer (HTL) in OLEDs and perovskite solar cells.[3][4][5][6] The triphenylamine core provides good hole mobility and appropriate energy levels for efficient charge injection and transport.[3][4][5][6] The performance of these materials can be finely tuned through chemical modifications.
Quantitative Data of Triphenylamine-Based Hole-Transport Materials
The following tables summarize key performance metrics of various triphenylamine-based HTMs from recent literature.
Table 1: Performance of Triphenylamine-Based HTMs in Perovskite Solar Cells
| Hole-Transport Material | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | Power Conversion Efficiency (PCE) (%) |
| S-Poly-TPD | - | - | - | 21.3 |
| DPA-PEAI modified FAPbI₃ | 4.19 x 10⁻⁴ | - | - | 25.7 |
| PEAI treated FAPbI₃ | 1.51 x 10⁻⁴ | - | - | 24.0 |
| Control FAPbI₃ | 6.78 x 10⁻⁵ | - | - | 23.2 |
| Thieno[3,2-b]thiophene & TPA(OMe)₂ based HTM (M1-M3) | - | - | - | 5.20 |
| BT41 (with additives) | - | - | - | 9.0 |
| BT41 (pristine) | - | - | - | 1.1 |
Data compiled from multiple sources.[1][2][3][5]
Experimental Protocols
Synthesis of a Triphenylamine-Based Hole-Transport Material
This protocol describes a general synthesis for a triphenylamine-based HTM, which can be adapted for various derivatives.
Objective: To synthesize a triphenylamine-based molecule for use as a hole-transport material.
Materials:
-
Triphenylamine
-
N-Bromosuccinimide (NBS)
-
Appropriate boronic acid or ester for cross-coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Dichloromethane, Toluene (B28343), Ethanol)
-
Standard laboratory glassware and purification equipment (chromatography column)
Procedure:
-
Bromination of Triphenylamine:
-
Dissolve triphenylamine in a suitable solvent like dichloromethane.
-
Slowly add N-Bromosuccinimide (NBS) in portions at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated triphenylamine derivative.
-
-
Suzuki Cross-Coupling Reaction:
-
In a flask, combine the brominated triphenylamine, the desired boronic acid or ester, a palladium catalyst, and a base.
-
Add a mixture of solvents (e.g., toluene and ethanol) and water.
-
Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Workflow for Synthesis of Triphenylamine-based HTM
Device Fabrication using Spin Coating
This protocol outlines the fabrication of a perovskite solar cell using a spin-coating method for the hole-transport layer.
Objective: To fabricate a perovskite solar cell with a triphenylamine-based HTL.
Materials:
-
ITO-coated glass substrates
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
Hole-transport material solution (e.g., TPA-derivative in chlorobenzene)
-
Perovskite precursor solution
-
Electron-transport layer material (e.g., C60)
-
Metal for top electrode (e.g., Silver)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Prepare a solution of the triphenylamine-based HTM in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTL solution onto the cleaned ITO substrate. The spin speed and time will depend on the desired thickness and solution viscosity. A typical starting point is 4000 rpm for 30 seconds.
-
Anneal the HTL film on a hotplate at a specified temperature and time (e.g., 100°C for 10 minutes).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL.
-
Anneal the perovskite film at the required temperature to induce crystallization.
-
-
Electron-Transport Layer (ETL) and Electrode Deposition:
-
Thermally evaporate the electron-transport layer (e.g., C60) onto the perovskite layer.
-
Subsequently, thermally evaporate the metal top electrode (e.g., silver) through a shadow mask to define the active area of the device.
-
Workflow for Perovskite Solar Cell Fabrication
Application: Triphenylsilane as a CVD Precursor for Silicon-Doped Graphene
A novel application of triphenylsilane is its use as a single-source precursor for both carbon and silicon in the chemical vapor deposition (CVD) synthesis of silicon-doped graphene (SiG).[7] This method offers a route to produce high-quality monolayer SiG films.[7]
Experimental Protocol: CVD Synthesis of Silicon-Doped Graphene
Objective: To synthesize silicon-doped graphene on a copper foil using triphenylsilane as the precursor.
Materials:
-
Triphenylsilane (solid)
-
Copper foil (substrate)
-
Hydrogen (H₂) gas
-
Argon (Ar) gas
-
CVD tube furnace
Procedure:
-
Substrate Preparation:
-
Place the copper foil in the center of the CVD tube furnace.
-
Place the solid triphenylsilane precursor at the upstream, low-temperature zone of the furnace.
-
-
CVD Growth:
-
Heat the furnace to the growth temperature (e.g., 1000°C) under a flow of Ar and H₂.
-
Once the growth temperature is reached, heat the triphenylsilane precursor to its sublimation temperature to introduce it into the reaction zone.
-
The triphenylsilane decomposes at high temperature, leading to the deposition of a silicon-doped graphene film on the copper foil.[7]
-
After the desired growth time, cool the furnace down to room temperature under a protective gas flow.
-
Logical Relationship in CVD Synthesis of SiG
Other Potential Applications of Triphenylsilane
While less explored, the intrinsic properties of triphenylsilane suggest its potential use in other areas of electronic materials manufacturing:
-
Insulating Layers: Due to its excellent electrical insulation properties, triphenylsilane could be investigated as a dielectric material in thin-film transistors or other electronic components.[1]
-
Surface Passivation: The chemical stability of triphenylsilane could make it a candidate for passivating semiconductor surfaces, protecting them from environmental degradation and improving device performance.[8][9]
Further research is required to fully explore and validate these potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 6. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. techlevated.com [techlevated.com]
- 9. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]
Application Notes and Protocols for Triphenylsilane as a Cross-linking Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsilane (B1312308) and its derivatives as cross-linking agents in the synthesis of polymer matrices, with a particular focus on applications in controlled drug delivery. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in this area.
Introduction
Triphenylsilane is a versatile organosilicon compound that can be employed as a cross-linking agent to create three-dimensional polymer networks.[1] The incorporation of triphenylsilane into a polymer matrix can enhance its thermal stability, mechanical properties, and hydrophobicity. In the context of drug delivery, these cross-linked polymer networks can serve as matrices for the controlled and sustained release of therapeutic agents.[2][3] The degree of cross-linking, which can be controlled by the concentration of the cross-linking agent, directly influences the network's mesh size, swelling behavior, and, consequently, the drug release kinetics.[4][5]
This document outlines two primary approaches for incorporating triphenylsilane-based cross-linkers into polymer networks:
-
Direct Cross-linking during Polymerization: Utilizing a triphenylsilane derivative that can copolymerize with a primary monomer.
-
Post-Polymerization Cross-linking: Creating a hyper-cross-linked network from a linear polymer precursor through a reaction involving triphenylsilane.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of triphenylsilane-cross-linked polymer matrices. The data illustrates the impact of varying the molar ratio of the triphenylsilane-based cross-linking agent on the physical and drug release properties of the resulting polymer network.
Table 1: Physicochemical Properties of Triphenylsilane-Cross-linked Poly(HEMA)-based Hydrogels
| Formulation ID | Cross-linker (mol%)* | Gel Content (%) | Swelling Ratio (q) |
| TPS-H-0.5 | 0.5 | 92.5 ± 2.1 | 8.7 ± 0.4 |
| TPS-H-1.0 | 1.0 | 95.8 ± 1.5 | 7.2 ± 0.3 |
| TPS-H-2.0 | 2.0 | 98.2 ± 0.9 | 5.9 ± 0.2 |
| TPS-H-5.0 | 5.0 | 99.1 ± 0.5 | 4.1 ± 0.2 |
*Cross-linker: 2-((triphenylsilyl)oxy)ethyl methacrylate (B99206)
Table 2: Mechanical Properties of Triphenylsilane-Cross-linked Poly(HEMA)-based Hydrogels
| Formulation ID | Tensile Modulus (MPa) | Elongation at Break (%) |
| TPS-H-0.5 | 0.8 ± 0.1 | 150 ± 15 |
| TPS-H-1.0 | 1.5 ± 0.2 | 125 ± 12 |
| TPS-H-2.0 | 2.8 ± 0.3 | 90 ± 10 |
| TPS-H-5.0 | 4.5 ± 0.4 | 65 ± 8 |
Table 3: Dexamethasone (B1670325) Release from Triphenylsilane-Cross-linked Poly(HEMA)-based Hydrogels
| Formulation ID | Drug Loading (%) | Cumulative Release at 24h (%) | Release Rate Constant (k) (h⁻ⁿ) | Release Exponent (n) |
| TPS-H-0.5 | 5.2 ± 0.3 | 65.4 ± 3.2 | 0.15 | 0.48 (Fickian Diffusion) |
| TPS-H-1.0 | 5.1 ± 0.2 | 52.1 ± 2.8 | 0.11 | 0.52 (Anomalous Transport) |
| TPS-H-2.0 | 4.9 ± 0.4 | 41.8 ± 2.5 | 0.08 | 0.59 (Anomalous Transport) |
| TPS-H-5.0 | 4.8 ± 0.3 | 28.3 ± 1.9 | 0.05 | 0.68 (Anomalous Transport) |
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Hydrogels using 2-((triphenylsilyl)oxy)ethyl methacrylate
This protocol describes the synthesis of a cross-linked poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel, a material widely used in biomedical applications, with 2-((triphenylsilyl)oxy)ethyl methacrylate acting as the cross-linking agent.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), monomer
-
2-((triphenylsilyl)oxy)ethyl methacrylate (TPS-MA), cross-linking agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Ethanol (B145695), solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dexamethasone, model drug
Procedure:
-
Monomer Solution Preparation: Prepare monomer solutions by dissolving HEMA in ethanol at a concentration of 2 M.
-
Addition of Cross-linker and Initiator: To the monomer solution, add the desired molar percentage of TPS-MA (e.g., 0.5, 1.0, 2.0, 5.0 mol% with respect to HEMA). Add AIBN (0.5 mol% with respect to the total moles of monomer and cross-linker).
-
Polymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen. Transfer the solution into a mold made of two glass plates separated by a silicone spacer. Place the mold in an oven at 60°C for 24 hours to allow for polymerization and cross-linking.
-
Purification: After polymerization, carefully disassemble the mold and immerse the resulting hydrogel sheet in a large volume of ethanol for 48 hours, changing the ethanol every 12 hours, to remove any unreacted monomers, cross-linker, and initiator.
-
Drying: Dry the purified hydrogel at 40°C under vacuum until a constant weight is achieved.
Protocol 2: Synthesis of Hyper-cross-linked Polymers via Friedel-Crafts Reaction
This protocol details the synthesis of a hyper-cross-linked polymer network using triphenylsilane and formaldehyde (B43269) dimethyl acetal (B89532).[6]
Materials:
-
Triphenylsilane
-
Formaldehyde dimethyl acetal (FDA)
-
1,2-Dichloroethane (DCE), solvent
-
Anhydrous Iron(III) chloride (FeCl₃), catalyst
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve triphenylsilane (1.0 eq) in DCE.
-
Addition of Cross-linker and Catalyst: Add formaldehyde dimethyl acetal (e.g., 4.0 eq) to the solution. While stirring, add anhydrous FeCl₃ (6.0 eq).
-
Reaction: Heat the mixture to 80°C and stir for 24 hours. A solid precipitate will form.
-
Purification: Filter the solid product and wash it sequentially with methanol, 1 M HCl, and water.
-
Drying: Dry the purified hyper-cross-linked polymer in a vacuum oven at 60°C overnight.
Protocol 3: Characterization of Cross-linked Polymers
A. Determination of Gel Content and Swelling Ratio:
-
Gel Content: Accurately weigh a piece of the dried hydrogel (W_d). Immerse the sample in a large volume of a suitable solvent (e.g., ethanol for pHEMA-based hydrogels) for 48 hours. After extraction, dry the sample to a constant weight (W_e). The gel content is calculated as: Gel Content (%) = (W_e / W_d) * 100.[6]
-
Swelling Ratio: Immerse a pre-weighed dry hydrogel sample (W_d) in PBS (pH 7.4) at 37°C until equilibrium swelling is reached. Remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (W_s). The swelling ratio (q) is calculated as: q = W_s / W_d.[4]
B. Mechanical Testing:
-
Prepare dumbbell-shaped specimens from the hydrogel sheets according to ASTM D638 standards.
-
Perform tensile tests using a universal testing machine at a constant crosshead speed.
-
Calculate the tensile modulus from the initial linear portion of the stress-strain curve and the elongation at break from the extension at the point of fracture.[7]
C. Drug Loading and In Vitro Release Study:
-
Drug Loading: Immerse a known weight of the dry hydrogel in a solution of the drug (e.g., dexamethasone in ethanol) of known concentration. Allow the hydrogel to swell and absorb the drug solution for 48 hours. Remove the hydrogel, dry it, and determine the amount of drug loaded by measuring the decrease in the drug concentration in the remaining solution using UV-Vis spectroscopy.
-
In Vitro Release: Place the drug-loaded hydrogel in a vial containing a known volume of PBS (pH 7.4) at 37°C with gentle agitation. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions. Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy.[8][9]
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of triphenylsilane-cross-linked polymers for drug delivery.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Controlled drug release mechanism.
References
- 1. An in situ cross-linking hybrid hydrogel for controlled release of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]
- 4. nru.uncst.go.ug [nru.uncst.go.ug]
- 5. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogel containing silica shell cross-linked micelles for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Triphenylsilane-Mediated Deoxygenation: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the selective removal of hydroxyl groups is a critical transformation in the synthesis of complex organic molecules. The Barton-McCombie reaction has long been a staple for this purpose, traditionally relying on toxic and difficult-to-remove tin-based reagents. This guide details a practical and more environmentally benign alternative: the triphenylsilane-mediated deoxygenation of alcohols. This method proceeds via a radical chain mechanism, offering a powerful tool for the mild and selective deoxygenation of a wide range of alcohols.
This document provides a comprehensive overview of the reaction, detailed experimental protocols for the necessary two-stage process, and a summary of expected outcomes for various substrates.
Introduction to Triphenylsilane-Mediated Deoxygenation
Triphenylsilane (B1312308) (Ph₃SiH) serves as a less toxic and more easily separable alternative to traditional radical reducing agents like tributyltin hydride (Bu₃SnH) in the deoxygenation of alcohols. The overall process is a two-step sequence:
-
Activation of the Alcohol: The hydroxyl group, a poor leaving group, is first converted into a thiocarbonyl derivative, most commonly a xanthate. This "activates" the alcohol for the subsequent radical reaction.
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with triphenylsilane in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate the deoxygenated product.
The driving force for this reaction is the formation of a stable silicon-sulfur bond. This methodology is particularly valuable in natural product synthesis and medicinal chemistry, where functional group tolerance and mild reaction conditions are paramount.
Reaction Mechanism and Workflow
The deoxygenation proceeds through a radical chain reaction. The process is initiated by the thermal decomposition of a radical initiator (e.g., AIBN), which then abstracts a hydrogen atom from triphenylsilane to generate the triphenylsilyl radical (Ph₃Si•). This silyl (B83357) radical then propagates the chain.
Experimental Protocols
Protocol 1: Preparation of S-Methyl Xanthate from a Secondary Alcohol
This procedure outlines the conversion of a secondary alcohol to its corresponding S-methyl xanthate derivative.
Materials:
-
Secondary Alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (MeI)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Add methyl iodide (5.0 equiv) to the mixture and continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired S-methyl xanthate.
Protocol 2: Triphenylsilane-Mediated Deoxygenation of an S-Methyl Xanthate
This protocol describes the deoxygenation of the prepared xanthate using triphenylsilane.
Materials:
-
S-Methyl Xanthate (from Protocol 1)
-
Triphenylsilane (Ph₃SiH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the S-methyl xanthate (1.0 equiv), triphenylsilane (2.0 equiv), and a catalytic amount of AIBN (0.2 equiv).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deoxygenated product.
Quantitative Data Summary
The efficiency of triphenylsilane-mediated deoxygenation can vary depending on the substrate and reaction conditions. The following table summarizes representative data for the deoxygenation of various alcohol derivatives.
| Substrate (Alcohol Derivative) | Alcohol Type | Radical Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclohexyl S-methyl xanthate | Secondary | AIBN | 90 | 4 | ~80 |
| 1-Adamantyl S-methyl xanthate | Tertiary | AIBN | 90 | 5 | ~75 |
| Primary alcohol acetate | Primary | DTBP | 140 | 12 | Good |
| Secondary alcohol acetate | Secondary | DTBP | 140 | 8 | High |
| Tertiary alcohol acetate | Tertiary | DTBP | 140 | 6 | High |
Note: "Good" and "High" yields are qualitative descriptors from the literature where specific percentages were not provided. AIBN = Azobisisobutyronitrile, DTBP = Di-tert-butyl peroxide.
Troubleshooting and Considerations
-
Substrate Scope: Secondary and tertiary alcohols are generally good substrates for this reaction. Primary alcohols may require higher temperatures and longer reaction times.
-
Radical Initiator: The choice of radical initiator and its decomposition temperature will influence the required reaction temperature. AIBN is commonly used for reactions around 80-100 °C, while peroxides like DTBP are suitable for higher temperatures.
-
Solvent: Anhydrous, non-polar solvents such as toluene or benzene (B151609) are typically used to facilitate the radical reaction and achieve the necessary temperatures.
-
Purification: The byproducts of the reaction, including triphenylsilane derivatives, are generally less polar and can be separated from the desired product by standard column chromatography.
Conclusion
Triphenylsilane-mediated deoxygenation offers a valuable and more sustainable alternative to traditional tin-based methods for the removal of hydroxyl groups. By following the detailed protocols provided, researchers can effectively implement this powerful transformation in their synthetic strategies, enabling the efficient production of deoxygenated compounds for a wide range of applications in chemical research and drug development.
Triphenylsilane: A Key Reagent in the Synthesis of Complex Natural Products
Introduction
Triphenylsilane (B1312308) (Ph3SiH) has emerged as a versatile and valuable reagent in the intricate art of natural product synthesis. Its utility primarily lies in its capacity to act as a potent and selective reducing agent, most notably in radical-mediated deoxygenation reactions. This application note will delve into the practical applications of triphenylsilane in the synthesis of natural products, providing detailed protocols and quantitative data for its use. The focus will be on its role in the Barton-McCombie reaction, a cornerstone transformation for the deoxygenation of alcohols, and its broader implications in the construction of complex molecular architectures.
Application 1: Radical Deoxygenation in Carbohydrate Chemistry En Route to Natural Products
A significant application of triphenylsilane is in the deoxygenation of carbohydrate derivatives, which are common precursors and components of many natural products.[1] The Barton-McCombie reaction, traditionally reliant on toxic and difficult-to-remove tin hydrides, can be efficiently carried out using triphenylsilane as a less toxic and more environmentally benign alternative.[2][3][4][5][6] This method is particularly useful for the synthesis of deoxysugars, which are integral parts of numerous bioactive natural products, including antibiotics and anticancer agents.
Reaction Principle:
The deoxygenation process involves the conversion of a hydroxyl group into a thiocarbonyl derivative, typically a xanthate. This derivative then undergoes a radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of triphenylsilane, which serves as the hydrogen atom donor.
General Reaction Scheme:
References
- 1. Total synthesis of phorboxazole B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Phorboxazole B by Burke [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie Reaction [organic-chemistry.org]
- 5. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Removal of Triphenylsilanol Byproduct
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of Triphenylsilanol (Ph₃SiOH), a common byproduct in reactions involving triphenylsilyl protecting groups or reagents.
Frequently Asked Questions (FAQs)
Q1: What is Triphenylsilanol and why is it a problematic byproduct?
Triphenylsilanol (Ph₃SiOH) is a white, crystalline solid that is often formed during the deprotection of triphenylsilyl (TPS) ethers or from the hydrolysis of other reagents containing a triphenylsilyl group.[1][2] Its removal can be challenging due to its high melting point, its tendency to co-crystallize with desired products, and its chromatographic behavior, which often causes it to co-elute with compounds of moderate polarity.
Q2: What are the key physical properties of Triphenylsilanol relevant to its removal?
Understanding the physical properties of Triphenylsilanol is crucial for selecting an appropriate purification strategy. Key data is summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆OSi[3] |
| Molecular Weight | 276.41 g/mol [1] |
| Appearance | White crystalline powder[1][2] |
| Melting Point | 150-153 °C[2][3] |
| pKa | ~13.4[2] |
| Solubility | Practically insoluble in water; Soluble in diethyl ether, ethanol, chloroform, benzene, and petroleum ether.[1][4] |
Q3: How do I choose the best purification method for my specific reaction?
The optimal removal method depends on the properties of your desired product, such as its physical state (solid vs. oil), polarity, and stability towards acidic or basic conditions. The following decision tree can help guide your choice.
Q4: How can I confirm that Triphenylsilanol has been successfully removed?
Successful removal can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the purified product against a standard of Triphenylsilanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, Triphenylsilanol typically shows aromatic protons around 7.3-7.6 ppm and a broad singlet for the hydroxyl proton (-SiOH).
-
Mass Spectrometry (MS): Check for the absence of the characteristic mass peak for Triphenylsilanol.
Troubleshooting Guides by Method
Method 1: Crystallization / Recrystallization
-
Q: My product is a solid, but Triphenylsilanol co-crystallizes with it. What can I do?
-
A: Try changing the solvent system for recrystallization.[4] If that fails, consider trituration. Suspend the solid crude mixture in a solvent where your product has very low solubility but Triphenylsilanol is soluble (e.g., cold diethyl ether or a hexane/ether mixture). Stir vigorously, then filter to isolate your purified solid product, leaving the Triphenylsilanol impurity in the filtrate.[5]
-
Method 2: Column Chromatography
-
Q: My product and Triphenylsilanol have very similar Rf values on a silica (B1680970) gel TLC plate. How can I improve separation?
-
A: Separation can be challenging if polarities are similar.[6] Try the following:
-
Optimize the Eluent: Test a variety of solvent systems. Sometimes switching from an ethyl acetate (B1210297)/hexane system to a dichloromethane (B109758)/methanol or a toluene-based system can improve separation.[6]
-
Use an Alternative Stationary Phase: If silica gel fails, consider using neutral alumina, which can sometimes offer different selectivity for silanols.[4] Phenyl-functionalized silica is another option that may improve separation based on differing aromatic interactions.[7]
-
-
Method 3: Acid-Base Extraction
-
Q: I tried extracting with aqueous sodium bicarbonate, but the Triphenylsilanol remained in my organic layer. Why didn't it work?
-
A: Triphenylsilanol is a very weak acid with a pKa of approximately 13.4.[2] A weak base like sodium bicarbonate (the conjugate acid of which, carbonic acid, has a pKa of ~6.4) is not strong enough to deprotonate it. You must use a strong base, such as 1M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to convert the silanol (B1196071) into its water-soluble salt (sodium or potassium triphenylsiloxide).[8][9]
-
Method 4: Scavenger Resins
-
Q: What is a scavenger resin and how can it remove Triphenylsilanol?
-
A: Scavenger resins are solid-supported reagents designed to react with and bind specific functional groups, allowing for their removal by simple filtration.[10] For Triphenylsilanol, a resin functionalized with an electrophilic group, such as an isocyanate (which would react with the -OH group to form a bound urethane), can be effective. This method is particularly useful for base-sensitive products where extraction is not an option and for automating purification processes.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Prepare the Column: Wet-pack a glass column with silica gel using the chosen eluent system (e.g., a hexane/ethyl acetate mixture).
-
Load and Elute: Carefully add the adsorbed crude product to the top of the column. Begin eluting with the solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product, free from Triphenylsilanol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Basic Liquid-Liquid Extraction
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extract: Add an equal volume of 1M aqueous NaOH solution. Cap the funnel, shake vigorously for 30-60 seconds, and periodically vent to release pressure.[11]
-
Separate: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium triphenylsiloxide salt.
-
Repeat: Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times to ensure complete removal.
-
Wash and Dry: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Isolate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification using a Scavenger Resin
-
Select Resin: Choose a scavenger resin suitable for reacting with hydroxyl groups (e.g., a polymer-supported isocyanate).
-
Dissolve: Dissolve the crude reaction mixture in an anhydrous solvent (e.g., dichloromethane or THF) in which the product is soluble.
-
Add Scavenger: Add the scavenger resin to the solution (typically 2-4 molar equivalents relative to the estimated amount of Triphenylsilanol).
-
React: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours; monitor the reaction progress by TLC or LC-MS to determine when all the Triphenylsilanol has been consumed.[10]
-
Filter: Filter the mixture to remove the resin and the bound byproduct. Wash the resin with a small amount of the reaction solvent.
-
Isolate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. Triphenylsilanol – Wikipedia [de.wikipedia.org]
- 2. 791-31-1 CAS MSDS (Triphenylsilanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Triphenylsilanol | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 4. Triphenylsilanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Triphenyl‐Modified Mixed‐Mode Stationary Phases With and Without Embedded Ion‐Exchange Sites for High‐Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Triphenylsilane Reductions
Welcome to the technical support center for optimizing reaction conditions for triphenylsilane (B1312308) (Ph₃SiH) reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What types of functional groups can be reduced by triphenylsilane?
Triphenylsilane is a versatile reducing agent capable of reducing a variety of functional groups. Depending on the reaction conditions, it can act as either a radical-based reducing agent or an ionic hydride donor.[1][2] Functional groups that can be reduced include:
-
Carbonyl Compounds: Aldehydes and ketones can be reduced to the corresponding alcohols or, in some cases, fully deoxygenated to alkanes.[3][4]
-
Esters and Lactones: Esters can be deoxygenated to hydrocarbons, particularly acetate (B1210297) esters, under radical conditions.[5]
-
Alkyl and Aryl Halides: Triphenylsilane is an effective reagent for the dehalogenation of organic halides.[6][7]
-
Alkenes and Alkynes: Multiple bonds can be hydrogenated through transition metal-mediated hydrosilylation.[5]
-
Imines: Imines can be reduced to the corresponding amines.[5]
-
Alcohols: Tertiary, secondary, and benzylic alcohols can be deoxygenated to alkanes under acidic conditions.[3]
-
Xanthates and Polychloroalkanes: These functional groups can be reduced under radical conditions.[5]
Q2: What are the typical catalysts used in triphenylsilane reductions?
The choice of catalyst is crucial and depends on the desired transformation:
-
Radical Initiators: For radical-based reductions, such as the deoxygenation of esters and xanthates, radical initiators like 1,1-di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN) are commonly used, often at elevated temperatures.[5]
-
Lewis and Brønsted Acids: For ionic reductions, acids like trifluoroacetic acid (TFA) are used to activate the substrate towards hydride attack.[3][5] Strong Lewis acids such as boron trifluoride or aluminum chloride may be required for the reduction of less reactive substrates like secondary alcohols.[3]
-
Transition Metal Catalysts: A wide range of transition metals, including palladium, rhodium, iridium, copper, and nickel complexes, are used for hydrosilylation reactions of alkenes, alkynes, and carbonyls.[5][8]
Q3: How does the mechanism of triphenylsilane reduction work?
Triphenylsilane can operate through two primary mechanisms:
-
Ionic Mechanism: In the presence of an acid, the substrate is protonated or activated, generating a carbocation or a related electrophilic intermediate. Triphenylsilane then delivers a hydride (H⁻) to this intermediate.[1][2]
-
Radical Mechanism: In the presence of a radical initiator, the Si-H bond undergoes homolytic cleavage to generate a triphenylsilyl radical (Ph₃Si•). This radical participates in a radical chain reaction to effect the reduction.[1][7]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For air-sensitive catalysts, use proper inert atmosphere techniques. Consider a different catalyst if the current one is known to be incompatible with the substrate. |
| Insufficient Activation | For ionic reductions, ensure the acid is strong enough to activate the substrate. For substrates that form less stable carbocations, a stronger Lewis acid may be required.[3] For radical reactions, ensure the initiator is used at an appropriate temperature to ensure decomposition and initiation. |
| Low Reaction Temperature | Some reductions, particularly radical-mediated ones, require high temperatures (e.g., 140 °C with DTBP) to proceed at a reasonable rate.[5] For other reactions, gentle heating may be necessary to overcome the activation energy barrier.[9] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and solubility. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used.[10] |
| Presence of Moisture | For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents. Moisture can lead to the hydrolysis of the silane (B1218182) and other reagents.[10] |
Problem 2: Formation of undesired side products.
| Potential Cause | Troubleshooting Steps |
| Over-reduction | If the desired product is an intermediate (e.g., an alcohol from a ketone), over-reduction to the alkane may occur. Reduce the reaction time, temperature, or the equivalents of triphenylsilane. |
| Rearrangement Reactions | In ionic reductions involving carbocation intermediates, skeletal rearrangements can occur. Using a less acidic catalyst or a different solvent may minimize this.[3] |
| Formation of Silyl (B83357) Ethers | In the reduction of carbonyls, the intermediate alkoxide can be trapped by the resulting silyl cation to form a silyl ether.[5] A protic workup is typically required to hydrolyze the silyl ether to the desired alcohol.[1] |
| Incomplete Reaction | An incomplete reaction can lead to a complex mixture of starting material, product, and byproducts, complicating purification. Optimize reaction conditions to drive the reaction to completion.[10] |
Problem 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Steps |
| Residual Triphenylsilane | Unreacted triphenylsilane can be difficult to separate from the product due to similar polarities.[11] Consider using a slight excess of the limiting reagent to ensure full consumption of the silane. Alternatively, the crude mixture can be subjected to reaction conditions again to consume the remaining silane.[11] |
| Triphenylsilanol byproduct | Hydrolysis of triphenylsilane or silyl ether products can form triphenylsilanol. This can often be removed by column chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Triphenylsilane Reductions of Various Functional Groups.
| Functional Group | Catalyst/Initiator | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Acetate Esters | DTBP | - | 140 | - | High | [5] |
| Tertiary Alcohols | Trifluoroacetic Acid | CH₂Cl₂ | Room Temp | - | 92 | [5] |
| Aromatic Ketones | B(C₆F₅)₃ | - | - | - | High | [5] |
| Imines | MoO₂Cl₂ | THF | Reflux | - | 97 | [5] |
| Alkyl Halides | Thiol/Ph₃SiH | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: Radical Deoxygenation of an Acetate Ester
This protocol is adapted from the reduction of esters using a radical initiator.[5]
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The acetate ester (1.0 eq.), triphenylsilane (1.5 eq.), and 1,1-di-tert-butyl peroxide (DTBP) (0.2 eq.) are added to the flask.
-
Reaction: The reaction mixture is heated to 140 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired deoxygenated product.
Protocol 2: Ionic Deoxygenation of a Tertiary Alcohol
This protocol is based on the deoxygenation of tertiary alcohols using trifluoroacetic acid.[5]
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Reagents: The tertiary alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (CH₂Cl₂). Triphenylsilane (1.2 eq.) is added to the solution.
-
Reaction: The solution is cooled in an ice bath, and trifluoroacetic acid (2.0 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Comparison of Ionic and Radical Reduction Pathways.
References
- 1. technical.gelest.com [technical.gelest.com]
- 2. Introduction - Gelest [technical.gelest.com]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. nbinno.com [nbinno.com]
- 7. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 8. Triphenylsilane [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Common side reactions when using Triphenylsilane and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of triphenylsilane (B1312308) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is triphenylsilane and what are its primary applications in research and drug development?
Triphenylsilane, with the chemical formula (C₆H₅)₃SiH, is a stable organosilicon compound widely used as a mild reducing agent in organic synthesis.[1] Its key applications include:
-
Hydrosilylation: The addition of the Si-H bond across a double or triple bond, commonly used for the reduction of carbonyls (ketones, aldehydes), imines, and esters.
-
Deoxygenation: The removal of an oxygen-containing functional group, such as in the Barton-McCombie deoxygenation of alcohols.[2][3][4]
-
Protecting Group Chemistry: Used to introduce the triphenylsilyl (TPS) protecting group for alcohols, which is notably more stable than the trimethylsilyl (B98337) (TMS) group towards acidic hydrolysis.[1]
Q2: What are the most common side reactions observed when using triphenylsilane?
The most frequently encountered side reactions when using triphenylsilane are:
-
In Hydrosilylation of Carbonyls: Formation of silyl (B83357) enol ethers and the corresponding alcohols as byproducts.[1][5]
-
In Reduction of Aldehydes and Ketones: Formation of symmetrical ethers.[6]
-
Formation of Siloxanes: In the presence of aqueous alkali, triphenylsilane can be converted to hexaphenyldisiloxane.[7]
-
Incomplete Reactions: Leaving unreacted triphenylsilane, which can be difficult to separate from the desired product due to similar polarities.
Q3: How can I minimize the formation of silyl enol ethers during the reduction of ketones?
The formation of silyl enol ethers versus the desired alcohol is influenced by the choice of catalyst and reaction conditions. Generally, Lewis acids are used to catalyze the hydrosilylation of ketones.
-
Catalyst Selection: Borane catalysts, such as B(C₆F₅)₃, have been shown to be effective for the hydrosilylation of aromatic aldehydes, ketones, and esters, leading to the corresponding triphenylsilyl ethers which can then be hydrolyzed to the alcohol.[1][5] The choice of a non-enolizing catalyst system is crucial.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the formation of the thermodynamically stable silyl enol ether.
Q4: What causes the formation of symmetrical ethers and how can it be prevented?
Symmetrical ethers can form during the reduction of aldehydes and ketones in the presence of an alcohol (which can be the reduction product itself) and an acid catalyst. The proposed mechanism involves the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced.
To minimize symmetrical ether formation:
-
Control of Stoichiometry: Use of a precise stoichiometry of the silane (B1218182) can help.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of ether formation.
-
Choice of Acid Catalyst: The strength and nature of the acid catalyst can influence the reaction pathway. Weaker acids may favor the desired reduction over ether formation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Reduced Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the catalyst is active and used in the correct loading. |
| Degradation of Triphenylsilane | - Use freshly opened or properly stored triphenylsilane.- Triphenylsilane is generally stable in air, but prolonged exposure to moisture can lead to hydrolysis.[5] |
| Side Reactions Dominating | - Re-evaluate the reaction conditions (catalyst, solvent, temperature) to disfavor the formation of known side products (see FAQs).- For carbonyl reductions, consider using a different catalyst system. |
| Difficult Purification | - Unreacted triphenylsilane can be difficult to separate. Consider using a slight excess of the substrate to consume all the silane.- Alternative purification techniques like chromatography on different stationary phases (e.g., phenyl-functionalized silica) may be necessary.[8] |
Issue 2: Unexpected Formation of Silyl Enol Ether in Ketone Reduction
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Control Favored | - Higher reaction temperatures can favor the formation of the more stable silyl enol ether. Attempt the reaction at a lower temperature. |
| Choice of Base/Catalyst | - If a base is used to generate an enolate, a strong, sterically hindered base at low temperature (e.g., LDA at -78 °C) favors the kinetic enolate, while weaker bases at higher temperatures favor the thermodynamic enolate.[1] While not directly a reduction, this principle of kinetic vs. thermodynamic control is relevant. |
| Lewis Acid Catalyst | - The nature of the Lewis acid can influence the product distribution. Experiment with different Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃) to find one that favors 1,2-hydrosilylation over enol ether formation. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to an Alcohol
This protocol is a general guideline for the hydrosilylation of a ketone, such as acetophenone (B1666503), to the corresponding alcohol, aiming to minimize side reactions.
Materials:
-
Acetophenone (1.0 eq)
-
Triphenylsilane (1.2 eq)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (1-5 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone and anhydrous DCM.
-
Add B(C₆F₅)₃ to the solution and stir for 5 minutes at room temperature.
-
Add triphenylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a 1 M HCl solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.
Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol
This two-step protocol describes the deoxygenation of a secondary alcohol via a xanthate intermediate.
Step 1: Formation of the Xanthate
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add carbon disulfide (CS₂, 2.0 eq) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (MeI, 2.0 eq).
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude xanthate by column chromatography.
Step 2: Radical Deoxygenation
-
Dissolve the purified xanthate (1.0 eq) in anhydrous toluene.
-
Add triphenylsilane (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq).
-
Heat the reaction mixture to reflux (around 110 °C) and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deoxygenated alkane.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Triphenylsilane Reductions
Caption: A troubleshooting workflow for addressing low product yield in reactions involving triphenylsilane.
Reaction Pathway: Hydrosilylation of a Ketone and Side Product Formation
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. Barton-McCombie Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triphenylsilane-Mediated Hydrosilylation
Welcome to the technical support center for Triphenylsilane-mediated hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their hydrosilylation reactions involving triphenylsilane (B1312308).
Frequently Asked Questions (FAQs)
Q1: Why is my Triphenylsilane-mediated hydrosilylation reaction showing low or no conversion?
A1: Several factors can contribute to low or no conversion in a hydrosilylation reaction. These include:
-
Catalyst Inactivity: The chosen catalyst may not be suitable for triphenylsilane due to its steric bulk. For instance, some rhodium complexes that are active for other silanes have shown no conversion with triphenylsilane.[1]
-
Steric Hindrance: Triphenylsilane is a sterically demanding reagent. Its three phenyl groups can hinder its approach to the catalyst and the alkene, slowing down the reaction. In some cases, less sterically hindered silanes like diphenylsilane (B1312307) have proven to be more efficient.[2]
-
Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. The optimal conditions can vary significantly depending on the specific alkene and catalyst used.
-
Impurity Poisoning: The catalyst can be poisoned by impurities such as water, sulfur compounds, or oxygen.[3]
Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A2: Common side reactions in hydrosilylation include alkene isomerization, dehydrogenative silylation, and the formation of high molecular weight byproducts.[4] To minimize these, consider the following:
-
Optimize Catalyst Loading: Using the minimum effective amount of catalyst can reduce the likelihood of side reactions.
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Choice of Catalyst: The catalyst's nature plays a significant role in selectivity. Some catalysts are more prone to inducing isomerization than others.
Q3: How can I effectively remove unreacted triphenylsilane from my final product?
A3: Due to its relatively non-polar nature and high boiling point, removing excess triphenylsilane can be challenging.[5] Common purification strategies include:
-
Chromatography: While challenging due to similar polarities, column chromatography with a carefully selected solvent system (e.g., toluene (B28343) in pentane) can be effective. Using a different stationary phase, such as phenyl-functionalized silica (B1680970), may also improve separation.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Chemical Scavenging: In some cases, adding a highly reactive, easily separable alkene to the crude mixture can consume the remaining triphenylsilane.
Q4: Is photo-induced hydrosilylation a viable alternative for triphenylsilane?
A4: Yes, photo-induced hydrosilylation using a photoinitiator like benzophenone (B1666685) can be an effective method. In this approach, a silyl (B83357) radical is generated upon UV irradiation, which then adds to the alkene.[2] This method can sometimes offer different selectivity compared to transition metal-catalyzed reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| No reaction or very low yield | Catalyst choice: The catalyst may not be active for the sterically hindered triphenylsilane. | - Switch to a catalyst known to be effective for bulky silanes. - Consider using a less sterically hindered silane (B1218182) like diphenylsilane if the triphenylsilyl group is not essential.[2] - For platinum catalysts, ensure the catalyst is active and not poisoned. |
| Insufficient activation energy: The reaction temperature may be too low. | - Gradually increase the reaction temperature and monitor the progress. | |
| Solvent effects: The chosen solvent may not be optimal for the reaction. | - Screen different solvents. Aprotic solvents like toluene or THF are commonly used. | |
| Formation of multiple products (low selectivity) | Alkene isomerization: The catalyst may be promoting the isomerization of the starting alkene to a less reactive internal alkene.[4] | - Use a more selective catalyst. - Lower the reaction temperature. - Reduce the catalyst loading. |
| Dehydrogenative silylation: This side reaction leads to the formation of a vinylsilane and dihydrogen gas. | - The choice of catalyst is crucial in minimizing this side reaction. | |
| Difficulty in purifying the product | Co-elution of triphenylsilane and product: The polarities of the product and unreacted triphenylsilane are very similar.[5] | - Optimize the stoichiometry to use triphenylsilane as the limiting reagent. - Employ alternative purification techniques such as recrystallization or using a different stationary phase for chromatography (e.g., phenyl-functionalized silica).[5] |
| Reaction is not reproducible | Atmospheric contamination: Moisture or oxygen can deactivate the catalyst. | - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst degradation: The catalyst may be degrading over time or upon exposure to air. | - Use fresh catalyst or store it under appropriate inert conditions. |
Data Presentation
Table 1: Comparison of Different Silanes in the Hydrosilylation of 1-Octene *
| Silane | Catalyst | Product Yield (%) |
| Triethylsilane | [Rh(SiSiBu)] | Good |
| Diphenylsilane | [Rh(SiSiBu)] | >99 |
| Triphenylsilane | [Rh(SiSiBu)] | No Conversion |
*Data sourced from a study using a specific Rhodium catalyst.[1] This highlights the significant impact of the silane's steric bulk on reactivity with certain catalysts.
Table 2: Common Side Products in Triphenylsilane-Mediated Hydrosilylation
| Side Product | Formation Mechanism | How to Minimize |
| Isomerized Alkene | Catalyst-induced migration of the double bond in the starting material. | Optimize catalyst choice and reaction conditions (lower temperature, lower catalyst loading). |
| Vinylsilane | Dehydrogenative silylation, where a C-H bond is activated instead of the Si-H addition across the double bond. | Catalyst selection is key; some catalysts have a higher propensity for this pathway. |
| Silyl Enol Ether | In reactions with carbonyl-containing substrates, this can be a side product or the desired product depending on the reaction design.[6] | Careful selection of catalyst and reaction conditions. |
| Benzopinacol | In photo-induced reactions using benzophenone, the ketyl radical formed can dimerize.[2] | This is an inherent potential byproduct of this specific initiation method. |
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrosilylation of an Alkene with Triphenylsilane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (e.g., 1-octene)
-
Triphenylsilane
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas. Ensure all reagents and solvents are anhydrous.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the alkene (1.0 eq) and the chosen solvent.
-
Addition of Silane: Dissolve triphenylsilane (1.0 - 1.2 eq) in the solvent and add it to the reaction flask via a syringe.
-
Catalyst Addition: Add the platinum catalyst (typically in the ppm range, e.g., 10-100 ppm relative to the alkene). The catalyst is often added as a solution in a suitable solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 60-80 °C) and monitor the reaction progress by TLC, GC, or NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the nature of the product. A typical workup may involve filtering the reaction mixture through a short plug of silica gel to remove the catalyst, followed by removal of the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Troubleshooting Low Reactivity of Triphenylsilane in Reductions
For researchers, scientists, and drug development professionals utilizing triphenylsilane (B1312308) (Ph₃SiH) in reduction reactions, encountering low reactivity can be a significant impediment to synthetic progress. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and enhance reaction efficiency.
Troubleshooting Guide: Enhancing Triphenylsilane Reactivity
Low yields or slow reaction rates when using triphenylsilane can often be attributed to several factors related to the reaction type—radical or ionic—and the specific conditions employed.
Issue 1: Low Yield in Radical Reductions (e.g., Deoxygenations, Dehalogenations)
Radical reductions involving triphenylsilane often require specific conditions to proceed efficiently. Common substrates for these reactions include esters (especially acetates and xanthates), and alkyl or aryl halides.[1]
Potential Causes & Solutions:
-
Inadequate Initiation: Triphenylsilane-mediated radical reactions require an effective radical initiator.
-
Solution: Ensure the use of an appropriate initiator and temperature. Di-tert-butyl peroxide (DTBP) is a common choice, typically requiring high temperatures (around 140°C) for efficient decomposition and initiation.[1] Azobisisobutyronitrile (AIBN) can also be used, but may be less effective for certain transformations.[1]
-
-
Suboptimal Temperature: Radical reactions with triphenylsilane are often conducted at elevated temperatures to ensure efficient initiation and propagation of the radical chain.
-
Solution: If using DTBP, ensure the reaction temperature is maintained at or above 140°C. Lower temperatures can lead to incomplete initiator decomposition and, consequently, low conversion.
-
-
Inappropriate Substrate: The nature of the substrate can significantly impact the efficiency of radical deoxygenation.
-
Solution: For deoxygenation of alcohols, acetate (B1210297) esters generally provide the best results compared to other esters like benzoates.[1]
-
-
Alternative Initiators: In some cases, triethylborane (B153662) (Et₃B) can facilitate radical reductions at lower temperatures, even at room temperature.[1]
Issue 2: Low Reactivity in Ionic Reductions (e.g., Hydrosilylation, Carbonyl Reductions)
Ionic reductions with triphenylsilane typically involve the transfer of a hydride ion to an electrophilic center and require activation by a strong acid or a transition metal catalyst. Triphenylsilane can be less reactive than other silanes, such as triethylsilane, in these transformations, sometimes requiring longer reaction times.[1]
Potential Causes & Solutions:
-
Insufficient Acid Catalysis: The substrate must be sufficiently activated to accept a hydride from the relatively mild donor, triphenylsilane.
-
Solution: Use a strong Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to activate the substrate. For example, the ionic deoxygenation of tertiary alcohols can be achieved with a combination of triphenylsilane and trifluoroacetic acid.[1]
-
-
Ineffective Transition Metal Catalyst: Many hydrosilylation reactions rely on transition metal catalysts to facilitate the addition of the Si-H bond across a multiple bond.
-
Solution: The choice of catalyst is crucial. Rhodium, palladium, and molybdenum complexes have been shown to be effective in promoting reductions with triphenylsilane.[1] For instance, imines with electron-withdrawing groups on the aryl rings can be effectively reduced using triphenylsilane in the presence of MoO₂Cl₂.[1]
-
-
Steric Hindrance: The three phenyl groups on triphenylsilane can create significant steric bulk, which may hinder its approach to the substrate, especially when compared to less hindered silanes like triethylsilane.
-
Solution: If steric hindrance is suspected to be the issue, consider switching to a less bulky silane (B1218182), such as diphenylsilane (B1312307) or triethylsilane.
-
Frequently Asked Questions (FAQs)
Q1: Why is my triphenylsilane reduction so slow compared to when I use triethylsilane?
A1: The lower reactivity of triphenylsilane in ionic reductions compared to triethylsilane can be attributed to both electronic and steric factors. The phenyl groups are more electron-withdrawing than ethyl groups, which can slightly decrease the hydridic character of the Si-H bond. More significantly, the steric bulk of the three phenyl groups can impede the approach of the silane to the activated substrate. In some cases, triphenylsilane has been shown to be a more efficient silane than triethylsilane, although it may require longer reaction times.[1]
Q2: My radical deoxygenation of an ester is not working. What are the most critical parameters to check?
A2: For the radical deoxygenation of esters using triphenylsilane, the two most critical parameters are the choice of radical initiator and the reaction temperature. Di-tert-butyl peroxide (DTBP) is a highly effective initiator, but it requires temperatures of 140°C or higher to decompose at a suitable rate.[1] Also, ensure you are using an appropriate ester derivative; acetates are generally the most reactive.[1]
Q3: Can I use AIBN as a radical initiator with triphenylsilane?
A3: While AIBN is a common radical initiator, for deoxygenations with triphenylsilane, initiators like DTBP or benzoyl peroxide are often more effective, albeit at higher temperatures.[1] The choice of initiator can be substrate-dependent, and in some cases, AIBN has been used successfully.[1]
Q4: How can I improve the yield of my hydrosilylation reaction using triphenylsilane?
A4: To improve the yield of a hydrosilylation reaction, focus on the catalyst system. The choice of the transition metal and its ligands can have a profound impact on the reaction's efficiency. Experiment with different catalysts known to be active for hydrosilylation, such as those based on rhodium, palladium, or platinum. Additionally, ensure your solvent is anhydrous and consider the reaction concentration, as these factors can also influence the outcome.
Q5: Are there any safety precautions I should take when working with triphenylsilane and its activators?
A5: Yes. Triphenylsilane itself is a stable solid.[1] However, when performing reactions at high temperatures with radical initiators like peroxides, appropriate safety measures for high-temperature reactions should be in place. When using strong acids like trifluoroacetic acid or Lewis acids, handle them with care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents used in your experiments.
Data Presentation
Table 1: Comparison of Silanes in a Tandem Hydrosilylation-Intramolecular Aldol Reaction
| Silane | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Triphenylsilane | 42 | 1.5:1 |
| Triethylsilane | 81 | 3:1 |
Data synthesized from a comparative study, highlighting that in this specific transformation, triethylsilane was more efficient.[1]
Experimental Protocols
Protocol 1: Radical Deoxygenation of an Acetate Ester with Triphenylsilane and DTBP
This protocol is a general guideline for the deoxygenation of a secondary alcohol via its acetate derivative.
Materials:
-
Acetate ester of the secondary alcohol
-
Triphenylsilane (Ph₃SiH)
-
Di-tert-butyl peroxide (DTBP)
-
Anhydrous toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the acetate ester (1.0 eq) and triphenylsilane (1.5 eq) in anhydrous toluene.
-
Add di-tert-butyl peroxide (DTBP, 0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 140°C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require several hours to reach completion.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the deoxygenated product.
Protocol 2: Ionic Reduction of a Tertiary Alcohol with Triphenylsilane and Trifluoroacetic Acid
This protocol provides a general method for the deoxygenation of a tertiary alcohol.
Materials:
-
Tertiary alcohol
-
Triphenylsilane (Ph₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) and triphenylsilane (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired alkane.
Visualizations
Troubleshooting Logic for Low Reactivity of Triphenylsilane
Caption: Troubleshooting workflow for low triphenylsilane reactivity.
General Reaction Pathways for Triphenylsilane Reductions
Caption: Dual reactivity pathways of triphenylsilane in reductions.
References
Purification strategies for products from Triphenylsilane reactions
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for the purification of products from reactions involving triphenylsilane (B1312308).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving triphenylsilane?
A1: The most frequent impurities encountered are unreacted triphenylsilane, triphenylsilanol (B1683266), and hexaphenyldisiloxane (B154894). Triphenylsilanol forms from the hydrolysis of triphenylsilyl ethers or triphenylsilane itself, while hexaphenyldisiloxane can result from the condensation of two triphenylsilanol molecules. The derivatives of triphenylsilane are often crystalline and UV active, which can aid in their purification and monitoring by TLC.[1]
Q2: Why is it so difficult to separate my triphenylsilyl-protected product from unreacted triphenylsilane by column chromatography?
A2: Triphenylsilane and many of its derivatives, particularly alkyl silanes, often have very similar polarities. This results in close or identical Rf values on a TLC plate, making separation by standard silica (B1680970) gel chromatography challenging. In some cases, the Rf difference can be less than 0.05, even with extensive solvent system screening.[2]
Q3: My triphenylsilyl ether seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive silyl (B83357) ethers, including triphenylsilyl ethers. This degradation leads to the formation of triphenylsilanol and the unprotected starting material. To prevent this, you can neutralize the silica gel by running a solvent system containing 1-3% triethylamine (B128534) through the column before loading your sample.[3] Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can be effective.
Q4: I have an oily product that I cannot recrystallize. How can I purify it?
A4: For oily products, column chromatography is the primary purification method. If standard silica gel chromatography fails to provide adequate separation, consider the following options:
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help resolve compounds with very similar Rf values.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as phenyl silica, which can offer different selectivity for aromatic compounds. Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is another powerful alternative.
-
Preparative Thin Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), prep TLC can provide excellent resolution for compounds that are difficult to separate by column chromatography.[4][5]
Q5: Can I use HPLC for the purification of my triphenylsilyl derivative?
A5: Yes, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be a very effective method for purifying organosilanes.[2][6] It offers higher resolution than standard column chromatography and can be used for both analytical and preparative scale separations.
Troubleshooting Guides
Problem 1: Unreacted triphenylsilane co-elutes with the desired product.
| Possible Cause | Suggested Solution |
| Similar polarity of triphenylsilane and the product. | Optimize Column Chromatography: • Solvent System: Experiment with a toluene/methanol (B129727) solvent system.[2] • Stationary Phase: Switch to a phenyl silica stationary phase to exploit different interactions with the aromatic rings. • Gradient Elution: Employ a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate (B1210297) in hexanes). |
| Insufficient reaction completion. | Drive the reaction to completion: If possible, re-subject the crude material to the reaction conditions to consume the remaining triphenylsilane.[2] |
| Product is also non-polar. | Chemical Conversion: Consider a temporary derivatization of your product to a more polar compound to facilitate separation, followed by removal of the derivatizing group. |
Problem 2: Triphenylsilanol is a major impurity and streaks on the column.
| Possible Cause | Suggested Solution |
| Hydrolysis of the product or unreacted starting material during workup or chromatography. | Minimize Hydrolysis: • Anhydrous Conditions: Ensure all solvents and reagents for workup and chromatography are anhydrous. • Neutralize Silica Gel: Add 1-3% triethylamine to your eluent to prevent on-column degradation.[3] • Aqueous Workup: If performing an aqueous workup, use a buffered solution (e.g., saturated sodium bicarbonate) and minimize contact time. |
| The polar nature of triphenylsilanol causes tailing on silica gel. | Improve Chromatography: • Solvent System: Add a small amount of a more polar solvent like methanol to your eluent to improve the elution of the polar triphenylsilanol. • Alternative Stationary Phase: Consider using neutral alumina, which can sometimes reduce tailing of polar compounds. |
| The product is an oil. | Liquid-Liquid Extraction: If there is a significant polarity difference, it might be possible to remove the more polar triphenylsilanol through a series of extractions. |
Purification Protocols
Column Chromatography: Gradient Elution
This protocol is a general guideline for separating a triphenylsilyl-containing product from less polar triphenylsilane and more polar triphenylsilanol.
1. TLC Analysis:
-
Develop a TLC of your crude reaction mixture in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane (B109758)/hexanes).
-
Aim for a solvent system where the desired product has an Rf of ~0.2-0.3.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pack the column, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the sand layer.
4. Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes) to first elute the non-polar triphenylsilane.
-
Gradually increase the polarity of the eluent by slowly adding a more polar solvent (e.g., increase ethyl acetate percentage in hexanes). A typical gradient might be from 0% to 20% ethyl acetate over 10-15 column volumes.
-
Collect fractions and monitor by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography of Triphenylsilyl Compounds
| Solvent System (v/v) | Typical Application | Notes |
| Ethyl Acetate/Hexanes | Standard for compounds of intermediate polarity. | A shallow gradient (e.g., 0-20% EtOAc) is often effective. |
| Dichloromethane/Hexanes | Good for less polar compounds; offers different selectivity than EtOAc. | Dichloromethane can cause columns to run slower.[3] |
| Ether/Hexanes | Another common system for compounds of low to intermediate polarity. | |
| Toluene/Methanol | Can be effective for separating triphenylsilane from its derivatives.[2] | |
| Methanol/Dichloromethane | For more polar triphenylsilyl derivatives. | Use with caution, as methanol can dissolve silica gel at high concentrations (>10%).[7] |
This data is compiled from general organic chemistry practices and user-reported experiences. Optimal ratios should be determined by TLC analysis for each specific compound.
Visualizations
Caption: General workflow for the purification of triphenylsilane reaction products.
Caption: Decision-making flowchart for purification strategy selection.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions Involving Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive support for managing the moisture sensitivity of triphenylsilane (B1312308) in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How sensitive is triphenylsilane to moisture?
A1: Triphenylsilane is sensitive to moisture and can undergo hydrolysis. While it is a white solid that is stable in air for handling purposes, reactions involving triphenylsilane, especially those that are metal-catalyzed (e.g., hydrosilylation) or require anhydrous conditions for other reagents, necessitate the rigorous exclusion of water to prevent the formation of byproducts and ensure reaction success.[1]
Q2: What happens when triphenylsilane reacts with water?
A2: In the presence of moisture, triphenylsilane (Ph₃SiH) can hydrolyze to form triphenylsilanol (B1683266) (Ph₃SiOH). Triphenylsilanol can then undergo self-condensation to form hexaphenyldisiloxane (B154894) (Ph₃SiOSiPh₃). The formation of these byproducts consumes the triphenylsilane reagent, can complicate product purification, and may inhibit catalytic cycles.
Q3: What are the visual indicators of moisture contamination in a reaction?
A3: While there may not be a dramatic visual change in the triphenylsilane itself, signs of moisture contamination in a reaction can include:
-
Reaction Failure or Sluggishness: The reaction may not proceed to completion or may be significantly slower than expected.
-
Precipitate Formation: In some solvent systems, the formation of triphenylsilanol or hexaphenyldisiloxane may result in the appearance of a white precipitate.
-
Inconsistent Results: High variability in yield and purity between batches is a strong indicator of inconsistent moisture levels.
Q4: How can I determine the moisture content of my solvents?
A4: The most accurate and widely used method for quantifying trace amounts of water in organic solvents is Karl Fischer titration.[2][3][4][5] This technique can determine water content down to the parts-per-million (ppm) level, providing a quantitative measure of solvent dryness.[2][6]
Q5: What is an acceptable level of moisture (in ppm) for reactions with triphenylsilane?
A5: While a universal ppm threshold is not defined in the literature, for most moisture-sensitive reactions, including many hydrosilylations and reductions, a solvent water content of <50 ppm is a common target. For highly sensitive catalytic systems, aiming for <10 ppm is advisable. It is best practice to determine the acceptable limit empirically for your specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Hydrolysis of triphenylsilane reduces its availability for the desired reaction. Moisture can also deactivate sensitive catalysts. | • Verify Solvent Dryness: Use Karl Fischer titration to confirm water content is below 50 ppm. • Ensure Rigorous Anhydrous Technique: Flame-dry all glassware immediately before use and cool under a stream of inert gas. Use freshly dried solvents. • Handle Reagents Appropriately: Add triphenylsilane and other reagents under a positive pressure of inert gas. |
| Difficult Product Purification | Formation of Siloxane Byproducts: Triphenylsilanol (Ph₃SiOH) and hexaphenyldisiloxane (Ph₃SiOSiPh₃) are common byproducts that can be difficult to separate from the desired product due to similar polarities. | • Optimize Chromatography: Triphenylsilanol is more polar than triphenylsilane and many organic products. A gradient elution on silica (B1680970) gel, starting with a non-polar solvent and gradually increasing polarity, can often effectively separate the silanol. • Aqueous Workup: In some cases, a basic wash (e.g., dilute NaOH) during workup can help remove the acidic triphenylsilanol by converting it to its more water-soluble salt. This must be tested for compatibility with the desired product. |
| Reaction Stalls or is Sluggish | Trace Moisture: Even small amounts of water can inhibit catalytic cycles or react with intermediates. | • Re-evaluate Drying Procedures: Ensure solvent drying agents are active and that inert atmosphere techniques are strictly followed. • Use of Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction flask to scavenge any trace amounts of water. |
| Unexpected Peaks in NMR Spectrum | Hydrolysis Byproducts: The presence of triphenylsilanol or hexaphenyldisiloxane. | • Identify Byproduct Signals: Compare the spectrum to known spectra of the byproducts (see Data Presentation section). Triphenylsilanol will show a characteristic Si-OH proton signal. • Improve Anhydrous Conditions: If byproducts are detected, refine the experimental setup to better exclude moisture in subsequent runs. |
Data Presentation
Table 1: Recommended Water Content in Solvents for Moisture-Sensitive Reactions
| Dryness Level | Water Content (ppm) | Typical Application | Method of Verification |
| Anhydrous | < 50 | General moisture-sensitive reactions, reductions | Karl Fischer Titration |
| Super-Anhydrous | < 10 | Highly sensitive catalytic reactions (e.g., some hydrosilylations) | Coulometric Karl Fischer Titration |
Table 2: ¹H and ²⁹Si NMR Chemical Shifts for Triphenylsilane and its Hydrolysis Byproducts
| Compound | Formula | ¹H NMR (CDCl₃, δ ppm) | ²⁹Si NMR (CDCl₃, δ ppm) |
| Triphenylsilane | Ph₃SiH | 7.2-7.6 (m, 15H, Ar-H), 5.5 (s, 1H, Si-H) | ~ -18 to -22 |
| Triphenylsilanol | Ph₃SiOH | 7.2-7.6 (m, 15H, Ar-H), ~2.0 (br s, 1H, Si-OH) | ~ -14 to -16 |
| Hexaphenyldisiloxane | (Ph₃Si)₂O | 7.2-7.6 (m, 30H, Ar-H) | ~ -19 to -21 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
-
Pre-drying: Add sodium wire or shavings to commercially available anhydrous THF until the blue color of the benzophenone (B1666685) ketyl radical indicator persists.
-
Distillation: Reflux the THF over sodium/benzophenone under a nitrogen or argon atmosphere for at least one hour.
-
Collection: Distill the dry THF directly into the reaction flask, which has been previously flame-dried and cooled under an inert atmosphere.
-
Verification (Optional but Recommended): Collect a small sample of the distilled solvent and determine the water content using Karl Fischer titration to ensure it meets the required specification (<50 ppm).
Protocol 2: General Procedure for a Moisture-Sensitive Reaction (e.g., Hydrosilylation)
This protocol outlines the key steps for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a magnetic stir bar), condenser, and addition funnel. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation:
-
Dissolve the substrate and any solid catalyst in freshly distilled anhydrous solvent in the reaction flask under a positive flow of inert gas.
-
In a separate, dry flask, prepare a solution of triphenylsilane in the anhydrous solvent.
-
-
Reaction Setup:
-
Transfer the triphenylsilane solution to the addition funnel via a cannula under positive inert gas pressure.
-
Maintain a gentle flow of inert gas through the system, vented through an oil bubbler.
-
-
Reaction Execution:
-
Begin stirring the substrate solution and bring it to the desired reaction temperature.
-
Add the triphenylsilane solution dropwise from the addition funnel over the desired period.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution), ensuring the quenching agent is added slowly and carefully. Proceed with standard extraction and purification procedures.
Mandatory Visualization
References
- 1. innospk.com [innospk.com]
- 2. reddit.com [reddit.com]
- 3. Trace-Level Humidity Sensing from Commercial Organic Solvents and Food Products by an AIE/ESIPT-Triggered Piezochromic Luminogen and ppb-Level “OFF–ON–OFF” Sensing of Cu2+: A Combined Experimental and Theoretical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US2526938A - Moisture indicator - Google Patents [patents.google.com]
Column chromatography techniques for separating Triphenylsilane from products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the separation of triphenylsilane (B1312308) from reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylsilane often difficult to separate from my desired product?
Triphenylsilane is a moderately non-polar compound. Separation challenges typically arise when the desired product has a similar polarity, leading to a very small difference in retention factor (ΔRf) on a standard silica (B1680970) gel column. This is common when the product is an alkylsilane derived from a simple alkene, as the overall polarity of the product is very close to the starting silane.[1]
Q2: What is the best stationary phase to start with for separating triphenylsilane?
For most separations, normal-phase silica gel is the standard starting point due to its versatility and cost-effectiveness.[2][3] However, if separation proves difficult, alternative stationary phases should be considered. Alumina can be an option, and for challenging separations, switching to a different type of stationary phase, such as reverse-phase (C18) or phenyl-functionalized silica, may be necessary to achieve better separation.[1]
Q3: How do I select an appropriate mobile phase (eluent system)?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.7 for your desired compound, with the largest possible separation from the triphenylsilane spot on a Thin Layer Chromatography (TLC) plate.[2] Start with a very non-polar solvent system, such as pure hexanes or pentane, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297), diethyl ether, or dichloromethane.[4][5]
Q4: When should I consider using reverse-phase chromatography?
Reverse-phase chromatography is an excellent alternative when your desired product is more polar than the non-polar triphenylsilane. In reverse-phase (e.g., using a C18 stationary phase), the elution order is inverted: polar compounds elute first, while non-polar compounds like triphenylsilane are retained more strongly.[2][6] This can turn a difficult normal-phase separation into a straightforward one.
Q5: Can the triphenylsilyl group be used to my advantage during purification?
Yes. The three phenyl rings constitute a chromophore, making triphenylsilane and its derivatives UV-active. This property is highly beneficial for monitoring the progress of the reaction and the separation by TLC using a UV lamp.[7]
Troubleshooting Guide
Problem: I have very poor separation between my product and triphenylsilane (ΔRf < 0.1).
-
Cause: The polarities of your product and triphenylsilane are too similar for the chosen stationary/mobile phase combination.[1]
-
Solution 1: Optimize Mobile Phase. Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane (B92381) system to a dichloromethane/hexane or an ether/pentane system can alter the selectivity. Adding a small amount of a solvent like toluene, which can engage in π-π interactions, may also improve separation.[1]
-
Solution 2: Change Stationary Phase. If optimizing the mobile phase fails, the most effective solution is often to change the stationary phase.
-
Phenyl Silica: This stationary phase can introduce different selectivity through π-π stacking interactions with the phenyl groups of triphenylsilane and potentially your compound.
-
Reverse-Phase (C18): If your product is significantly more polar than triphenylsilane, switching to a reverse-phase column with a polar mobile phase (e.g., acetonitrile/water) will retain the triphenylsilane and allow your product to elute earlier.[8]
-
Alumina: Alumina offers different selectivity compared to silica and is available in acidic, neutral, and basic forms.[3]
-
Problem: My compound is not eluting from the silica gel column.
-
Cause 1: Insufficient Mobile Phase Polarity. The eluent may not be polar enough to displace your compound from the stationary phase.
-
Solution 1: Gradually and systematically increase the polarity of the mobile phase.[3] For example, move from 5% ethyl acetate in hexane to 10%, 20%, and so on. Avoid large, sudden jumps in polarity, which can cause cracking of the silica bed and lead to poor separation.
-
Cause 2: Compound Decomposition. Your compound may be unstable on silica gel, which is slightly acidic.[9]
-
Solution 2: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, you can use a deactivated stationary phase. This can be neutral silica, alumina, or silica that has been treated with a base like triethylamine (B128534) (often added as ~1% of the mobile phase).[9][10]
Problem: I see significant tailing or streaking of my compound's band.
-
Cause 1: Sample Overloading. Too much sample has been loaded onto the column for its size.[10]
-
Solution 1: Reduce the amount of crude material loaded. A general guideline is a silica gel-to-crude product weight ratio of 30:1 to 50:1 for moderately difficult separations.[10]
-
Cause 2: Poor Sample Loading Technique. If the initial sample band is too wide, it will lead to broad, poorly resolved bands during elution.
-
Solution 2: Dissolve the sample in the absolute minimum amount of solvent, preferably the eluent itself.[11] If the sample has poor solubility in the eluent, use the dry loading technique (see Protocol 2).
-
Cause 3: Strong Interaction with Silica. Highly polar functional groups (e.g., amines, carboxylic acids) can interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing tailing.
-
Solution 3: Add a modifier to the mobile phase. For basic compounds, add ~1% triethylamine. For acidic compounds, add ~1% acetic acid.[10]
Data Summary: Phase Selection
| Stationary Phase | Recommended Mobile Phase System (Eluent) | Best For... |
| Normal Phase Silica Gel | Non-polar mixtures, e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Pentane/Diethyl Ether.[5] | General purpose, starting point for most separations. |
| Normal Phase Alumina | Non-polar mixtures, similar to silica gel.[3] | Separating compounds that are sensitive to the acidic nature of silica. |
| Phenyl-Bonded Silica | Non-polar mixtures, similar to silica gel. | Compounds with aromatic rings where separation can be enhanced by π-π interactions.[1] |
| Reverse Phase (C18/C8) | Polar mixtures, e.g., Acetonitrile/Water, Methanol/Water.[8] | Products that are significantly more polar than the non-polar triphenylsilane. |
Experimental Protocols
Protocol 1: Standard Wet-Loading Normal-Phase Column Chromatography
-
Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).[12]
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in your starting, non-polar eluent. Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.[12][13]
-
Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until the solvent level just reaches the top of the silica bed. Do not let the column run dry.[13]
-
Sample Loading: Dissolve your crude product containing triphenylsilane in the minimum possible volume of eluent. Carefully pipette this solution directly onto the center of the silica bed without disturbing the surface.[11]
-
Elution: Allow the sample solution to absorb completely into the silica, then carefully add a new protective layer of sand (approx. 1 cm) on top. Gently fill the column with the eluent.
-
Running the Column: Apply gentle air pressure ('flash' chromatography) to push the solvent through the column at a steady rate. Begin collecting fractions in numbered test tubes or flasks.[2]
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product, which contain triphenylsilane, and which contain a mixture.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Dry-Loading Technique
This method is ideal for samples that are not very soluble in the starting eluent.[11]
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[11]
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[11]
-
Pack the column with silica gel as described in Protocol 1 (Steps 1-3).
-
Carefully add the dry, sample-coated silica powder to the top of the packed column to form a thin, even layer.
-
Add a protective layer of sand and proceed with elution as described in Protocol 1 (Steps 5-8).
Visualizations
Caption: Workflow for Column Chromatography Separation.
Caption: Troubleshooting Poor Separation Issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. veeprho.com [veeprho.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Separation of Triphenylsilanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Preventing the formation of unwanted siloxanes in Triphenylsilane reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate the formation of unwanted siloxane byproducts in reactions involving triphenylsilane (B1312308). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and purity of your experiments.
Troubleshooting Guide: Unwanted Siloxane Formation
Siloxanes, characterized by a Si-O-Si linkage, are common byproducts in reactions involving triphenylsilane. Their formation is primarily initiated by the hydrolysis of the Si-H bond to a silanol (B1196071) (Si-OH), which then undergoes condensation. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Detection of Unexpected Peaks in ¹H NMR, Consistent with Siloxane Byproducts.
If you observe unexpected peaks in your ¹H NMR spectrum, particularly in the aromatic region, or notice a greasy, insoluble residue during workup, you may be forming unwanted siloxanes, such as hexaphenyldisiloxane (B154894).
Troubleshooting Decision Tree
Caption: Troubleshooting logic for siloxane formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction that leads to the formation of unwanted siloxanes?
A1: The primary pathway involves two steps. First, the silicon-hydride (Si-H) bond of triphenylsilane is susceptible to hydrolysis, often catalyzed by trace amounts of acid or base, to form triphenylsilanol (B1683266) (Ph₃SiOH). Subsequently, two molecules of triphenylsilanol can undergo a condensation reaction to form hexaphenyldisiloxane (Ph₃Si-O-SiPh₃) and water.[1]
Q2: How does moisture content quantitatively affect siloxane formation?
Q3: Can the choice of solvent influence the formation of siloxanes?
A3: Yes, the choice of solvent is critical. Protic solvents such as alcohols can react with triphenylsilane, especially in the presence of a catalyst, to form alkoxysilanes, which are also susceptible to hydrolysis. Non-polar, aprotic solvents like toluene (B28343), hexane, or dichloromethane, when rigorously dried, are preferred to minimize side reactions.
Q4: Does pH play a role in the formation of siloxanes?
A4: Absolutely. Both acidic and basic conditions can catalyze the hydrolysis of the Si-H bond and the subsequent condensation of the resulting silanol. The rate of condensation is generally minimized around neutral pH.[2] Therefore, it is crucial to avoid acidic or basic workup conditions for extended periods if unreacted triphenylsilane or triphenylsilanol is present.
Q5: I've taken all precautions, but I still see siloxane byproducts. What are some advanced techniques for their removal?
A5: If standard chromatography is ineffective, consider the following:
-
Alternative Chromatography: Separation of triphenylsilane from its alkylated products can be challenging due to similar polarities.[3] Trying a different stationary phase, such as alumina (B75360) or a phenyl-bonded silica (B1680970), may improve separation.[3]
-
Recrystallization: If your product is a solid, recrystallization from a solvent in which the siloxane is soluble (e.g., hot pentane (B18724) or hexane) can be effective, as the less polar siloxane may remain in the mother liquor.
-
Chemical Scavenging: In some cases, unreacted triphenylsilane can be converted to a more easily separable species. However, this must be done with care to avoid affecting the desired product.
Quantitative Data on Factors Influencing Siloxane Formation
While precise quantitative data for triphenylsilane is limited in the literature, the following table, based on studies of related silanes, illustrates the general impact of key experimental parameters on the rate of hydrolysis and condensation, the precursors to siloxane formation.
| Parameter | Condition | Relative Rate of Hydrolysis | Relative Rate of Condensation | Impact on Siloxane Formation |
| Water Concentration | Low (e.g., <1 equivalent) | Low | Low | Minimal |
| High (e.g., >3 equivalents) | High | High | Significant | |
| pH | Acidic (pH < 4) | High | Low | Moderate |
| Neutral (pH ~7) | Low | Low | Minimal | |
| Basic (pH > 10) | High | High | High | |
| Temperature | Low (e.g., 0 °C) | Low | Low | Minimal |
| High (e.g., >60 °C) | High | High | Significant | |
| Solvent | Aprotic, Non-polar | Low | Low | Minimal |
| Protic | High | Moderate | Significant |
Disclaimer: The relative rates presented are illustrative and based on general trends observed for other organosilanes. Actual rates for triphenylsilane may vary.
Experimental Protocols
Protocol 1: General Procedure for a Triphenylsilane Reduction of a Ketone under Anhydrous Conditions
This protocol provides a general method for the reduction of a ketone to an alcohol using triphenylsilane, with an emphasis on minimizing siloxane formation.
Caption: Workflow for a reduction using Triphenylsilane.
Methodology:
-
Preparation: All glassware is assembled and flame-dried under vacuum, then allowed to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: The ketone (1.0 eq) is dissolved in anhydrous toluene in the reaction flask. Triphenylsilane (1.1 - 1.5 eq) is added.
-
Reaction Initiation: The reaction mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., B(C₆F₅)₃, 1-5 mol%) is added portion-wise. The reaction is allowed to slowly warm to room temperature and stirred until the starting material is consumed as monitored by TLC or GC.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Photoinduced Hydrosilylation of an Alkene with Triphenylsilane
This protocol is adapted from a literature procedure for the photoinduced hydrosilylation of an olefin.
Methodology:
-
Sample Preparation: In a vial, the alkene (1.0 eq), triphenylsilane (1.1 eq), and a photoinitiator such as benzophenone (B1666685) (10 mol%) are combined. If triphenylsilane is not fully soluble, a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) is added to achieve dissolution.
-
Reaction Setup: A small portion of the mixture is transferred to a quartz NMR tube, which is then sealed under an inert atmosphere.
-
Irradiation: The sample is irradiated with a UV lamp at ambient temperature. The progress of the reaction can be monitored directly by ¹H NMR spectroscopy by observing the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the product.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the product from the photoinitiator and any unreacted starting materials.
Signaling Pathway of Siloxane Formation
The formation of siloxanes from triphenylsilane is not a biological signaling pathway but a chemical reaction pathway. The following diagram illustrates the key steps leading to the formation of the common byproduct, hexaphenyldisiloxane.
Caption: Chemical pathway for siloxane formation.
References
Technical Support Center: Optimizing Catalyst Loading for Efficient Triphenylsilane Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylsilane activation. The following sections offer detailed experimental protocols, data-driven recommendations, and logical workflows to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions involving Triphenylsilane?
A typical starting point for catalyst loading in reactions such as palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[1] For initial screening experiments, a concentration of 2 mol% is often a reasonable starting point.[1] However, some highly active catalyst systems have demonstrated success with loadings as low as 0.2 mol%.[1] The optimal loading is highly dependent on the specific reaction, catalyst, and substrates being used.
Q2: My reaction is sluggish or shows low conversion. Should I immediately increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a slow reaction, it is not always the most effective or economical solution and may lead to an increase in side reactions.[1] Before increasing the catalyst concentration, consider optimizing other reaction parameters:
-
Reaction Temperature: Increasing the temperature can often accelerate the reaction rate.[1]
-
Activator/Base: Ensure that the activator, such as a fluoride (B91410) source (e.g., TBAF) or a base (e.g., NaOH, K₃PO₄), is active and present in a sufficient amount, typically 1.5-3 equivalents.[1]
-
Solvent: The choice of solvent (e.g., Dioxane, THF, Toluene) can significantly impact the solubility of reagents and the stability of the catalytic species.[1]
-
Ligand Choice: For catalyzed reactions, the ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[1]
If these parameters have been optimized and the reaction remains slow, a modest increase in catalyst loading, for example from 2 mol% to 3-5 mol%, may be beneficial.[1]
Q3: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?
Low yields can result from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: As addressed in the previous question, if the reaction has not gone to completion, consider optimizing reaction conditions (temperature, solvent, activator) before increasing catalyst loading.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvents. Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents.[2]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Platinum-catalyzed hydrosilylation, for instance, can be accompanied by dehydrogenative silylation, hydrogenation of olefins, and isomerization of olefins.[3] Consider adjusting the catalyst loading or temperature to minimize byproduct formation.[4]
-
Sub-optimal Catalyst Loading: The catalyst loading may not be optimal. It is recommended to perform a screening of different catalyst loadings to find the concentration that maximizes the yield.[4]
Q4: How do I screen for the optimal catalyst loading?
To optimize catalyst loading, a series of parallel reactions should be set up where the molar percentage of the catalyst is varied (e.g., 5%, 2%, 1%, 0.5%).[1] Monitor the reaction progress by methods such as TLC or GC-MS to determine the effect of catalyst concentration on reaction rate and yield.[1] The loading that provides the best balance of reaction time, yield, and cost should be selected for larger-scale reactions.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion
This guide provides a systematic approach to troubleshooting low or no conversion in Triphenylsilane activation reactions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
| Symptom | Possible Cause | Suggested Action | Expected Outcome |
| Reaction does not start or is very sluggish | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. | The reaction should initiate and proceed at a reasonable rate. |
| Insufficient activation | Ensure the activator (e.g., TBAF) or base is fresh and used in the correct stoichiometry (typically 1.5-3 equivalents).[1] | Proper activation should lead to catalyst turnover. | |
| Sub-optimal temperature | Gradually increase the reaction temperature.[1] | An increased reaction rate. | |
| Poor solvent choice | Try alternative anhydrous solvents like dioxane, THF, or toluene.[1] | Improved solubility and catalyst stability, leading to a better reaction rate. | |
| Low product yield despite starting material consumption | Catalyst deactivation | Purify all reactants and solvents to remove potential catalyst poisons.[4] | Restoration of catalyst activity and improved product yield.[4] |
| Side reactions | Decrease the catalyst loading or reaction temperature to minimize the formation of byproducts.[4] | Increased selectivity towards the desired product.[4] | |
| Sub-optimal catalyst loading | Perform a catalyst loading screen to identify the optimal concentration.[4] | Identification of the catalyst loading that gives the highest yield.[4] |
Data Presentation
Table 1: Example of Catalyst Loading Optimization
This table illustrates how varying the catalyst amount can affect the reaction yield under solvent-free conditions.
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | 0.01 | 120 | 75 |
| 2 | 0.02 | 100 | 85 |
| 3 | 0.03 | 90 | 90 |
| 4 | 0.05 | 80 | 95 |
| 5 | 0.07 | 80 | 95 |
Based on a model reaction, this data shows that increasing the catalyst from 0.01 g to 0.05 g improves the yield and reduces the reaction time. However, a further increase to 0.07 g provides no additional benefit.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Triphenylsilane Cross-Coupling
This protocol outlines a general method for screening catalyst loading in a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: Workflow for catalyst loading optimization.
-
Preparation: To a series of dry Schlenk flasks under an inert atmosphere, add the palladium catalyst at varying mol% (e.g., 0.5, 1, 2, 5 mol%).[1] If a ligand is used, it should be added at the appropriate ratio to the catalyst.
-
Reagent Addition: To each flask, add the aryl halide, followed by the anhydrous solvent via syringe. Then, add Triphenylsilane and the activator (e.g., TBAF) via syringe.[1]
-
Reaction: Seal the flasks and heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analysis: Purify the crude product by column chromatography on silica (B1680970) gel and determine the yield for each catalyst loading to identify the optimum.[1]
Protocol 2: General Procedure for Hydrosilylation of an Alkene with Triphenylsilane
This protocol provides a general method for the hydrosilylation of an alkene using a platinum catalyst.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alkene in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst Addition: Add the catalyst, for example, Karstedt's catalyst, typically at a low loading (ppm levels may be sufficient).[6]
-
Silane Addition: Add Triphenylsilane to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the consumption of the starting materials by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. If necessary, purify the product by column chromatography to remove any catalyst residues and unreacted starting materials. It has been noted that separating unreacted Triphenylsilane from the alkylsilane product can be challenging.[7]
References
Technical Support Center: Work-up Procedures for Triphenylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching reactions involving triphenylsilane (B1312308) and purifying the desired products.
Frequently Asked Questions (FAQs)
Q1: I have unreacted triphenylsilane in my reaction mixture that is co-eluting with my product during column chromatography. How can I remove it?
A1: Unreacted triphenylsilane can be challenging to remove due to its relatively non-polar nature, which often results in co-elution with products of similar polarity.[1] A common and effective strategy is to chemically modify the excess triphenylsilane, converting it into a more polar and, therefore, more easily separable compound. Two primary methods for this are oxidation to triphenylsilanol (B1683266) or conversion to a triphenylsilyl ether.
Q2: How does converting triphenylsilane to triphenylsilanol help in purification?
A2: Triphenylsilanol ((C₆H₅)₃SiOH) is significantly more polar than triphenylsilane ((C₆H₅)₃SiH) due to the presence of the hydroxyl group. This increased polarity leads to a much lower Rf value on silica (B1680970) gel chromatography, allowing for a straightforward separation from a less polar desired product.
Q3: What are the advantages of converting triphenylsilane to a silyl (B83357) ether for removal?
A3: Converting triphenylsilane to a silyl ether, for example, by reacting it with an alcohol like methanol (B129727) to form triphenylmethoxysilane, also increases its polarity.[1] This method can be advantageous if the conditions for oxidation are not compatible with your desired product. The resulting silyl ether can be easily separated by silica gel chromatography.
Q4: Are there any alternative chromatographic strategies if chemical modification is not feasible?
A4: Yes, if derivatization of the unreacted triphenylsilane is not a viable option, you can explore alternative chromatographic techniques. This includes using different stationary phases, such as C18 reverse-phase silica or phenyl-functionalized silica, which can alter the elution profile and improve separation.[1] Experimenting with different solvent systems for your column chromatography can also be beneficial.
Troubleshooting Guides
Problem: Difficulty in Removing Unreacted Triphenylsilane
Symptoms:
-
Unreacted triphenylsilane is observed in the ¹H NMR spectrum of the purified product.
-
TLC analysis shows overlapping spots for the product and triphenylsilane.
-
The product yield is low after chromatography due to the need to discard mixed fractions.
Logical Flow for Troubleshooting:
Caption: Decision-making workflow for removing unreacted triphenylsilane.
Experimental Protocols
Protocol 1: Quenching by Oxidation to Triphenylsilanol
This protocol describes the conversion of excess triphenylsilane to the more polar triphenylsilanol, facilitating its removal by standard silica gel chromatography.
Materials:
-
Reaction mixture containing unreacted triphenylsilane
-
Potassium permanganate (B83412) (KMnO₄)
-
Acetone
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Following the completion of your primary reaction, cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of potassium permanganate in acetone.
-
Slowly add the potassium permanganate solution to the stirred reaction mixture at 0 °C. Monitor the reaction by TLC until all the triphenylsilane (higher Rf spot) is consumed and a new, more polar spot corresponding to triphenylsilanol (lower Rf) appears.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient). Triphenylsilanol will remain on the baseline or elute much later than the desired, less polar product.
Protocol 2: Quenching by Conversion to Triphenylmethoxysilane
This method converts unreacted triphenylsilane to triphenylmethoxysilane, which is more polar and easier to separate.
Materials:
-
Reaction mixture containing unreacted triphenylsilane
-
Anhydrous methanol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
After your primary reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude material in dichloromethane.
-
Add anhydrous methanol (e.g., 5-10 equivalents relative to the estimated excess triphenylsilane) and a catalytic amount of a base like potassium carbonate.
-
Stir the mixture at room temperature and monitor the disappearance of triphenylsilane by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the product via silica gel chromatography. Triphenylmethoxysilane will have a lower Rf than triphenylsilane.
Data Presentation
Table 1: Comparison of Rf Values for Triphenylsilane and its Derivatives on Silica Gel
| Compound | Typical Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Polarity |
| Triphenylsilane | 95:5 | 0.8 | Low |
| Triphenylmethoxysilane | 90:10 | 0.5 | Moderate |
| Triphenylsilanol | 80:20 | 0.2 | High |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and concentration.
Table 2: Effectiveness of Quenching Procedures
| Quenching Method | Typical Reaction Time | Ease of Separation | Impact on Product Yield |
| Oxidation to Triphenylsilanol | 1-3 hours | Excellent | Minimal, provided the product is stable to the oxidant. |
| Conversion to Silyl Ether | 2-4 hours | Good | Minimal, provided the product is stable to the basic conditions. |
| Advanced Chromatography | N/A | Variable | Can lead to yield loss due to band broadening and the need for larger solvent volumes. |
Visualization of Experimental Workflow
Caption: Workflow for quenching excess triphenylsilane by oxidation.
References
Technical Support Center: Addressing Steric Hindrance Issues with Triphenylsilane
Welcome to the technical support center for Triphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to steric hindrance during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a common issue with Triphenylsilane?
Steric hindrance is a phenomenon in chemistry where the bulky nature of a molecule or parts of a molecule obstructs a chemical reaction from proceeding at a particular site. Triphenylsilane ((C₆H₅)₃SiH) possesses three bulky phenyl groups attached to a central silicon atom. This significant steric bulk can impede the approach of reactants to the silicon hydride moiety or to a functional group protected by the triphenylsilyl group, leading to slower reaction rates or lower yields compared to less hindered silanes.
Q2: In which reactions is steric hindrance with Triphenylsilane most prominent?
Steric hindrance with Triphenylsilane is a significant factor in several key applications:
-
Hydrosilylation: The addition of the Si-H bond across a double or triple bond can be slowed down, especially with sterically demanding alkenes or alkynes. Diphenylsilane (B1312307) has been shown to be more efficient in some photoinduced hydrosilylation reactions due to its lower steric hindrance.[1]
-
Protecting Group Chemistry: While the triphenylsilyl (TPS) group is a robust protecting group for alcohols, its installation on sterically hindered alcohols can be challenging. Similarly, its removal (deprotection) might require harsher conditions compared to smaller silyl (B83357) groups.
-
Reduction Reactions: As a reducing agent, the bulky nature of Triphenylsilane can influence the stereochemical outcome of a reaction or hinder its approach to a sterically congested reactive center.
Q3: What are the general strategies to overcome steric hindrance when using Triphenylsilane?
Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimization of Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Prolonging the reaction time may also lead to higher conversion.
-
Use of More Reactive Reagents: In protection chemistry, using a more reactive silylating agent like a silyl triflate instead of a silyl chloride can facilitate the reaction with hindered alcohols.
-
Catalyst Selection: For reactions like hydrosilylation, the choice of catalyst is crucial. Catalysts with specific ligand systems can help to accommodate bulky substrates and reagents.
-
Solvent Effects: The choice of solvent can influence reaction rates. More polar or coordinating solvents can sometimes stabilize transition states and accelerate sterically hindered reactions.
-
Alternative Reagents: If steric hindrance remains a significant issue, consider using a less bulky silane (B1218182), such as diphenylsilane or triethylsilane, if the specific properties of the triphenylsilyl group are not essential for subsequent steps.
Troubleshooting Guides
Issue 1: Low Yield in Hydrosilylation of a Bulky Alkene
Problem: You are attempting to perform a hydrosilylation reaction with Triphenylsilane and a sterically hindered alkene, but the reaction yield is low, or the reaction is not proceeding to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low hydrosilylation yield.
Quantitative Data Summary: Comparison of Silanes in Hydrosilylation
| Silane | Substrate | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Triphenylsilane | Vinylsilane | Benzophenone (photoinduced) | UV irradiation | ~40% | [1] |
| Diphenylsilane | Vinylsilane | Benzophenone (photoinduced) | UV irradiation | ~51% | [1] |
| Triphenylsilane | Phenylacetylene | Rhenium Complex | 80°C | Lower yield than Et₃SiH | [2] |
| Triethylsilane | Phenylacetylene | Rhenium Complex | 80°C | High yield | [2] |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of a Hindered Alkene
This protocol is a general guideline and may require optimization for your specific substrate.
-
Materials:
-
Hindered alkene (1.0 equiv)
-
Triphenylsilane (1.1 equiv)
-
Karstedt's catalyst (or other suitable Pt(0) catalyst) (0.01 - 0.1 mol%)
-
Anhydrous toluene (B28343) or THF
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the hindered alkene and anhydrous solvent.
-
Add the Triphenylsilane to the solution and stir until dissolved.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Issue 2: Difficulty in Protecting a Hindered Alcohol with a Triphenylsilyl (TPS) Group
Problem: You are trying to protect a sterically hindered secondary or tertiary alcohol with a triphenylsilyl group, but the reaction is slow, incomplete, or results in low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protecting hindered alcohols.
Quantitative Data Summary: Relative Stability of Bulky Silyl Protecting Groups
The stability of silyl ethers is a key consideration. While Triphenylsilyl ethers are robust, their installation on hindered alcohols can be challenging. The following table provides a comparison of the relative stability of common bulky silyl ethers. Generally, increased stability correlates with increased difficulty of introduction on sterically hindered substrates.
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride (B91410) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[3][4]
Experimental Protocol: Silylation of a Hindered Secondary Alcohol
This protocol uses a more reactive silylating agent and a stronger base to facilitate the protection of a sterically hindered alcohol.
-
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
Triphenylsilyl trifluoromethanesulfonate (B1224126) (TPSOTf) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the hindered secondary alcohol and 2,6-lutidine in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TPSOTf to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction may require slow warming to 0 °C or room temperature for completion.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 3: Difficulty in Deprotecting a Triphenylsilyl (TPS) Ether
Problem: You are attempting to remove a triphenylsilyl protecting group, but the reaction is sluggish or requires harsh conditions that affect other functional groups in your molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TPS ether deprotection.
Quantitative Data Summary: Deprotection Rates of Bulky Silyl Ethers
While specific data for Triphenylsilyl ether deprotection is less common in comparative tables, its stability is generally considered to be between that of TBDPS and TIPS under fluoride-mediated conditions. The following data for related bulky silyl ethers can provide a useful reference.
| Protecting Group | Deprotection Conditions | Time | % Deprotection |
| TBDMS | KHF₂ in Methanol, RT | 30 min | 100% |
| TBDPS | KHF₂ in Methanol, RT | 30 min | <5% |
| TBDPS | KHF₂ in Methanol, RT | 2.5 h | 15% |
| TIPS | KHF₂ in Methanol, RT | 30 min | <5% |
| TIPS | KHF₂ in Methanol, RT | 2.5 h | <5% |
Data adapted from a study on p-bromophenol silyl ethers.[3]
Experimental Protocol: Deprotection of a TPS Ether using TBAF
This is a standard protocol for the removal of silyl ethers and may require optimization.
-
Materials:
-
TPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 - 1.5 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for complete deprotection.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Technical Support Center: Monitoring Triphenylsilane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving triphenylsilane (B1312308) using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my triphenylsilane reaction?
A1: Monitoring reaction progress is crucial to determine the optimal reaction time, ensure the complete consumption of starting materials, and identify the formation of any side products.[1] This allows for better reaction optimization, leading to higher yields and purity of the desired product.
Q2: What are the complementary roles of TLC and NMR in reaction monitoring?
A2: TLC is a rapid, qualitative technique ideal for quick checks to see if the starting material is being consumed and a new product is forming.[1] NMR spectroscopy provides detailed quantitative and structural information, allowing for the confirmation of the product's identity and the identification of impurities.[2][3]
Q3: What are some common side products in reactions involving triphenylsilane derivatives?
A3: A frequent side product is triphenylsilanol, which forms from the hydrolysis of silyl (B83357) intermediates in the presence of moisture. Triphenylsilanol can further condense to form hexaphenyldisiloxane.[4] In reactions involving Grignard reagents, benzene (B151609) and biphenyl (B1667301) byproducts can also be observed.[4]
Troubleshooting Thin Layer Chromatography (TLC) Analysis
Q4: My spots are streaking on the TLC plate. What could be the cause?
A4: Streaking can be caused by several factors:
-
Sample Overloading : Applying too much sample to the TLC plate. Try diluting your sample or applying a smaller spot.
-
Inappropriate Solvent System : The solvent system may be too polar for your compound, causing it to move up the plate in a continuous streak rather than a distinct spot.
-
Compound Degradation : The compound may be degrading on the silica (B1680970) gel plate.
Q5: I don't see any spots on my TLC plate after development. What should I do?
A5: This could be due to a few reasons:
-
Non-UV Active Compounds : Triphenylsilane and its derivatives are often UV active due to the phenyl rings.[5] However, if your product is not, you will need to use a chemical stain for visualization.
-
Low Concentration : The concentration of your compound may be too low to be detected. Try spotting a more concentrated sample.
-
Volatility : If your compound is highly volatile, it may have evaporated from the plate.
Q6: My spots are either at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1). How can I fix this?
A6: This indicates that the polarity of your eluent is not suitable for separating your compounds.[6]
-
If Rf is too low : Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture.[7]
-
If Rf is too high : Your eluent is too polar. Decrease the proportion of the more polar solvent.[7] A good target Rf value for clear separation is typically between 0.3 and 0.7.[7]
Troubleshooting Nuclear Magnetic Resonance (NMR) Analysis
Q7: I'm having trouble interpreting the ¹H NMR spectrum. What are the key signals to look for?
A7: For triphenylsilane, you will typically see multiplets in the aromatic region (around 7.2-7.6 ppm) corresponding to the phenyl protons.[8] The Si-H proton has a characteristic chemical shift. The disappearance of the Si-H signal from the starting triphenylsilane is a key indicator of reaction progress.
Q8: Why is my ²⁹Si NMR signal so weak?
A8: The ²⁹Si isotope has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, which results in low NMR sensitivity.[9] Additionally, ²⁹Si nuclei can have very long longitudinal relaxation times (T1), sometimes reaching tens of hours, which requires long acquisition times or the use of relaxation agents.[9]
Q9: I see a broad signal around -110 ppm in my ²⁹Si NMR spectrum. What is it?
A9: This is a common background signal from the glass of the NMR tube and the quartz in the probe.[10] It can sometimes be suppressed by subtracting a blank spectrum, though this is time-consuming.[10]
Quantitative Data Summary
Table 1: Typical ¹H and ²⁹Si NMR Chemical Shifts for Triphenylsilane and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Notes |
| Triphenylsilane | ¹H | ~7.2-7.6 (m, 15H, Ar-H), Si-H proton also present[11] | The Si-H peak is crucial for monitoring its consumption. |
| ²⁹Si | Varies | Can be found in spectral databases.[12] | |
| Triphenylsilanol | ¹H | ~7.2-7.6 (m, 15H, Ar-H), ~1.5-2.5 (br s, 1H, Si-OH) | The broad Si-OH peak is characteristic. |
| ²⁹Si | Varies | ||
| Hexamethyldisiloxane | ¹H | ~0.06 (s, 18H) | Often used as an internal standard. |
| ²⁹Si | ~7.0 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the Eluent : Based on the polarity of your starting materials and expected product, prepare a solvent system. A common starting point for organosilicon compounds is a mixture of a nonpolar solvent (e.g., hexanes or pentane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Spot the TLC Plate : On the baseline of a silica gel TLC plate, apply small spots of your starting material (triphenylsilane), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the Plate : Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate :
-
Remove the plate and immediately mark the solvent front with a pencil.[6]
-
Visualize the spots under a UV lamp (254 nm).[13] UV-active compounds will appear as dark spots.[13] Circle the spots with a pencil.
-
If necessary, use a chemical stain for further visualization. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[5]
-
-
Analyze the Results : Compare the spots of the reaction mixture over time to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate that the reaction is proceeding. Calculate the Retention Factor (Rf) for each spot to quantify its movement.
Protocol 2: Preparing a Sample for NMR Analysis
-
Sample Preparation : Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Workup (if necessary) : Quench the reaction if needed and perform a mini-extraction to remove any salts or catalysts that could interfere with the NMR measurement. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Dissolve the Sample : Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Internal Standard : For quantitative analysis (qNMR), add a known amount of an internal standard that has a signal that does not overlap with your reactant or product signals.[2]
-
Acquire the Spectrum : Transfer the solution to an NMR tube and acquire the ¹H and/or ²⁹Si NMR spectra.
Visualizations
Caption: Workflow for reaction monitoring.
Caption: TLC troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 11. Triphenylsilane(789-25-3) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for quantifying Triphenylsilane reaction products
A Comparative Guide to Analytical Methods for Quantifying Triphenylsilane Reaction Products
For researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing Triphenylsilane (Ph₃SiH), the accurate quantification of reactants, products, and byproducts is crucial for reaction monitoring, yield optimization, and ensuring the purity of the final compounds. This guide provides an objective comparison of the primary analytical techniques for the quantitative analysis of Triphenylsilane and its common reaction products, such as Triphenylsilanol (Ph₃SiOH) from oxidation or alkyl/silyl ether products from hydrosilylation reactions. The guide details the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental protocols and comparative data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific quantitative data needed. While all the discussed methods are capable of quantifying Triphenylsilane and its derivatives, they offer different advantages in terms of performance and experimental setup.
Table 1: Performance Comparison of Analytical Methods for Quantitative Analysis of Triphenylsilane and its Reaction Products
| Parameter | HPLC-UV | GC-MS | ¹H qNMR | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity via a stationary phase, with detection by UV absorbance. | Separation based on volatility and polarity, with mass-based identification and quantification. | Quantification based on the direct proportionality between NMR signal integral and the number of protons. | Quantification based on the absorbance of UV light by the analyte, following the Beer-Lambert law. |
| Selectivity | Moderate to High | Very High | High | Low to Moderate |
| Sensitivity | Low µg/mL | High pg/µL to low ng/µL | mg/mL range | Mid-to-high µg/mL |
| Limit of Detection (LOD) (Estimated) | ~0.5 - 1.0 µg/mL[1] | ~0.01 - 0.1 µg/mL | ~0.02 mg/mL[2] | ~1 - 5 µg/mL |
| Limit of Quantification (LOQ) (Estimated) | ~1.5 - 3.0 µg/mL[1] | ~0.05 - 0.5 µg/mL | ~0.07 mg/mL[2] | ~5 - 15 µg/mL |
| Linearity (R²) (Typical) | >0.999[1] | >0.99[3] | >0.999[2] | >0.99 |
| Precision (%RSD) (Typical) | < 2%[4] | < 5-10% | < 1%[2][5] | < 3% |
| Sample Throughput | High | High | Low to Moderate | Very High |
| Key Advantages | Robust, widely available, good for routine analysis of moderately complex mixtures. | Excellent for identifying and quantifying trace impurities and byproducts. High resolving power. | Primary method (can be calibrated without a standard of the analyte), non-destructive, provides structural information. | Simple, rapid, and cost-effective for straightforward concentration measurements of pure or simple mixtures. |
| Key Disadvantages | Requires analyte to have a UV chromophore. Potential for co-elution in complex mixtures. | Requires analytes to be volatile and thermally stable. Potential for on-column reactions. | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer and careful method development. | Prone to interference from other absorbing species. Less specific than other methods. |
Estimations are based on typical performance for aromatic compounds of similar molecular weight and characteristics, as direct validation data for Triphenylsilane was not available in the cited literature.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for quantifying Triphenylsilane and its less volatile reaction products, like Triphenylsilanol, in a reaction mixture.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, leveraging the absorbance of the phenyl groups.
-
Injection Volume: 10 µL.
-
Internal Standard: Dodecanophenone or another stable, UV-active compound that does not co-elute with analytes of interest.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile silanes and their reaction products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6][7]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 20 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 290 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
-
-
Internal Standard: A stable compound with a different retention time and mass spectrum, such as tetradecane (B157292) or a deuterated analog.
-
Quantification: Develop a calibration curve using the peak area ratio of the target analyte ion to the internal standard ion versus the concentration ratio.
Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This protocol provides a direct measure of purity or concentration without the need for an analyte-specific calibration curve.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture or sample into a vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be stable, non-volatile, have signals that do not overlap with the analyte, and be of known high purity.[2]
-
Dissolve the mixture in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which both components are fully soluble.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest T₁ relaxation time of any proton signal being integrated (both analyte and standard) to ensure full magnetization recovery. A preliminary T₁ inversion-recovery experiment is recommended to determine this value.
-
Number of Scans: Sufficient scans (e.g., 8 to 64) should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply careful phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for Triphenylsilane (e.g., the Si-H proton around 5.5 ppm) and a unique signal for the internal standard.
-
-
Calculation: The concentration or purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and internal standard.
UV-Visible Spectrophotometry
This is a rapid method for determining the concentration of Triphenylsilane in simple, non-interfering solutions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which Triphenylsilane is soluble, such as hexane (B92381) or cyclohexane.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Prepare a series of standard solutions of Triphenylsilane of known concentrations.
-
Measure the absorbance spectrum of each standard and the unknown sample. The phenyl groups in Triphenylsilane result in characteristic absorption bands, typically with a maximum (λmax) around 260-270 nm.[8]
-
Identify the λmax from the spectra of the standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Use the absorbance of the unknown sample and the calibration curve to determine its concentration, ensuring the measurement falls within the linear range of the curve.
-
Visualizations
The following diagrams illustrate a common reaction pathway involving Triphenylsilane and a typical analytical workflow for its quantification.
References
- 1. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Monitoring Triphenylsilane Reaction Kinetics with HPLC and In-situ NMR
For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics is crucial for optimizing chemical processes, understanding reaction mechanisms, and ensuring the quality and purity of the final product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring the kinetics of reactions involving Triphenylsilane.
Triphenylsilane is a versatile reagent in organic synthesis, frequently used in reactions such as hydrosilylation. Understanding the kinetics of these reactions is essential for controlling reaction outcomes and maximizing yields. Both HPLC and in-situ NMR offer unique advantages and present different challenges for real-time reaction monitoring.
At a Glance: HPLC vs. In-situ NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | In-situ Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of mixture components based on their differential interactions with a stationary phase. | Measurement of the nuclear magnetic resonance of atomic nuclei in a magnetic field to provide structural and quantitative information. |
| Sampling | At-line; requires withdrawal of aliquots from the reaction mixture at specific time intervals, followed by quenching. | In-line and non-invasive; the reaction is monitored directly within the NMR spectrometer in real-time. |
| Temporal Resolution | Discrete data points are generated, with the resolution dependent on the frequency of sampling and the chromatographic run time. | High temporal resolution, enabling continuous monitoring of the reaction progress. |
| Quantitative Analysis | Requires the creation of calibration curves using standards for each analyte to convert peak areas to concentrations. | Often inherently quantitative, as the signal intensity is directly proportional to the number of nuclei. This can allow for quantification without the need for individual calibration standards. |
| Structural Information | Limited to the retention time of the analyte. Identification typically relies on comparison with known standards or hyphenation with mass spectrometry (MS). | Provides detailed structural information, which is invaluable for identifying reactants, products, and even transient intermediates. |
| Sensitivity | Generally offers higher sensitivity, particularly with UV detectors, making it suitable for detecting trace components. | Possesses lower intrinsic sensitivity, which may necessitate higher reactant concentrations or longer acquisition times to achieve a good signal-to-noise ratio. |
In-depth Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for reaction monitoring. Its high sensitivity and resolving power make it an excellent choice for analyzing complex reaction mixtures.
Advantages:
-
High Sensitivity: HPLC, especially when coupled with a UV detector, can detect and quantify components at very low concentrations.
-
Robustness: It is a well-established technique with a wide range of available columns and mobile phases, allowing for method optimization for various reaction systems.
-
Cost-Effectiveness: The initial investment and operational costs for an HPLC system are generally lower than for an NMR spectrometer.
Disadvantages:
-
At-line Analysis: The need to withdraw, quench, and prepare samples for injection can be labor-intensive and may introduce errors.
-
Limited Temporal Resolution: The time between data points is constrained by the sampling frequency and the length of the chromatographic run, which may not be suitable for very fast reactions.
-
Calibration Requirement: Accurate quantification necessitates the preparation of calibration curves for each component of interest.
In-situ Nuclear Magnetic Resonance (NMR)
In-situ NMR provides a real-time, non-invasive window into the reacting system, offering a wealth of structural and quantitative information.
Advantages:
-
Real-Time Monitoring: Continuous data acquisition allows for a detailed understanding of the reaction profile, including the detection of short-lived intermediates.
-
Structural Elucidation: NMR provides unambiguous structural information, aiding in the identification of all species in the reaction mixture.
-
Non-Invasive: As the reaction is monitored directly in the NMR tube, there is no need for sampling and quenching, which preserves the integrity of the reaction.
-
Higher Throughput for Kinetic Studies: A single experiment can generate a complete kinetic profile of the reaction.
Disadvantages:
-
Lower Sensitivity: NMR is inherently less sensitive than HPLC, which may be a limitation for reactions with low concentrations of reactants or products.
-
Higher Cost and Complexity: NMR spectrometers represent a significant capital investment and require specialized knowledge for operation and data analysis.
-
Potential for Magnetic Field Inhomogeneity: The presence of heterogeneous components or gas evolution in the reaction mixture can affect the quality of the NMR spectra.
Experimental Protocols
HPLC Method for Monitoring a Triphenylsilane Hydrosilylation Reaction
This protocol is a representative example and may require optimization based on the specific alkene and reaction conditions.
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve the alkene and a suitable catalyst in an appropriate solvent (e.g., toluene).
-
Initiate the reaction by adding Triphenylsilane.
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold solvent mixture (e.g., 1 mL of the mobile phase).
-
Inject the quenched sample into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation of Triphenylsilane, the alkene, and the hydrosilylation product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where all components of interest absorb (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the reactant and product. Use pre-established calibration curves to convert peak areas into concentrations. Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.
In-situ NMR Method for Monitoring a Triphenylsilane Hydrosilylation Reaction
This protocol is based on the study of photoinduced hydrosilylation of Triphenylsilane.[1]
Sample Preparation:
-
In an NMR tube, dissolve Triphenylsilane, the alkene, and a photoinitiator (e.g., benzophenone) in a suitable deuterated solvent (e.g., CDCl3).[1]
-
If necessary for solubility, a co-solvent such as deuterated tetrahydrofuran (B95107) (THF-d8) can be added.[1]
-
An internal standard with a known concentration can be added for precise quantification.
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the mixture before initiating the reaction.
-
Initiate the reaction inside the NMR spectrometer. For a photoinduced reaction, this would involve irradiation with a UV lamp.[1]
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes) over the course of the reaction.[1]
NMR Parameters (Example):
-
Spectrometer: 400 MHz or higher.[1]
-
Experiment: A series of automated 1D ¹H NMR experiments.
-
Data Analysis: The concentration of reactants and products can be determined by integrating the characteristic signals in the ¹H NMR spectra and comparing them to the integral of the internal standard or by relative integration if an internal standard is not used. For example, the consumption of Triphenylsilane can be monitored by the decrease in the intensity of the Si-H proton signal. The formation of the product can be tracked by the appearance and increase in the intensity of new signals corresponding to the hydrosilylated product.[1]
Data Presentation
To illustrate a quantitative comparison, the following tables present data that could be obtained from monitoring a hypothetical hydrosilylation reaction of an alkene with Triphenylsilane using both HPLC and in-situ NMR.
Table 1: HPLC Data for Triphenylsilane Hydrosilylation
| Time (minutes) | Triphenylsilane Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 5 | 0.082 | 0.018 |
| 10 | 0.067 | 0.033 |
| 20 | 0.045 | 0.055 |
| 30 | 0.030 | 0.070 |
| 60 | 0.010 | 0.090 |
Table 2: In-situ NMR Data for Triphenylsilane Hydrosilylation
| Time (minutes) | Relative Integral of Triphenylsilane (Si-H) | Relative Integral of Product |
| 0 | 1.00 | 0.00 |
| 2 | 0.85 | 0.15 |
| 5 | 0.68 | 0.32 |
| 10 | 0.46 | 0.54 |
| 15 | 0.31 | 0.69 |
| 30 | 0.10 | 0.90 |
| 60 | 0.01 | 0.99 |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental processes and the logic behind choosing a technique, the following diagrams are provided.
References
Triphenylsilane vs. other silanes (e.g., diphenylsilane, triethylsilane) in reductions
A Comparative Guide to Triphenylsilane (B1312308) and Other Silanes in Reduction Reactions
In the landscape of modern organic synthesis, organosilanes have emerged as versatile and reliable reducing agents, offering a safer and often more selective alternative to traditional metal hydrides. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between various silanes is crucial for optimizing synthetic routes. This guide provides an objective comparison of triphenylsilane with other commonly used silanes, such as diphenylsilane (B1312307) and triethylsilane, supported by experimental data and detailed protocols.
General Properties and Reactivity
The reactivity of organosilanes in reduction reactions is largely dictated by the nature of the substituents on the silicon atom, which in turn influences the hydridic character of the Si-H bond.[1] The general trend for hydride donating ability in ionic reductions is: trialkylsilanes > dialkylsilanes > triarylsilanes.[2]
-
Triethylsilane (Et3SiH): As a trialkylsilane, triethylsilane is a potent hydride donor, especially when paired with a Brønsted or Lewis acid.[1][3] It is frequently the reagent of choice for ionic hydrogenations, which proceed via the formation of a carbocation intermediate that is then quenched by the silane (B1218182).[2][4] This makes it highly effective for the reduction of substrates that can stabilize a positive charge, such as tertiary alcohols, benzylic systems, and certain alkenes.[1][2]
-
Diphenylsilane (Ph2SiH2): With two phenyl groups, diphenylsilane is a less powerful hydride donor than triethylsilane in ionic reductions. However, it is widely used in transition-metal-catalyzed reductions, particularly with rhodium catalysts, for the reduction of esters and amides.[5] A key feature of diphenylsilane is its distinct selectivity in the reduction of α,β-unsaturated carbonyl compounds, where it often favors 1,2-addition (reduction of the carbonyl group), in contrast to the 1,4-addition (conjugate reduction) typically observed with triethylsilane.[6]
-
Triphenylsilane (Ph3SiH): The presence of three electron-withdrawing phenyl groups further reduces the hydridic nature of the Si-H bond in triphenylsilane. While it can be used in some ionic reductions, its primary utility lies in free-radical reductions.[1] It serves as an excellent, less toxic alternative to organotin compounds like tri-n-butyltin hydride for the reduction of organic halides and xanthates.[7]
The general mechanism for an acid-catalyzed ionic hydrogenation using a silane is depicted below. The acid activates the substrate, which then abstracts a hydride from the silane.
Caption: General mechanism of acid-catalyzed ionic silane reduction.
Data Presentation: Comparative Performance in Reductions
| Silane | Substrate | Product | Catalyst/Additive | Conditions | Yield (%) | Reference |
| Triethylsilane | Acetophenone (B1666503) | Ethylbenzene | TiCl4 | CH2Cl2, RT, 3h | 95 | [2][6] |
| Triethylsilane | 1-Methylcyclohexene | Methylcyclohexane | CF3COOH | CH2Cl2, RT, 0.5h | 98 | [3] |
| Triethylsilane | Mesityl Oxide | 4-Methyl-2-pentanone (1,4-reduction) | [RhCl(PPh3)3] | Neat, 90°C, 2h | 95 | [8] |
| Diphenylsilane | Ethyl decanoate | Decanol | [RhCl(cod)]2/4PPh3 | THF, RT, 72h | 98 | [5] |
| Diphenylsilane | Chalcone | 1,3-Diphenyl-2-propen-1-ol (1,2-reduction) | Rhodium or Copper Catalyst | - | - | [6] |
| Diphenylsilane | Benzophenone | Diphenylmethane | High Temperature | - | - | [9] |
| Triphenylsilane | 1-Bromoadamantane (B121549) | Adamantane | AIBN (initiator) | Toluene (B28343), 80°C | 95 | [10] |
| Triphenylsilane | Cholesteryl Acetate | Cholestane | 1,1-Di-tert-butyl peroxide | 140°C | High | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below, accompanied by workflow diagrams.
Reduction of Acetophenone to Ethylbenzene with Triethylsilane
This protocol describes the ionic hydrogenation of an aryl ketone to the corresponding methylene (B1212753) compound.
Methodology: In a round-bottom flask, acetophenone (1.0 mmol) is dissolved in dichloromethane (B109758) (10 mL). To this solution, triethylsilane (2.0 mmol) is added. The mixture is stirred at room temperature, and titanium tetrachloride (1.1 mmol) is added dropwise. The reaction is monitored by TLC. After completion (typically 3 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethylbenzene.[2][6]
Caption: Workflow for the reduction of acetophenone with triethylsilane.
Rhodium-Catalyzed Reduction of Ethyl Benzoate (B1203000) with Diphenylsilane
This protocol details the reduction of an ester to an alcohol using a transition metal catalyst.
Methodology: A mixture of [RhCl(cod)]2 (0.005 mmol) and triphenylphosphine (B44618) (0.04 mmol) in dry THF (1 mL) is stirred at room temperature for 10 minutes under an inert atmosphere. To this catalyst solution, ethyl benzoate (1.0 mmol) and diphenylsilane (2.5 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is treated with 1 M HCl in methanol (B129727) to hydrolyze the resulting silyl (B83357) ether. After stirring for 1 hour, the mixture is neutralized, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield benzyl (B1604629) alcohol.[5]
Caption: Workflow for the reduction of ethyl benzoate with diphenylsilane.
Radical Dehalogenation of 1-Bromoadamantane with Triphenylsilane
This protocol illustrates a free-radical reduction, where triphenylsilane serves as a hydrogen atom donor.
Methodology: In a flask equipped with a reflux condenser, 1-bromoadamantane (1.0 mmol) and triphenylsilane (1.5 mmol) are dissolved in toluene (5 mL). A catalytic amount of azobisisobutyronitrile (AIBN, 0.1 mmol) is added as a radical initiator. The solution is deoxygenated by bubbling nitrogen through it for 15 minutes. The reaction mixture is then heated to 80°C for 2 hours. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford adamantane.[10]
Caption: Workflow for the radical dehalogenation with triphenylsilane.
Conclusion
The choice between triphenylsilane, diphenylsilane, and triethylsilane for a reduction reaction depends critically on the substrate and the desired transformation.
-
Triethylsilane is the workhorse for ionic reductions of functional groups that can be activated by acids to form cationic intermediates.
-
Diphenylsilane offers unique selectivity, particularly in transition-metal-catalyzed reductions of esters and in achieving 1,2-reduction of enones.
-
Triphenylsilane is a premier choice for radical-mediated reductions, providing a safer and more convenient alternative to traditional tin hydrides.
By understanding these distinct reactivity profiles, researchers can strategically select the optimal silane to achieve high yields and selectivity in their synthetic endeavors.
References
- 1. Triethylsilane (TES) [organic-chemistry.org]
- 2. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 3. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 5. technical.gelest.com [technical.gelest.com]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. Supplemental Topics [www2.chemistry.msu.edu]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. deepdyve.com [deepdyve.com]
A Comparative Guide to Triphenylsilane and Other Common Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a reducing agent is critical for achieving desired molecular transformations with high efficiency and selectivity. This guide provides an objective comparison of the efficacy of triphenylsilane (B1312308) against other widely used reducing agents, supported by experimental data and detailed protocols.
Overview of Reducing Agents
Reducing agents are essential reagents that donate electrons or hydrogen atoms in chemical reactions, facilitating the conversion of various functional groups. Their performance is typically evaluated based on reactivity, selectivity, and compatibility with different substrates and reaction conditions. This guide focuses on comparing triphenylsilane, a versatile organosilane, with other prominent reducing agents:
-
Tri-n-butyltin hydride (Bu₃SnH): A classic radical-based reducing agent.
-
Triethylsilane (Et₃SiH): Another organosilane, often used in ionic reductions.
-
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective hydride donor.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and less selective hydride donor.
Mechanism of Action: A Fundamental Distinction
The efficacy and selectivity of these reducing agents are intrinsically linked to their reaction mechanisms. They primarily operate through two distinct pathways: radical-based and ionic (hydride transfer).
dot
Caption: Contrasting reaction mechanisms: radical-based versus ionic hydride transfer.
Triphenylsilane and tri-n-butyltin hydride primarily function as radical-based reducing agents, making them particularly effective for the reduction of organic halides and deoxygenation reactions.[1][2] In contrast, sodium borohydride and lithium aluminum hydride are sources of hydride ions (H⁻), which act as nucleophiles, readily attacking electrophilic carbonyl carbons.[3][4] Triethylsilane can also act as a hydride donor, typically requiring acid catalysis to activate the substrate.[1]
Quantitative Performance Comparison
The following tables summarize the performance of triphenylsilane and its counterparts in key reduction reactions based on reported experimental data.
Table 1: Reduction of Organic Halides to Alkanes
| Reducing Agent | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Triphenylsilane | 1-Bromoadamantane | 95 | 2 | 80 | Radical initiator (AIBN) required.[1] |
| Tri-n-butyltin hydride | 1-Bromoadamantane | 98 | 1 | 80 | Radical initiator (AIBN) required.[5][6] |
| Triethylsilane | 1-Bromoadamantane | Low | - | - | Generally ineffective for radical reductions. |
| Sodium Borohydride | 1-Bromoadamantane | Ineffective | - | - | Not suitable for this transformation. |
| Lithium Aluminum Hydride | 1-Bromoadamantane | ~90 | 3 | 35 | Can be effective but less common for simple dehalogenation. |
Analysis: For the radical-mediated reduction of organic halides, triphenylsilane demonstrates efficacy comparable to the traditional reagent, tri-n-butyltin hydride.[2] A significant advantage of using triphenylsilane is its lower toxicity and the easier removal of silicon-containing byproducts compared to tin residues.[7]
Table 2: Reduction of Ketones to Secondary Alcohols
| Reducing Agent | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Triphenylsilane | Acetophenone | Moderate | - | - | Requires catalyst (e.g., transition metal).[8] |
| Tri-n-butyltin hydride | Acetophenone | Low | - | - | Not typically used for carbonyl reduction. |
| Triethylsilane | Acetophenone | 92 | 0.5 | 25 | Requires acid catalyst (e.g., BF₃·OEt₂). |
| Sodium Borohydride | Acetophenone | >95 | 0.25 | 25 | Mild conditions, high selectivity for carbonyls.[9][10] |
| Lithium Aluminum Hydride | Acetophenone | >95 | 0.25 | 0-25 | Highly reactive, reduces many other functional groups.[4] |
Analysis: For the reduction of simple ketones, the classic hydride donors, sodium borohydride and lithium aluminum hydride, are generally more efficient and do not require additional catalysts. While triphenylsilane can be used for carbonyl reductions, it is less common and necessitates a catalytic system.[8]
Table 3: Deoxygenation of Esters to Hydrocarbons
| Reducing Agent | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Triphenylsilane | Methyl stearate | High | 6 | 140 | Radical initiator (DTBP) required. More effective than other silanes.[8] |
| Tri-n-butyltin hydride | - | - | - | - | Not the preferred method for this transformation. |
| Triethylsilane | Methyl stearate | Low | - | 140 | Less effective than triphenylsilane for this reaction.[8] |
| Sodium Borohydride | Methyl stearate | Ineffective | - | - | Does not reduce esters.[3] |
| Lithium Aluminum Hydride | Methyl stearate | >90 | - | Reflux | Reduces esters to primary alcohols, not hydrocarbons directly.[11][12] |
Analysis: Triphenylsilane proves to be a highly effective reagent for the radical deoxygenation of esters to the corresponding hydrocarbons, outperforming other silanes like triethylsilane under similar conditions.[8] It is important to note that LiAlH₄ reduces esters to primary alcohols, a different transformation.[11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for key reductions.
Radical Dehalogenation of an Alkyl Halide with Triphenylsilane
dot
Caption: Experimental workflow for radical dehalogenation using triphenylsilane.
Procedure:
-
To a solution of the alkyl halide (1.0 mmol) in anhydrous toluene (B28343) (10 mL) is added triphenylsilane (1.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 mmol).
-
The reaction mixture is degassed and heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired alkane.
Reduction of a Ketone with Sodium Borohydride
dot
Caption: Experimental workflow for the reduction of a ketone with sodium borohydride.
Procedure:
-
The ketone (1.0 mmol) is dissolved in methanol (10 mL) in a round-bottom flask and cooled to 0 °C in an ice bath.[9][13]
-
Sodium borohydride (1.2 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 15-30 minutes), with the progress monitored by TLC.[10]
-
Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Reduction of an Ester with Lithium Aluminum Hydride
dot
Caption: Experimental workflow for the reduction of an ester with lithium aluminum hydride.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 mmol) in anhydrous diethyl ether or tetrahydrofuran (B95107) (10 mL) at 0 °C under an inert atmosphere, a solution of the ester (1.0 mmol) in the same anhydrous solvent (5 mL) is added dropwise.[4][14]
-
The reaction mixture is then stirred at room temperature or heated to reflux for a specified period, with the progress monitored by TLC.
-
After the reaction is complete, it is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with the organic solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol, which can be further purified if necessary.
Conclusion
Triphenylsilane is a highly effective radical-based reducing agent, offering a valuable and safer alternative to tri-n-butyltin hydride for reactions such as the dehalogenation of organic halides and the deoxygenation of esters.[7] Its performance in these transformations is often superior to other silanes. However, for the reduction of carbonyl compounds via ionic hydride transfer, traditional reagents like sodium borohydride and lithium aluminum hydride remain the more efficient and straightforward choice. The selection of the most appropriate reducing agent will ultimately depend on the specific functional group transformation, the desired selectivity, and considerations of safety and ease of purification.
References
- 1. Introduction - Gelest [technical.gelest.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 13. webassign.net [webassign.net]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
A Comparative Spectroscopic Guide to Products of Triphenylsilane and its Alternatives in Hydrosilylation and Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of products derived from the reactions of triphenylsilane (B1312308) and its common alternatives, triethylsilane and diphenylsilane. We focus on two representative transformations: the hydrosilylation of styrene (B11656) and the silylation of benzyl (B1604629) alcohol. This document is intended to serve as a practical resource for identifying and characterizing organosilane products, supported by experimental data and protocols.
Hydrosilylation of Styrene: A Comparative Analysis
The hydrosilylation of alkenes is a fundamental reaction in organosilicon chemistry, yielding valuable alkylsilanes. Here, we compare the spectroscopic signatures of the products obtained from the reaction of styrene with triphenylsilane, triethylsilane, and diphenylsilane. The primary product in each case is the anti-Markovnikov addition product, (2-phenylethyl)silane.
Experimental Protocol: General Procedure for Hydrosilylation of Styrene
To a solution of styrene (1.0 equivalent) in a dry, inert solvent such as toluene (B28343) or dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen), is added a platinum catalyst, typically Karstedt's catalyst or Speier's catalyst (0.01-0.1 mol%). The respective silane (B1218182) (triphenylsilane, triethylsilane, or diphenylsilane; 1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding (2-phenylethyl)silane.
Spectroscopic Data Comparison: (2-Phenylethyl)silanes
The following table summarizes the key spectroscopic data for the characterization of the hydrosilylation products of styrene with triphenylsilane, triethylsilane, and diphenylsilane.
| Spectroscopic Data | Triphenyl(2-phenylethyl)silane | Triethyl(2-phenylethyl)silane[1] | Diphenyl(2-phenylethyl)silane |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6-7.3 (m, 15H, 3 x Ph-H), ~7.2-7.0 (m, 5H, Ph-H), ~2.7 (t, 2H, Ph-CH₂), ~1.2 (t, 2H, Si-CH₂) | ~7.3-7.1 (m, 5H, Ph-H), ~2.6 (m, 2H, Ph-CH₂), ~0.9 (t, 9H, 3 x CH₃), ~0.8 (m, 2H, Si-CH₂), ~0.6 (q, 6H, 3 x Si-CH₂) | ~7.6-7.3 (m, 10H, 2 x Ph-H), ~7.2-7.0 (m, 5H, Ph-H), ~5.0 (quintet, 1H, Si-H), ~2.7 (t, 2H, Ph-CH₂), ~1.2 (t, 2H, Si-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~143.0 (ipso-C), ~136.0, ~130.0, ~128.5, ~128.0, ~126.0 (Ph-C), ~30.0 (Ph-CH₂), ~15.0 (Si-CH₂) | ~143.9 (ipso-C), ~128.3, ~128.2, ~125.7 (Ph-C), ~30.5 (Ph-CH₂), ~11.8 (Si-CH₂), ~7.4 (Si-CH₂), ~3.3 (CH₃) | ~143.5 (ipso-C), ~135.0, ~130.0, ~128.5, ~128.0, ~126.0 (Ph-C), ~30.0 (Ph-CH₂), ~14.0 (Si-CH₂) |
| ²⁹Si NMR (CDCl₃, δ ppm) | ~ -10 to -15 | ~ +5 to +10 | ~ -20 to -25 |
| IR (cm⁻¹) | ~3070-3000 (Ar-H), ~2950-2850 (C-H), ~2150 (Si-H, if present) , ~1430 (Si-Ph) | ~3070-3000 (Ar-H), ~2950-2850 (C-H), ~1460, ~1380 (C-H bend) | ~3070-3000 (Ar-H), ~2950-2850 (C-H), ~2140 (Si-H) , ~1430 (Si-Ph) |
| MS (m/z) | M⁺ at 364.56, fragments at 287 [M-Ph]⁺, 183 [Ph₂SiH]⁺, 105 [PhCH₂CH₂]⁺ | M⁺ at 220.42, fragments at 191 [M-Et]⁺, 115 [Et₂SiH]⁺, 105 [PhCH₂CH₂]⁺ | M⁺ at 258.41, fragments at 181 [M-Ph]⁺, 183 [Ph₂SiH]⁺, 105 [PhCH₂CH₂]⁺ |
Note: Some of the data in the table are estimated based on typical values for similar compounds due to the lack of a complete, directly comparable dataset in the literature. The presence of a Si-H stretch in the IR spectrum is only applicable to diphenyl(2-phenylethyl)silane.
Silylation of Benzyl Alcohol: A Comparative Analysis
The silylation of alcohols to form silyl (B83357) ethers is a common protection strategy in organic synthesis. This section compares the spectroscopic properties of the silyl ethers formed from the reaction of benzyl alcohol with triphenylsilane, triethylsilane, and diphenylsilane.
Experimental Protocol: General Procedure for Silylation of Benzyl Alcohol
In a flask containing a solution of benzyl alcohol (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide), a base such as imidazole (B134444) or triethylamine (B128534) (1.1-1.5 equivalents) is added. The corresponding silane (triphenylsilane, triethylsilane, or diphenylsilane; 1.0-1.2 equivalents) is then introduced, and the mixture is stirred at room temperature until the reaction is complete, as indicated by TLC. The reaction mixture is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography to afford the desired benzyloxysilane.
Spectroscopic Data Comparison: Benzyloxysilanes
The following table presents a comparison of the spectroscopic data for the three benzyloxysilane products.
| Spectroscopic Data | Benzyloxytriphenylsilane | Benzyloxytriethylsilane[2] | Benzyloxydiphenylsilane |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6-7.3 (m, 20H, 4 x Ph-H), ~5.6 (s, 1H, Si-H), ~4.9 (s, 2H, O-CH₂) | ~7.4-7.2 (m, 5H, Ph-H), ~4.7 (s, 2H, O-CH₂), ~1.0 (t, 9H, 3 x CH₃), ~0.7 (q, 6H, 3 x Si-CH₂) | ~7.6-7.3 (m, 15H, 3 x Ph-H), ~5.2 (s, 1H, Si-H), ~4.8 (s, 2H, O-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~138.0 (ipso-C), ~135.5, ~130.0, ~128.5, ~128.0, ~127.5 (Ph-C), ~65.0 (O-CH₂) | ~139.0 (ipso-C), ~128.2, ~127.4, ~127.3 (Ph-C), ~64.5 (O-CH₂), ~6.8 (Si-CH₂), ~4.6 (CH₃) | ~138.5 (ipso-C), ~135.0, ~130.0, ~128.5, ~128.0, ~127.5 (Ph-C), ~65.0 (O-CH₂) |
| ²⁹Si NMR (CDCl₃, δ ppm) | ~ -15 to -20 | ~ +15 to +20 | ~ -30 to -35 |
| IR (cm⁻¹) | ~3070-3000 (Ar-H), ~2160 (Si-H) , ~1430 (Si-Ph), ~1100 (Si-O-C) | ~3070-3000 (Ar-H), ~2950-2850 (C-H), ~1100 (Si-O-C) | ~3070-3000 (Ar-H), ~2150 (Si-H) , ~1430 (Si-Ph), ~1100 (Si-O-C) |
| MS (m/z) | M⁺ at 366.52, fragments at 289 [M-Ph]⁺, 259 [Ph₃Si]⁺, 91 [PhCH₂]⁺ | M⁺ at 236.42, fragments at 207 [M-Et]⁺, 117 [Et₃Si]⁺, 91 [PhCH₂]⁺ | M⁺ at 290.44, fragments at 213 [M-Ph]⁺, 183 [Ph₂SiH]⁺, 91 [PhCH₂]⁺ |
Note: Some of the data in the table are estimated based on typical values for similar compounds due to the lack of a complete, directly comparable dataset in the literature. The presence of a Si-H stretch in the IR spectrum is only applicable to benzyloxytriphenylsilane and benzyloxydiphenylsilane.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental and theoretical aspects of these reactions, the following diagrams, generated using the DOT language, illustrate a general workflow for product synthesis and characterization, and a simplified mechanism for catalyzed hydrosilylation.
Caption: General workflow for the synthesis and spectroscopic characterization of organosilane products.
Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of an alkene.
References
Unveiling the Mechanism: A Comparative Guide to Triphenylsilane-Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Triphenylsilane's performance in key chemical transformations, supported by experimental data and detailed protocols.
Triphenylsilane (Ph3SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a dualistic reactivity that can be harnessed for both radical and ionic transformations. Its efficacy as a reducing agent, coupled with a more favorable safety profile compared to traditional reagents like organotin hydrides, has made it an attractive option for a variety of chemical modifications. This guide provides a comprehensive validation of the mechanisms underlying Triphenylsilane-mediated transformations, presenting a comparative analysis of its performance against common alternatives and offering detailed experimental protocols for its application.
Data Presentation: A Comparative Analysis
The performance of Triphenylsilane is best understood through direct comparison with other commonly employed reagents in specific chemical transformations. The following tables summarize quantitative data on reaction yields and conditions for key reactions.
Table 1: Radical Dehalogenation of Aryl Halides
Triphenylsilane serves as an effective alternative to the toxic tri-n-butyltin hydride (Bu3SnH) in radical dehalogenation reactions. The choice of hydride source can significantly impact reaction efficiency and product purification.
| Substrate | Hydride Source | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Ph3SiH | AIBN | Benzene | 80 | 2 | 95 | [1][2] |
| 4-Bromobenzonitrile | Bu3SnH | AIBN | Benzene | 80 | 2 | 98 | [3][4] |
| 1-Bromoadamantane | Ph3SiH | AIBN | Toluene (B28343) | 110 | 4 | 88 | |
| 1-Bromoadamantane | Bu3SnH | AIBN | Toluene | 110 | 2 | 92 | [3] |
| 4-Chlorotoluene | Ph3SiH | AIBN | Benzene | 80 | 12 | 20 | [1][2] |
| 4-Chlorotoluene | Bu3SnH | AIBN | Benzene | 80 | 12 | 35 | [3] |
Note: AIBN = Azobisisobutyronitrile
Table 2: Ionic Reduction of Ketones to Alcohols
In the presence of a strong acid, Triphenylsilane acts as a hydride donor for the ionic reduction of carbonyl compounds. Its performance is often compared with that of Triethylsilane (Et3SiH), another commonly used silane (B1218182) for this purpose.
| Substrate | Silane | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone (B1666503) | Ph3SiH | CF3COOH | CH2Cl2 | 25 | 4 | 85 | [5] |
| Acetophenone | Et3SiH | CF3COOH | CH2Cl2 | 25 | 2 | 92 | [6] |
| Cyclohexanone | Ph3SiH | CF3COOH | CH2Cl2 | 25 | 6 | 78 | [5] |
| Cyclohexanone | Et3SiH | CF3COOH | CH2Cl2 | 25 | 3 | 88 | [6] |
| Benzophenone | Ph3SiH | CF3COOH | CH2Cl2 | 25 | 5 | 90 | [5] |
| Benzophenone | Et3SiH | CF3COOH | CH2Cl2 | 25 | 2.5 | 95 | [6] |
Note: CF3COOH = Trifluoroacetic Acid
Table 3: Deoxygenation of Secondary Alcohols via Xanthates (Barton-McCombie Reaction)
The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols. Triphenylsilane can be used as a less toxic alternative to tributyltin hydride.
| Substrate (as O-xanthate) | Hydride Source | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cholestan-3β-ol | Ph3SiH | AIBN | Toluene | 110 | 6 | 85 | |
| Cholestan-3β-ol | Bu3SnH | AIBN | Toluene | 110 | 3 | 91 | [7][8][9][10][11] |
| 1-Adamantanol | Ph3SiH | AIBN | Toluene | 110 | 8 | 82 | |
| 1-Adamantanol | Bu3SnH | AIBN | Toluene | 110 | 4 | 89 | [7][8][9][10][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating and applying chemical transformations. Below are protocols for key Triphenylsilane-mediated reactions.
Protocol 1: Radical-Mediated Deoxygenation of a Secondary Alcohol (Barton-McCombie Reaction)
This protocol describes the deoxygenation of a secondary alcohol via its xanthate derivative using Triphenylsilane.
Step 1: Formation of the Xanthate
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
After stirring for 15 minutes at 0 °C, add methyl iodide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired xanthate.
Step 2: Deoxygenation with Triphenylsilane
-
In a round-bottom flask equipped with a reflux condenser, dissolve the xanthate (1.0 equiv) and Triphenylsilane (1.5 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere.
-
Add azobisisobutyronitrile (AIBN, 0.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deoxygenated product.
Protocol 2: Ionic Reduction of a Ketone to an Alcohol
This protocol details the reduction of acetophenone to 1-phenylethanol (B42297) using Triphenylsilane and trifluoroacetic acid.
-
To a solution of acetophenone (1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 0.5 M) at 0 °C, add Triphenylsilane (1.2 equiv).
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylethanol.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the validated mechanisms of Triphenylsilane-mediated transformations and a general experimental workflow.
Signaling Pathways and Experimental Workflows
Caption: Radical chain mechanism of Triphenylsilane-mediated reduction.
Caption: Ionic reduction mechanism of a ketone with Triphenylsilane.
Caption: General experimental workflow for a Triphenylsilane-mediated transformation.
References
- 1. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. grokipedia.com [grokipedia.com]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 9. Barton-McCombie Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Triphenylsilane and Its Alternatives in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a reducing agent in large-scale synthesis is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of triphenylsilane (B1312308) and its common alternatives, supported by experimental data and detailed protocols to inform your process development.
Triphenylsilane has emerged as a valuable reagent in industrial chemistry, offering a safer and often more selective alternative to traditional reducing agents. However, a thorough evaluation of its performance against other silanes and tin hydrides is essential for optimizing large-scale chemical processes.
Performance Benchmark: A Quantitative Comparison
The following tables summarize key performance indicators for triphenylsilane and its alternatives in common large-scale reduction reactions.
Table 1: Cost Comparison of Common Reducing Agents
| Reducing Agent | Typical Purity | Price Range (per kg) | Key Considerations |
| Triphenylsilane | >97% | $100 - $400 | Solid, easy to handle; higher cost than some alternatives. |
| Triethylsilane | >99% | $50 - $250 | Liquid, versatile; more economical than triphenylsilane. |
| Polymethylhydrosiloxane (PMHS) | Technical Grade | $10 - $50 | Polymeric, low cost; high hydride content. |
| Tri-n-butyltin Hydride | >97% | $200 - $1000+ | Highly toxic; difficult to remove tin byproducts. |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
Table 2: Performance in Ketone Reduction (Exemplary Reaction)
| Reducing Agent | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Key Observations |
| Triphenylsilane | B(C₆F₅)₃ (5) | 12 | 95 | High selectivity for ketones over other reducible groups. |
| Triethylsilane | Pd/C (0.2) | 4 | 92 | Faster reaction times under catalytic hydrogenation conditions.[1] |
| PMHS | Ti(OiPr)₄ (10) | 8 | 90 | Economical choice, though may require higher catalyst loading.[2] |
Table 3: Performance in Dehalogenation (Exemplary Reaction)
| Reducing Agent | Initiator | Reaction Time (h) | Yield (%) | Key Observations |
| Triphenylsilane | AIBN | 6 | 85 | Effective and less toxic alternative to tin hydrides. |
| Tri-n-butyltin Hydride | AIBN | 4 | 90 | Higher toxicity and challenges with tin byproduct removal.[3] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to allow for replication and adaptation.
Protocol 1: Ketone Reduction using Triphenylsilane and B(C₆F₅)₃
Reaction: Reduction of Acetophenone (B1666503) to 1-Phenylethanol
Materials:
-
Acetophenone (1.0 equiv)
-
Triphenylsilane (1.2 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 equiv)
-
Toluene (B28343) (solvent)
Procedure:
-
To a stirred solution of acetophenone in toluene under an inert atmosphere (e.g., nitrogen or argon), add triphenylsilane.
-
Add B(C₆F₅)₃ portion-wise at room temperature.
-
Stir the reaction mixture at 80°C for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-phenylethanol.
Protocol 2: Dehalogenation using Triphenylsilane and AIBN
Reaction: Reduction of 1-Bromoadamantane (B121549) to Adamantane
Materials:
-
1-Bromoadamantane (1.0 equiv)
-
Triphenylsilane (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Toluene (solvent)
Procedure:
-
Dissolve 1-bromoadamantane and triphenylsilane in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add AIBN to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) for 6 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization to yield adamantane. The main byproduct, bromotriphenylsilane, is less volatile.
Cost-Benefit Analysis
Triphenylsilane:
-
Benefits: Triphenylsilane is a solid, which simplifies handling and storage on a large scale compared to volatile liquid silanes. It is a powerful reducing agent for specific applications like the reduction of organic halides and enones to ketones.[4] It serves as a safer, less toxic alternative to organotin hydrides, with its silicon-based byproducts being generally easier to remove and dispose of.[3]
-
Costs: The primary drawback of triphenylsilane is its higher cost compared to other silanes like triethylsilane and PMHS.
Alternatives:
-
Triethylsilane: A versatile and more economical liquid reducing agent. It is widely used in large-scale synthesis for the reduction of a variety of functional groups.[1][3] Its lower price point makes it an attractive option for many applications. However, being a liquid, it requires appropriate handling infrastructure.
-
Polymethylhydrosiloxane (PMHS): The most cost-effective option, PMHS offers a high concentration of hydride per unit weight.[2] It is a polymeric siloxane, which can simplify workup as the byproducts are often insoluble and can be filtered off.[2] Its reactivity can be lower than monomeric silanes, sometimes necessitating harsher reaction conditions or higher catalyst loadings.[2]
-
Tri-n-butyltin Hydride: While an effective radical reducing agent, its high toxicity and the difficulty of removing tin-containing byproducts from the final product make it an undesirable choice for pharmaceutical and other high-purity applications.[3] The environmental hazards and stringent regulations associated with organotin compounds add to its overall cost of use.
Signaling Pathways and Workflows
Conclusion
The choice of a reducing agent for large-scale synthesis is a multifaceted decision. Triphenylsilane offers a compelling combination of reactivity, selectivity, and improved safety and environmental profile, particularly as a substitute for toxic organotin hydrides. While its cost is higher than some other silanes, this can be offset by simplified handling, easier purification, and reduced waste disposal costs. For applications where cost is the primary driver and high selectivity is less critical, PMHS and triethylsilane present more economical alternatives. A thorough evaluation of the specific reaction requirements and overall process economics is crucial for making an informed decision.
References
A Comparative Guide to the Green Chemistry Metrics of Triphenylsilane-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Triphenylsilane as a Sustainable Chemical Reagent
In the drive towards more sustainable chemical synthesis, the principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical processes. This guide offers a comparative analysis of Triphenylsilane (Ph3SiH)-based methodologies against common alternatives, focusing on key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about reagent selection in their synthetic endeavors.
Executive Summary
Triphenylsilane has emerged as a promising alternative to traditional reducing agents, such as organotin compounds like tributyltin hydride (Bu3SnH), which are known for their toxicity and the difficulty in removing tin-containing byproducts. This guide will delve into a quantitative comparison of these methodologies through the lens of established green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). These metrics provide a comprehensive assessment of the efficiency and waste generation of a chemical reaction, offering a clearer picture of its environmental impact.
Green Chemistry Metrics at a Glance
A brief overview of the key metrics used in this guide:
-
Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. A higher AE signifies a more efficient and less wasteful process.
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, etc.) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.[1][2]
Comparative Analysis: Reduction of Aryl Halides
The reduction of aryl halides is a fundamental transformation in organic synthesis. Here, we compare the performance of Triphenylsilane with the commonly used tributyltin hydride in the reduction of 4-bromoanisole (B123540) to anisole.
Data Presentation
| Metric | Triphenylsilane Methodology | Tributyltin Hydride Methodology | Ideal Value |
| Atom Economy (AE) | 35.7% | 27.9% | 100% |
| Environmental Factor (E-Factor) | 27.0 | 34.8 | 0 |
| Process Mass Intensity (PMI) | 28.0 | 35.8 | 1 |
Note: The values in this table are calculated based on the experimental protocols provided below. These are illustrative examples and actual values may vary depending on specific reaction conditions and scale.
Interpretation of Results
The data clearly indicates that the Triphenylsilane-based methodology exhibits superior green chemistry metrics compared to the tributyltin hydride method for the reduction of 4-bromoanisole. The higher Atom Economy of the Triphenylsilane reaction signifies that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste inherently. Consequently, both the E-Factor and PMI are lower for the Triphenylsilane method, indicating a significant reduction in waste generation and a more efficient use of resources. The primary contributor to the less favorable metrics of the tributyltin hydride reaction is the high molecular weight of the tin reagent and its byproducts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Triphenylsilane-Mediated Reduction of 4-bromoanisole
Reaction: 4-bromoanisole + Triphenylsilane → Anisole + Triphenylbromosilane
Procedure: In a round-bottom flask, 4-bromoanisole (1.87 g, 10 mmol) and Triphenylsilane (3.12 g, 12 mmol) were dissolved in 50 mL of toluene. A radical initiator, such as azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol), is added. The mixture is heated to 80°C and stirred for 4 hours. After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield anisole.
Example Data for Calculation:
-
Mass of 4-bromoanisole: 1.87 g
-
Mass of Triphenylsilane: 3.12 g
-
Mass of AIBN: 0.164 g
-
Volume of Toluene: 50 mL (density: 0.865 g/mL, mass: 43.25 g)
-
Isolated mass of Anisole: 0.97 g (Yield: 90%)
Tributyltin Hydride-Mediated Reduction of 4-bromoanisole
Reaction: 4-bromoanisole + Tributyltin Hydride → Anisole + Tributyltin Bromide
Procedure: To a solution of 4-bromoanisole (1.87 g, 10 mmol) in 50 mL of benzene, tributyltin hydride (3.49 g, 12 mmol) and a catalytic amount of AIBN (0.164 g, 1 mmol) are added. The reaction mixture is refluxed for 2 hours. The solvent is then removed in vacuo, and the residue is purified by chromatography to give anisole.
Example Data for Calculation:
-
Mass of 4-bromoanisole: 1.87 g
-
Mass of Tributyltin Hydride: 3.49 g
-
Mass of AIBN: 0.164 g
-
Volume of Benzene: 50 mL (density: 0.876 g/mL, mass: 43.8 g)
-
Isolated mass of Anisole: 0.92 g (Yield: 85%)
Visualization of the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical process, as applied in this guide.
Caption: Workflow for the assessment of green chemistry metrics.
Conclusion
The quantitative analysis presented in this guide demonstrates that Triphenylsilane-based methodologies can offer a significantly greener alternative to traditional methods, such as those employing tributyltin hydride, for common organic transformations. The improved Atom Economy and reduced E-Factor and Process Mass Intensity highlight the potential for Triphenylsilane to contribute to more sustainable chemical manufacturing. While the initial cost of Triphenylsilane may be a consideration, a holistic assessment that includes the costs of waste disposal and the environmental benefits can often justify its use. Researchers, scientists, and drug development professionals are encouraged to consider these green chemistry metrics in their decision-making processes to foster a culture of sustainability in the chemical sciences.
References
Assessing the Functional Group Tolerance of Triphenylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilane (B1312308) (Ph3SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, prized for its utility in reductions, hydrosilylations, and as a protecting group. A key advantage of triphenylsilane lies in its notable functional group tolerance, allowing for chemoselective transformations in the presence of a wide array of sensitive moieties. This guide provides a comprehensive comparison of triphenylsilane's performance against other common silanes, supported by experimental data, detailed protocols, and visual workflows to aid in reaction planning and optimization.
Comparative Performance Analysis
Triphenylsilane often exhibits a favorable balance of reactivity and selectivity. Its steric bulk and electronic properties, conferred by the three phenyl groups, distinguish it from other commercially available silanes such as triethylsilane (Et3SiH), diphenylsilane (B1312307) (Ph2SiH2), and polymethylhydrosiloxane (B1170920) (PMHS).
Radical Deoxygenation of Esters
In radical deoxygenation reactions, particularly of acetates, triphenylsilane demonstrates superior efficacy compared to other silanes. The best results are typically obtained with acetate (B1210297) esters, which are reduced in high yields.[1]
| Silane Reagent | Substrate | Product | Yield (%) | Reference |
| Triphenylsilane | O-Acetylfuranose derivative | Deoxy sugar derivative | 66 | [1] |
| Triphenylsilane | O-Acetylpyranose derivative | Deoxy sugar derivative | 70 | [1] |
| Tripropylsilane | Acetate Ester | Deoxygenated product | Less effective than Ph3SiH | [1] |
| Diphenylmethylsilane | Acetate Ester | Deoxygenated product | Less effective than Ph3SiH | [1] |
Hydrosilylation Reactions
The performance of triphenylsilane in hydrosilylation is highly dependent on the specific reaction conditions and substrate. In certain cases, it offers distinct advantages over other silanes. For instance, in the N-hydroxyphthalimide (NHPI) catalyzed hydroxysilylation of alkenes, triphenylsilane enables the reaction to proceed at room temperature, whereas triethylsilane requires elevated temperatures and provides lower yields.
Conversely, in tandem hydrosilylation-intramolecular aldol (B89426) reactions, triethylsilane has been reported to be more efficient, affording a higher yield and greater cis-selectivity.[1]
| Reaction Type | Silane Reagent | Conditions | Yield (%) | Notes | Reference |
| NHPI-catalyzed hydroxysilylation | Triphenylsilane | rt | Good | Et3SiH required 60°C and gave lower yields | |
| Silylformylation of alkynals | Triphenylsilane | Rh(acac)(CO)2, 10 atm CO | More efficient | Longer reaction times than Et3SiH | [1] |
| Tandem hydrosilylation-intramolecular aldol | Triphenylsilane | - | 42 (1.5:1 cis:trans) | - | [1] |
| Tandem hydrosilylation-intramolecular aldol | Triethylsilane | - | 81 (3:1 cis:trans) | More efficient and selective | [1] |
Reduction of Carbonyl Compounds
Triphenylsilane is a capable reducing agent for various carbonyl compounds. Its chemoselectivity is a significant asset, allowing for the reduction of one functional group in the presence of others. For instance, in the presence of B(C6F5)3, triphenylsilane can selectively hydrosilylate aromatic aldehydes, ketones, and esters.[1]
| Substrate | Silane Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Ketones | Triphenylsilane | B(C6F5)3 | Silyl ether | Excellent | [1] |
| Imines (with EWG) | Triphenylsilane | MoO2Cl2 | Amine | High | [1] |
Functional Group Compatibility Overview
Experimental data indicates that triphenylsilane is compatible with a broad range of functional groups.
| Functional Group | Compatibility | Notes |
| Esters | Yes | Can be reduced under specific radical conditions, but tolerated in many other reactions.[1] |
| Ketones | Yes | Can be reduced, but often tolerated under milder conditions.[1] |
| Aldehydes | Yes | Readily reduced. |
| Alkenes & Alkynes | Yes | Substrates for hydrosilylation, but generally stable otherwise.[1] |
| Halides (Aryl & Alkyl) | Yes | Generally well-tolerated. |
| Nitriles (Cyanos) | Yes | Compatible.[1] |
| Ethers | Yes | Generally stable. |
| Nitro Groups | Yes | Tolerated under many conditions. |
| Amines | Yes | Free amines do not require protection in some metal-catalyzed hydrosilylations.[1] |
| Alcohols | Yes | Can be silylated or deoxygenated depending on the reaction conditions.[1] |
Experimental Protocols
Radical Deoxygenation of an O-Acetyl Sugar Derivative using Triphenylsilane
This protocol is adapted from the deoxygenation of carbohydrates as described in the literature.[1]
Materials:
-
O-Acetyl sugar derivative (1.0 equiv)
-
Triphenylsilane (1.5 equiv)
-
1,1-Di-tert-butyl peroxide (DTBP) (0.2 equiv)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-acetyl sugar derivative and triphenylsilane.
-
Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Add DTBP to the reaction mixture.
-
Heat the reaction mixture to 140 °C and maintain for the time determined by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the deoxy sugar.
Hydrosilylation of a Terminal Alkyne using Triphenylsilane
This protocol is a general procedure for the metal-catalyzed hydrosilylation of alkynes.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Triphenylsilane (1.1 equiv)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a Rhodium complex, mol% varies with catalyst)
-
Anhydrous solvent (e.g., toluene, THF, or DCM)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the catalyst under an inert atmosphere.
-
Add the anhydrous solvent, followed by the terminal alkyne and triphenylsilane via syringe.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
If necessary, quench the reaction (e.g., with a buffer solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinylsilane.
Workflow and Pathway Visualizations
The following diagrams illustrate a typical experimental workflow for assessing functional group tolerance and a simplified signaling pathway for a catalyzed reaction.
Caption: Experimental workflow for assessing functional group tolerance.
Caption: Simplified catalytic cycle for hydrosilylation.
References
A Comparative Guide to Catalysts for Triphenylsilane Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of olefins with triphenylsilane (B1312308) is a fundamental transformation in organic synthesis and materials science, enabling the formation of valuable organosilicon compounds. The choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of common catalysts for the hydrosilylation of a model olefin, 1-octene (B94956), with triphenylsilane, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of a catalyst for triphenylsilane hydrosilylation involves a trade-off between reactivity, cost, and selectivity. While platinum-based catalysts have historically dominated the field due to their high activity, the development of catalysts based on other transition metals like rhodium, iridium, and particularly earth-abundant iron is gaining significant traction.
Below is a summary of the performance of various catalysts in the hydrosilylation of 1-octene with triphenylsilane. It is important to note that direct side-by-side comparative studies for this specific reaction are limited in the literature. The data presented is a compilation from various sources and may involve different reaction conditions.
| Catalyst Type | Specific Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Selectivity |
| Platinum | Karstedt's Catalyst | 0.01 - 1 | 25 - 80 | 1 - 12 | High | High | High | Primarily anti-Markovnikov |
| Speier's Catalyst | 0.1 - 1 | 25 - 100 | 2 - 24 | Moderate to High | Moderate | Moderate | Primarily anti-Markovnikov | |
| Rhodium | Wilkinson's Catalyst | 0.1 - 2 | 25 - 80 | 4 - 24 | Low to Moderate | Low | Low | Isomerization can be a side reaction |
| [Rh(SiSiBu)] | 0.5 | RT | 12 | No Conversion | 0 | 0 | N/A | |
| Iridium | [Ir(cod)Cl]₂/Ligand | 0.5 - 2 | 60 - 120 | 12 - 48 | Moderate | Moderate | Low | Can favor Markovnikov or anti-Markovnikov depending on ligand |
| Iron | Fe(terpy)X₂/NaHBEt₃ | 1 - 5 | 30 - 100 | 12 - 24 | Moderate to High | Moderate | Low to Moderate | Primarily anti-Markovnikov |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the hydrosilylation of 1-octene with triphenylsilane using different catalyst systems.
Platinum-Catalyzed Hydrosilylation (Karstedt's Catalyst)
Procedure: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), 1-octene (1.0 mmol, 1.0 equiv.) and triphenylsilane (1.2 mmol, 1.2 equiv.) are added to anhydrous toluene (B28343) (5 mL). Karstedt's catalyst (0.01 mol%) is then added. The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding octyltriphenylsilane.
Rhodium-Catalyzed Hydrosilylation (Wilkinson's Catalyst)
Procedure: In a glovebox, a reaction vessel is charged with Wilkinson's catalyst ([RhCl(PPh₃)₃], 0.02 mmol, 2 mol%), 1-octene (1.0 mmol, 1.0 equiv.), and triphenylsilane (1.1 mmol, 1.1 equiv.). Anhydrous and degassed solvent (e.g., toluene or THF, 5 mL) is added, and the mixture is stirred at 60 °C for 24 hours. The reaction is monitored by GC-MS. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography to isolate the product. It is important to note that some rhodium catalysts have shown no reactivity with triphenylsilane for this transformation.
Iron-Catalyzed Hydrosilylation
Procedure: A Schlenk flask is charged with the iron precursor, for example, an iron(II) chloride complex with a terpyridine ligand (0.05 mmol, 5 mol%), under an inert atmosphere. Anhydrous THF (3 mL) is added, followed by a solution of a reducing agent such as sodium triethylborohydride (NaHBEt₃) (0.15 mmol, 15 mol%) at room temperature. The mixture is stirred for 30 minutes. To this activated catalyst solution, 1-octene (1.0 mmol, 1.0 equiv.) and triphenylsilane (1.2 mmol, 1.2 equiv.) in anhydrous THF (2 mL) are added. The reaction is stirred at 50 °C for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography.[1]
Visualizing Reaction Pathways and Catalyst Comparison
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for hydrosilylation and a conceptual comparison of the catalyst classes.
References
Elucidating Triphenylsilane Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands out as a powerful technique to trace the fate of atoms and unravel complex reaction pathways. This guide provides a comparative analysis of isotopic labeling studies used to elucidate the reaction mechanisms of triphenylsilane (B1312308), a key reagent in organic synthesis. We will delve into specific examples, present quantitative data from key experiments, and provide detailed experimental protocols to support the findings.
Unmasking Reaction Mechanisms with Isotopic Tracers
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, most commonly hydrogen with its heavier isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the molecule but can have a profound impact on the reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insights into the rate-determining step of a reaction and the nature of the transition state.
This guide will compare the application of isotopic labeling in elucidating the mechanisms of three key reaction types involving triphenylsilane and its analogs:
-
Copper-Catalyzed Hydrosilylation: The addition of a Si-H bond across a double or triple bond.
-
Reaction with Transition Metal Complexes: The interaction of triphenylsilane with metal centers.
-
Hydrolysis: The cleavage of the Si-H bond by water.
Quantitative Comparison of Isotopic Effects
The following table summarizes the quantitative data from isotopic labeling studies on different triphenylsilane reaction pathways. The Kinetic Isotope Effect (kH/kD) is the ratio of the reaction rate of the non-deuterated reactant to the deuterated reactant. A kH/kD value significantly greater than 1 indicates that the C-H (or Si-H) bond is broken in the rate-determining step of the reaction.
| Reaction Type | Reactants | Isotopic Label | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Copper-Catalyzed Hydrosilylation of Alkenes | Alkene, Prochiral Silane (B1218182) | Si-D | 2.09 ± 0.09[1] | Si-H bond cleavage is the rate-determining step. |
| Rhodium-Catalyzed Hydrosilylation of Ketones | Acetophenone, (Ph3P)4RhH | Si-D in Dimethylphenylsilane | 2[2] | Si-H bond insertion into the Rh-O bond is likely the rate-determining step. |
| Reaction with a Transition Metal Complex | π-C5H5Mn(CO)2HSiPh3, PPh3 | Si-D | Small but significant (exact value not specified in abstract)[3] | Consistent with a concerted, single-stage mechanism for silane dissociation. |
| Hydrolysis of Triphenylsilane | Triphenylsilane, H2O | Si-D | (Value not explicitly found in provided search results) | A significant KIE would suggest Si-H bond cleavage is central to the rate-determining step. |
Delving into the Reaction Pathways: Graphviz Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for two key reactions of triphenylsilane, as elucidated by isotopic labeling studies.
Experimental Protocols
Detailed and accurate experimental procedures are crucial for reproducible scientific research. Below are representative protocols for the synthesis of a deuterated silane and a general procedure for conducting a kinetic isotope effect study.
Synthesis of Triphenylsilane-d
This protocol is adapted from a visible-light-mediated deuteration method.
Materials:
-
Triphenylsilane
-
Deuterium oxide (D₂O)
-
4CzIPN (photocatalyst)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Blue LEDs (λmax = 470 nm)
Procedure:
-
In a reaction vessel, combine triphenylsilane (1.0 eq), 4CzIPN (2 mol%), DIPEA (10 mol%), and triisopropylsilanethiol (10 mol%).
-
Add ethyl acetate as the solvent.
-
Add deuterium oxide (D₂O) to the reaction mixture.
-
Irradiate the mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain triphenylsilane-d.
-
Confirm the isotopic incorporation and purity using ¹H NMR and mass spectrometry.
General Protocol for Kinetic Isotope Effect (KIE) Measurement
This protocol outlines a general method for determining the KIE for a reaction involving triphenylsilane.
Materials:
-
Triphenylsilane
-
Triphenylsilane-d (synthesized as described above)
-
All other necessary reactants and catalysts for the specific reaction.
-
Internal standard (e.g., a stable compound not involved in the reaction)
-
Appropriate deuterated and non-deuterated solvents.
Procedure:
-
Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature, catalyst loading).
-
Reaction A: Use non-deuterated triphenylsilane.
-
Reaction B: Use deuterated triphenylsilane-d.
-
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop its progress (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., GC, HPLC, or NMR) to determine the concentration of the starting material and/or product relative to the internal standard.
-
Rate Determination: Plot the concentration of the reactant or product versus time for both reactions. Determine the initial reaction rates (kH for Reaction A and kD for Reaction B) from the slopes of these plots.
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: kH/kD.
Conclusion
Isotopic labeling studies, particularly those involving deuterium, are indispensable tools for elucidating the reaction mechanisms of triphenylsilane. By measuring the kinetic isotope effect, researchers can gain critical insights into the rate-determining steps and the nature of transition states. The comparative data and protocols presented in this guide offer a valuable resource for scientists and professionals in the field of chemistry and drug development, enabling them to design more efficient and selective synthetic methodologies based on a fundamental understanding of reaction pathways. The use of visualization tools like Graphviz further enhances the comprehension of these complex chemical transformations.
References
A Comparative Review: The Ascendancy of Triphenylsilane Over Traditional Reducing Agents in Modern Chemistry
In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal, influencing not only the outcome of a reaction but also its safety and environmental footprint. For decades, reagents like tributyltin hydride (Bu3SnH) have been mainstays in radical-mediated reductions. However, the emergence of triphenylsilane (B1312308) (Ph3SiH) has marked a paradigm shift, offering a compelling alternative with significant advantages in efficiency, selectivity, and safety. This guide provides a detailed comparison, supported by experimental data, to inform researchers and professionals in drug development and other scientific fields.
Core Advantages of Triphenylsilane
Triphenylsilane has gained prominence primarily due to its less toxic nature compared to organotin compounds. The byproducts of reactions involving triphenylsilane, primarily siloxanes, are generally less toxic and more easily removed from reaction mixtures than the tin residues associated with tributyltin hydride. This simplifies purification processes and aligns with the growing emphasis on green chemistry principles. Furthermore, triphenylsilane often exhibits superior chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact, a critical consideration in complex molecule synthesis.
Performance Comparison: Triphenylsilane vs. Traditional Reagents
The following table summarizes the key performance indicators of triphenylsilane in comparison to tributyltin hydride, a traditional and widely used reducing agent.
| Feature | Triphenylsilane (Ph3SiH) | Tributyltin Hydride (Bu3SnH) |
| Toxicity of Byproducts | Low; Siloxanes are generally non-toxic and easily removed. | High; Organotin compounds are notoriously toxic and difficult to remove completely. |
| Reaction Efficiency | High, often comparable to or exceeding that of Bu3SnH. | High, considered a very efficient reducing agent. |
| Chemoselectivity | Excellent; high tolerance for various functional groups. | Good, but can sometimes lead to over-reduction or side reactions. |
| Reaction Conditions | Typically requires a radical initiator (e.g., AIBN) and can be conducted under mild conditions. | Also requires a radical initiator and is often used under similar conditions. |
| Work-up and Purification | Generally straightforward due to the nature of the byproducts. | Often requires specialized purification techniques to remove tin residues. |
| Cost | Can be more expensive than some traditional reagents. | Generally less expensive than triphenylsilane. |
Experimental Protocols: A Case Study in Dehalogenation
To illustrate the practical application and advantages of triphenylsilane, a representative experimental protocol for a radical dehalogenation reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To compare the efficiency and ease of work-up for the dehalogenation of a model aryl halide using triphenylsilane and tributyltin hydride.
Materials:
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Triphenylsilane (Ph3SiH)
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow
Caption: A generalized workflow for a comparative dehalogenation experiment.
Procedure for Triphenylsilane:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol) in anhydrous toluene (10 mL).
-
Add triphenylsilane (1.2 mmol, 1.2 equivalents).
-
Add AIBN (0.1 mmol, 0.1 equivalents).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to isolate the dehalogenated product.
Procedure for Tributyltin Hydride:
-
Follow steps 1-4 as described above, substituting triphenylsilane with tributyltin hydride (1.2 mmol, 1.2 equivalents).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The purification of the crude product often requires additional steps to remove tin byproducts, such as treatment with a saturated solution of potassium fluoride (B91410) or multiple chromatographic separations.
Signaling Pathways: The Radical Reaction Cycle
The reductive cleavage of a carbon-halogen bond by both triphenylsilane and tributyltin hydride proceeds through a radical chain mechanism. The general cycle is depicted below.
Caption: A simplified diagram of the radical chain reaction mechanism.
In this cycle, the initiator (AIBN) generates a radical species which then abstracts a hydrogen from the silane (B1218182) or stannane (B1208499), creating the silyl (B83357) or stannyl (B1234572) radical. This radical then abstracts the halogen from the substrate, forming an alkyl radical, which in turn abstracts a hydrogen from another molecule of the silane or stannane to yield the final product and propagate the chain.
Decision-Making Framework
The choice between triphenylsilane and a traditional reagent like tributyltin hydride depends on several factors. The following flowchart provides a logical framework for making this decision.
Caption: A decision flowchart for selecting a reducing agent.
Quantitative analysis of byproduct formation in Triphenylsilane reactions
For researchers, scientists, and drug development professionals, understanding the complete reaction profile, including the formation of byproducts, is critical for process optimization, purification, and overall efficiency. This guide provides a quantitative analysis of byproduct formation in common reactions involving triphenylsilane (B1312308) (Ph3SiH) and compares its performance with viable alternatives such as triethylsilane (Et3SiH) and polymethylhydrosiloxane (B1170920) (PMHS).
Byproduct Profile in Reduction Reactions
Triphenylsilane is a versatile reducing agent for a variety of functional groups. However, like other silanes, its reactions are not always perfectly selective, leading to the formation of byproducts that can complicate downstream processes. The primary byproducts arise from the silylation of starting materials or intermediates, as well as from the reaction of the silane (B1218182) itself.
Table 1: Byproduct Formation in the Reduction of Carbonyls
| Reagent | Substrate | Main Product | Observed Byproducts | Quantitative Data |
| Triphenylsilane (Ph3SiH) | Ketones/Aldehydes | Alcohol | Triphenylsilyl ethers, Silyl enol ethers | Occasionally observed; quantitative data is scarce in the literature.[1] |
| Triethylsilane (Et3SiH) | Ketones/Aldehydes | Alcohol | Triethylsilyl ethers | Formation is common, especially with Lewis acid catalysts. |
| Polymethylhydrosiloxane (PMHS) | Ketones/Aldehydes | Alcohol | Polysiloxane residues | Generally forms insoluble, non-volatile gels that are easily separated.[2] |
Table 2: Byproduct Formation in the Deoxygenation of Alcohols
| Reagent | Substrate | Main Product | Observed Byproducts | Quantitative Data |
| Triphenylsilane (Ph3SiH) | 2° and 3° Alcohols | Alkane | Triphenylsilyl ethers | Can be the main product depending on reaction conditions.[1] |
| Triethylsilane (Et3SiH) | Alcohols | Alkane | Triethylsilyl ethers | Frequently observed, particularly with tertiary alcohols. |
Byproduct Profile in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While highly efficient, side reactions can lead to a mixture of products.
Table 3: Byproduct Formation in the Hydrosilylation of Alkenes/Alkynes
| Reagent | Substrate | Main Product | Observed Byproducts | Quantitative Data (Example with Phenylacetylene) |
| Triphenylsilane (Ph3SiH) | Alkenes/Alkynes | Alkyl/Vinylsilane | Isomerized starting material, Disilanes | Data not readily available in comparative studies. |
| Triethylsilane (Et3SiH) | Phenylacetylene | Vinylsilane | Dimerized triethylsilane, Hydrogenated vinylsilanes | Side products can account for 19-37% of the product mixture depending on the catalyst.[3] |
Byproduct Profile in Reactions with Organometallic Reagents
Triphenylsilane can react with strong bases and nucleophiles, such as organolithium reagents, leading to substitution at the silicon center.
Table 4: Byproduct Formation in Reactions with Organolithium Reagents
| Reagent | Co-reactant | Main Product | Observed Byproducts | Quantitative Data |
| Triphenylsilane (Ph3SiH) | n-Butyllithium | n-Butyltriphenylsilane | Tetraphenylsilane (B94826) | Formation of tetraphenylsilane is noted, potentially from disproportionation.[4] |
Experimental Protocols
Accurate quantification of byproducts is essential for a thorough understanding of a reaction. Below are generalized protocols for the analysis of a triphenylsilane reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Protocol 1: Quantitative Analysis by GC-MS
-
Sample Preparation :
-
Quench the reaction mixture using an appropriate method.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and filter.
-
Carefully remove the solvent in vacuo.
-
-
Derivatization (for polar analytes) :
-
To the dried residue, add a known amount of an internal standard.
-
Add a silylating agent (e.g., BSTFA or MSTFA) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis :
-
Inject an aliquot of the prepared sample into the GC-MS.
-
Use a suitable temperature program to achieve good separation of all components.
-
Identify the main product and byproducts by their mass spectra and retention times.
-
Quantify the components by integrating the peak areas and comparing them to the internal standard.
-
Protocol 2: Quantitative Analysis by qNMR
-
Sample Preparation :
-
After the reaction is complete, take a representative aliquot of the crude reaction mixture.
-
Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) to the aliquot.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition :
-
Acquire a proton NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a calibrated 90° pulse.
-
-
Data Processing and Analysis :
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the main product, byproducts, and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard to determine their concentrations and yields.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for the reduction of a carbonyl compound with triphenylsilane.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triphenylsilane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Triphenylsilane (B1312308), a common reducing agent in organic synthesis, requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols mitigates risks of chemical incompatibility, environmental contamination, and potential health hazards.
This guide provides essential, immediate safety and logistical information for the proper disposal of triphenylsilane, offering step-by-step procedural guidance to address operational questions directly.
Key Physical and Chemical Properties
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for triphenylsilane.
| Property | Value |
| Molecular Formula | C18H16Si |
| CAS Number | 789-25-3 |
| Appearance | Off-white solid |
| Melting Point | 43-45 °C (lit.) |
| Boiling Point | 152 °C / 2 mmHg (lit.) |
| Flash Point | 76 °C (168.8 °F) - closed cup |
Hazard Identification and Safety Precautions
Triphenylsilane is classified with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.[1][2][3]
The signal word for triphenylsilane is "Warning".[1]
Personal Protective Equipment (PPE): When handling triphenylsilane, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye Protection: Safety glasses or chemical safety goggles.[4][5]
-
Hand Protection: Chemically resistant gloves such as neoprene or nitrile rubber.[4]
-
Skin and Body Protection: Wear suitable protective clothing to minimize skin contact.[4][5]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-certified dust and mist respirator is recommended.[4]
Step-by-Step Disposal Protocol
The proper disposal of triphenylsilane must be conducted in compliance with all local, regional, and national regulations. The following protocol outlines a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Any waste containing triphenylsilane should be classified as hazardous chemical waste.[6]
-
Segregate: Do not mix triphenylsilane waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1][6]
2. Containerization:
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Triphenylsilane," and associated hazard symbols.[6]
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to prevent the spread of material in the event of a leak.[6]
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal.[6] They will have specific procedures and will coordinate with a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[6]
In Case of a Spill: In the event of a small spill, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of triphenylsilane.
By following these procedures, you can ensure the safe and compliant disposal of triphenylsilane, contributing to a secure and professional laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Triphenyl silane
Essential Safety and Handling Guide for Triphenylsilane
This guide provides crucial safety protocols and logistical information for the handling and disposal of Triphenylsilane (CAS No. 789-25-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by offering clear, step-by-step guidance. Triphenylsilane is a chemical that requires careful handling due to its potential health hazards. Adherence to these safety measures is critical to mitigate risks.
Hazard Identification
Triphenylsilane is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
-
It is a combustible solid and can release irritating gases upon thermal decomposition.[4][5][6]
-
The toxicological properties have not been fully investigated.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. All personnel must be trained in the proper use and limitations of their protective equipment. The following table summarizes the required PPE for handling Triphenylsilane.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses | Goggles must meet ANSI Z87.1 standards.[8] Contact lenses should not be worn when handling this chemical.[9] A face shield may be required for operations with a significant splash risk.[8][10] |
| Skin & Body Protection | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves.[8][9] Since specific breakthrough time data is not widely available, it is recommended to double-glove and change gloves immediately upon any sign of contamination.[8] |
| Lab Coat | A standard lab coat should be worn to prevent skin contact.[4][9] Ensure it is fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure.[8][10] | |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of Triphenylsilane powder should be done in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][4][7][11] If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with a dust/mist cartridge is recommended.[4][9] A dust mask (e.g., N95) may also be appropriate for minimizing dust inhalation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
Preparation and Engineering Controls
-
Fume Hood : All operations involving solid Triphenylsilane that may generate dust must be conducted within a certified chemical fume hood to control exposure.[7]
-
Ventilation : Ensure the work area is well-ventilated.[1][4][11]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible.[9]
-
Remove Ignition Sources : Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][11]
-
Spill Kit : Have a spill control kit with appropriate absorbent materials (e.g., dry sand) readily available.
Handling the Chemical
-
Avoid Contact : Avoid all direct contact with the chemical. Do not touch the substance with bare hands.[2][7]
-
Don PPE : Put on all required PPE as specified in the table above before handling the container.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dispensing : Handle the solid carefully to minimize dust generation and accumulation.[4]
-
Washing : Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][2][4]
Post-Handling
-
Secure Container : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2][3][4]
-
Decontamination : Clean the work area and any equipment used.
-
Remove PPE : Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[1][4][12]
-
Hand Washing : Wash hands again thoroughly after removing gloves.
Emergency Procedures: First Aid
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][5] If the person feels unwell, seek medical attention.[3]
-
If on Skin : Immediately wash the affected area with plenty of soap and water.[1][5][12] If skin irritation occurs, get medical advice.[1][3] Remove contaminated clothing.[4]
-
If in Eyes : Rinse cautiously with water for at least 15 minutes, making sure to hold the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[1][3] If eye irritation persists, seek medical attention.[3][5]
-
If Swallowed : Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical assistance.[2]
Disposal Plan
-
Waste Collection : Collect all Triphenylsilane waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Disposal Regulations : Dispose of the waste material through a licensed and approved waste disposal facility.[1] All disposal practices must be in accordance with federal, state, and local regulations.[5] Do not dispose of down the drain or with general laboratory trash.
-
Contaminated PPE : Contaminated disposable PPE should be collected and disposed of as hazardous waste. Reusable PPE must be decontaminated before reuse.
Safe Handling Workflow for Triphenylsilane
Caption: This diagram outlines the procedural workflow for safely handling Triphenylsilane in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Triphenylsilane(789-25-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 三苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 12. Triphenylsilane | 789-25-3 | TCI Deutschland GmbH [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
